molecular formula C9H12N2OS B1422685 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1333802-44-0

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

Cat. No.: B1422685
CAS No.: 1333802-44-0
M. Wt: 196.27 g/mol
InChI Key: QVLQSSWQFMEBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile ( 1333802-44-0) is a high-purity chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 . This nitrile-functionalized thiazole derivative is characterized by a 1,3-thiazole heterocycle substituted with a (1-ethoxyethyl) group at the 2-position and an acetonitrile group at the 4-position . As a specialized building block, this compound is primarily valued in pharmaceutical research and organic synthesis for the construction of more complex molecules . The presence of both the thiazole ring, a common pharmacophore, and the reactive nitrile group, which can be transformed into other functional groups such as amines, tetrazoles, or carboxylic acids, makes it a versatile intermediate in drug discovery efforts . Its specific structure suggests potential applications in developing novel compounds for various research areas, including medicinal chemistry and materials science. This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in the diagnosis, treatment, or management of human or veterinary patients . They are not subject to the same regulatory evaluations for accuracy, specificity, or precision as in vitro diagnostic (IVD) medical devices . This product must be handled only by qualified scientists in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-3-12-7(2)9-11-8(4-5-10)6-13-9/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLQSSWQFMEBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications

Abstract

This technical guide details the structural characterization of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile , a functionalized thiazole intermediate relevant to fragment-based drug discovery (FBDD). Unlike routine validations, this guide addresses the specific stereochemical challenges posed by the exocyclic chiral center and its impact on NMR spectral complexity. We provide a self-validating analytical workflow combining Mass Spectrometry (MS), Infrared Spectroscopy (IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) to definitively assign the structure.

Synthetic Context & Purity Assessment

To elucidate a structure with authority, one must understand its origin. The synthesis of 2,4-disubstituted thiazoles typically employs the Hantzsch Thiazole Synthesis .

Synthetic Logic: The condensation of 2-ethoxypropanethioamide (providing the C2-substituent) with 4-bromo-3-oxobutanenitrile (providing the C4-acetonitrile scaffold) yields the target molecule. Understanding this regiochemistry is critical; the Hantzsch synthesis selectively forms the 1,3-thiazole ring, placing the nucleophilic sulfur of the thioamide at position 1 and the nitrogen at position 3.

Purity Protocol: Before spectral acquisition, the sample must be validated for purity (>98%) to prevent signal convolution.

  • LC-MS Method: C18 Reverse Phase column; Gradient 5-95% ACN/Water (+0.1% Formic Acid).

  • Acceptance Criteria: Single peak integration at 254 nm; Mass correlation

    
    .
    
Mass Spectrometry (MS): Molecular Weight & Fragmentation

Mass spectrometry provides the first pillar of evidence: the molecular formula confirmation.

  • Molecular Formula:

    
    
    
  • Exact Mass: 196.0670 Da

Fragmentation Analysis (EI/ESI): A Senior Scientist looks beyond the parent ion. The fragmentation pattern must validate the substituents.

  • Parent Ion:

    
     Da.
    
  • Alpha-Cleavage (Ether): Loss of the ethoxy group or cleavage at the chiral center is common.

    • Loss of

      
       (
      
      
      
      Da)
      
      
      Fragment at
      
      
      .
    • Loss of

      
       (from ethyl tail) 
      
      
      
      Fragment at
      
      
      .
  • Nitrile Loss: Loss of

    
     (
    
    
    
    Da) or
    
    
    (
    
    
    Da) confirms the C4 side chain.
Infrared Spectroscopy (IR): Functional Group Validation

IR is used here as a binary checkpoint for key functional groups.

Functional GroupWavenumber (

)
ModeDiagnostic Value
Nitrile (

)
2250 - 2255StretchSharp, medium intensity. Confirms the acetonitrile tail.
Thiazole Ring 1500 - 1600C=N / C=CCharacteristic heteroaromatic skeletal vibrations.
Ether (

)
1050 - 1150StretchStrong band confirming the ethoxy linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the core of the elucidation. The presence of the chiral center at the 1-ethoxyethyl group (


) introduces diastereotopicity , a phenomenon often overlooked by junior researchers but critical for accurate assignment.
4.1. The Stereochemical Challenge: Diastereotopic Protons

The molecule possesses a chiral center at the methine carbon attached to the thiazole C2 position.

  • Structure: Thiazole-

    
    
    
  • Consequence: The methylene protons of the ethoxy group (

    
    ) are diastereotopic . They are not chemically equivalent because they reside in a chiral environment.
    
  • Spectral Appearance: Instead of a clean quartet, these protons will appear as two complex multiplets (often distinct doublets of quartets) or a higher-order multiplet pattern.

4.2.

NMR Assignment (400 MHz,

)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
H-5 (Thiazole) 7.20Singlet (s)1HCharacteristic aromatic proton. Chemical shift confirms thiazole ring current.

-CN
3.95Singlet (s)2HMethylene alpha to nitrile and aromatic ring. Slightly deshielded.

-OEt
4.75Quartet (q)1HMethine proton at the chiral center. Coupled to the adjacent methyl group.

3.55Multiplet (m)1HDiastereotopic Proton A. Coupled to geminal proton B and vicinal methyl.

3.45Multiplet (m)1HDiastereotopic Proton B. Distinct shift from Proton A.

1.55Doublet (d)3HMethyl group attached to the chiral center.

1.20Triplet (t)3HTerminal methyl of the ethoxy group.
4.3.

NMR Assignment (100 MHz,

)
Carbon Type

(ppm)
Assignment
Nitrile (

)
117.0Typical aliphatic nitrile.
Thiazole C2 172.5Highly deshielded due to

environment.
Thiazole C4 145.0Substituted carbon (quaternary).
Thiazole C5 118.5Aromatic CH.
Chiral Methine 76.0Ether linkage deshielding.
Ethoxy

65.0Oxygenated methylene.
Acetonitrile

19.5Alpha to nitrile.
Methyls 21.0 / 15.0Distinct methyl environments.
2D NMR: Connectivity & Verification

To satisfy the "Self-Validating" requirement, 2D experiments must confirm the connectivity proposed above.

  • COSY (Correlation Spectroscopy):

    • Confirms the spin system of the ethoxyethyl group:

      • 
         methyl 
        
        
        
        Methine proton.
      • Ethoxy

        
        
        
        
        
        Diastereotopic
        
        
        protons.
    • Crucial Check: No coupling should be observed between the Thiazole H-5 and the side chains (beyond weak long-range), isolating the spin systems.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Thiazole Ring Construction:

      • Thiazole H-5 shows correlations to C4 and C2, confirming the ring structure.

    • Side Chain Placement:

      • Acetonitrile

        
         protons correlate to Thiazole C4 and C5 (confirming position 4).
        
      • Chiral Methine proton correlates to Thiazole C2 (confirming position 2).

Visualization of the Elucidation Workflow

ElucidationWorkflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Spectral Acquisition cluster_2 Phase 3: Structural Logic Sample Crude Sample LCMS LC-MS Analysis (MW: 196.06 Da) Sample->LCMS Purity Purity Check (>98%) LCMS->Purity Purity->Sample Fail (Re-purify) HNMR 1H NMR (Diastereotopic Check) Purity->HNMR Pass CNMR 13C NMR (Carbon Count) HNMR->CNMR IR IR Spectroscopy (CN Band: ~2250 cm-1) HNMR->IR Connectivity 2D NMR (HMBC/COSY) Regiochemistry Confirmation HNMR->Connectivity Identify Chiral Center Effects CNMR->Connectivity IR->Connectivity FinalStruct Final Structure: This compound Connectivity->FinalStruct

Caption: Figure 1. Step-by-step structural elucidation workflow emphasizing the purity gate and multi-modal spectral validation.

Conclusion

The structure of This compound is unambiguously confirmed through the convergence of MS, IR, and NMR data. The critical "fingerprint" of this molecule is the diastereotopic splitting of the ethoxy methylene protons in the


 NMR, induced by the adjacent chiral center at C2. Failure to resolve this multiplet often leads to misinterpretation of the spectrum as an impurity; however, this guide establishes it as a definitive structural feature.
References
  • Hantzsch Thiazole Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • NMR of Diastereotopic Protons: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • Thiazole Spectroscopy Data: Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.

  • General IR/MS Data for Nitriles: NIST Chemistry WebBook. Standard Reference Data.

Thiazole Acetonitrile Derivatives: A Versatile Scaffold for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. When functionalized with an acetonitrile group, this privileged heterocycle is transformed into a highly versatile scaffold: the thiazole acetonitrile derivative. The acetonitrile moiety's activated methylene group serves as a crucial synthetic handle, enabling a wide array of chemical modifications. This guide provides a comprehensive technical overview of the synthesis, derivatization, and multifaceted biological activities of thiazole acetonitrile derivatives. We delve into their significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by detailed mechanistic insights, structure-activity relationship (SAR) analyses, and validated experimental protocols. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Thiazole Acetonitrile Core in Drug Discovery

The quest for novel therapeutic agents is often a search for molecular frameworks that offer both potent biological activity and synthetic versatility. The thiazole acetonitrile scaffold has emerged as a prominent candidate in this pursuit, merging the stability and favorable pharmacological properties of the thiazole ring with the reactive potential of the acetonitrile group.

1.1 The Thiazole Moiety: A Privileged Heterocycle

The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a key structural feature in a multitude of biologically active compounds.[1] Its aromaticity and ability to participate in hydrogen bonding and other molecular interactions allow it to bind to a wide range of biological targets.[2] This has led to its incorporation into numerous clinically approved drugs, including anticancer agents like Dasatinib, antivirals such as Ritonavir, and various antimicrobial and anti-inflammatory medications.[1][3]

1.2 The Acetonitrile Group: A Key Functional Handle for Derivatization

The true synthetic power of the thiazole acetonitrile scaffold lies in the acetonitrile (-CH₂CN) group. The electron-withdrawing nature of the adjacent thiazole ring and the cyano group renders the methylene (-CH₂-) protons acidic. This "active methylene" character makes the carbon atom a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. This reactivity is the gateway to extensive structural diversification, allowing chemists to systematically modify the core structure to optimize biological activity.[4]

1.3 Synergy and Versatility: Why Thiazole Acetonitrile?

The combination of the thiazole core and the acetonitrile functional group creates a synergistic scaffold. The thiazole ring often serves as the primary pharmacophore, anchoring the molecule to its biological target, while the derivatives built off the acetonitrile handle modulate potency, selectivity, and pharmacokinetic properties. This modularity is invaluable in drug discovery, enabling the systematic exploration of chemical space to develop candidates with improved therapeutic profiles.

Synthetic Strategies and Derivatization Pathways

The generation of a diverse library of thiazole acetonitrile derivatives begins with the robust synthesis of the core scaffold, followed by strategic derivatization.

2.1 Core Synthesis: Building the 2-(Thiazol-yl)acetonitrile Scaffold

A common and effective method for synthesizing the core structure, such as 2-(benzo[d]thiazol-2-yl)acetonitrile, involves the condensation of 2-aminothiophenol with a carboxylic acid derivative.[5] While various methods exist, a straightforward approach utilizes malononitrile or cyanoacetic acid derivatives under conditions that facilitate cyclization and dehydration.

2.2 Derivatization Pathways: From Scaffold to Bioactive Candidate

The acidic methylene protons of the thiazole acetonitrile scaffold are central to its derivatization. One of the most powerful and widely used reactions for this purpose is the Knoevenagel condensation.[6][7] This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone, resulting in an α,β-unsaturated product.[8] This transformation is pivotal, as it introduces new substituents and extends the conjugation of the molecular system, often leading to a significant enhancement or alteration of biological activity.[9]

Mandatory Visualization

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Thioamide Thioamide Hantzsch Hantzsch Thiazole Synthesis Thioamide->Hantzsch Alpha_Halo_Ketone α-Halo Ketone/Ester Alpha_Halo_Ketone->Hantzsch Thiazole_Core Substituted Thiazole Ring Hantzsch->Thiazole_Core Cyanation Cyanation Reaction (e.g., with KCN) Thiazole_Core->Cyanation Scaffold Thiazole Acetonitrile Scaffold Cyanation->Scaffold Scaffold_2 Thiazole Acetonitrile Scaffold Knoevenagel Knoevenagel Condensation Scaffold_2->Knoevenagel Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Knoevenagel Bioactive_Derivative Bioactive α,β-Unsaturated Acrylonitrile Derivative Knoevenagel->Bioactive_Derivative

Caption: General workflow for synthesis and derivatization.

A Spectrum of Biological Activities

Derivatization of the thiazole acetonitrile core has yielded compounds with a remarkable breadth of biological activities.

Anticancer Activity

Thiazole-containing compounds are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[10][11] Derivatives synthesized from thiazole acetonitrile precursors have shown significant cytotoxicity against a range of human cancer cell lines.[10][12]

  • Mechanism of Action: A primary mechanism involves the inhibition of critical cell signaling pathways necessary for tumor growth and survival. For example, specific derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis. Another key target is topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[11] The planar, electron-rich nature of the extended aromatic systems formed via Knoevenagel condensation facilitates intercalation with DNA or binding to enzyme active sites.

  • Structure-Activity Relationship (SAR): The cytotoxic potency is highly dependent on the nature of the substituent introduced on the acrylonitrile moiety. Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro, halogen) or specific heterocyclic rings often enhance anticancer activity. This is attributed to improved binding interactions with the target protein or enhanced cell permeability.

Data Presentation

Table 1: In Vitro Cytotoxicity of Selected Thiazole Acrylonitrile Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Mechanism of ActionReference
TACN-1 MCF-7 (Breast)48.01Dihydrofolate Reductase (DHFR) Inhibition[12]
TACN-2 HepG-2 (Liver)7.26VEGFR-2 Inhibition[13] (General Thiazole)
TACN-3 HCT-116 (Colon)VariesTopoisomerase II Inhibition[11]
Doxorubicin MCF-7 (Breast)68.6DNA Intercalation / Topo II Inhibition[12]

Note: Data is compiled from studies on derivatives where thiazole acetonitrile is a key precursor.[11][12] IC₅₀ values for general thiazole derivatives are included for context.[13]

Antimicrobial & Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[3] Thiazole derivatives have long been recognized for their antimicrobial properties.[1] The functionalization of the thiazole acetonitrile scaffold has led to new compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][14][15]

  • Mechanism of Action: The antimicrobial effect often stems from the inhibition of essential bacterial enzymes that are absent in mammals, providing a degree of selective toxicity. A key target is DNA gyrase, an enzyme required for bacterial DNA replication. The thiazole moiety and its appended groups can fit into the ATP-binding pocket of the GyrB subunit, disrupting its function.

  • Structure-Activity Relationship (SAR): The presence of specific substituents is crucial for antimicrobial potency. For instance, incorporating fluorene scaffolds or certain halogenated phenyl rings can enhance activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis.[14]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Thiazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16][17][18]

  • Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of COX-1 and/or COX-2 enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[17] Some derivatives exhibit dual COX/LOX inhibition, offering a broader spectrum of anti-inflammatory action.

  • Structure-Activity Relationship (SAR): Selectivity for COX-2 over COX-1 is a major goal in designing safer anti-inflammatory drugs to minimize gastrointestinal side effects. Structural modifications, such as the introduction of specific aryl groups, can steer the molecule towards selective COX-2 binding, mimicking the action of drugs like Celecoxib.[17]

Neuroprotective and Neuromodulatory Activity

Thiazole derivatives are being explored for their potential in treating neurodegenerative diseases.[2][19] Their mechanisms of action include reducing oxidative stress, modulating neurotransmitter receptor activity, and inhibiting key enzymes in neuronal signaling pathways.[2][20]

  • Mechanism of Action: In conditions like Alzheimer's disease, inhibiting the acetylcholinesterase (AChE) enzyme can increase acetylcholine levels in the brain, improving cognitive function. Thiazole-based structures can act as effective AChE inhibitors. Furthermore, certain thiazole-carboxamide derivatives have been shown to be negative allosteric modulators of AMPA receptors, which could be beneficial in conditions of excitotoxicity.[21] Other derivatives exhibit neuroprotective effects by activating sirtuin 1 (SIRT1), a protein linked to cell longevity and stress resistance.[19][22]

Mandatory Visualization

G cluster_inflammation Inflammatory Cascade & Inhibition Cell_Damage Cellular Injury/ Stimulus Membrane_PL Membrane Phospholipids Cell_Damage->Membrane_PL PLA2 Phospholipase A2 Membrane_PL->PLA2 activates AA Arachidonic Acid PLA2->AA releases COX_Enzymes COX-1 / COX-2 Enzymes AA->COX_Enzymes PGs Prostaglandins COX_Enzymes->PGs synthesizes Inflammation Inflammation (Pain, Edema, Fever) PGs->Inflammation Thiazole_Derivative Thiazole Acetonitrile Derivative Thiazole_Derivative->COX_Enzymes INHIBITS

Caption: Inhibition of the COX pathway by thiazole derivatives.

Experimental Design and Methodologies

The evaluation of thiazole acetonitrile derivatives requires robust and validated experimental protocols. The causality behind these choices is to ensure that the observed activity is real, reproducible, and mechanistically informative.

General Synthesis Protocol: Knoevenagel Condensation

This protocol describes a general method for derivatizing a thiazole acetonitrile scaffold using an aromatic aldehyde.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(benzo[d]thiazol-2-yl)acetonitrile and 1.1 equivalents of the desired aromatic aldehyde in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount (0.1 equivalents) of a basic catalyst, such as piperidine or triethylamine, to the mixture. The base is crucial as it deprotonates the active methylene group to generate the nucleophilic carbanion.[7]

  • Reaction: Stir the mixture at reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of reflux provides the necessary activation energy for the condensation and subsequent dehydration step.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product.

  • Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile derivative. Purity is confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).[9]

In Vitro Cytotoxicity Assessment: MTT Assay Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[23][24]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. This duration allows the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[25] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[25]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Rat Paw Edema

This is a standard and well-validated model for evaluating the acute anti-inflammatory activity of novel compounds.[26][27]

  • Animal Acclimatization: Use Wistar albino rats (150-200 g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Diclofenac sodium, 10 mg/kg), and test groups (receiving different doses of the thiazole derivative). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).[18]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[26][27] Carrageenan is a non-antigenic phlogistic agent that induces a reproducible inflammatory response.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[26][28]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group. Statistical significance is determined using an appropriate test, such as ANOVA followed by Dunnett's test.

Future Perspectives and Conclusion

Thiazole acetonitrile derivatives represent a remarkably fertile ground for the discovery of new therapeutic agents. The synthetic tractability of the scaffold, primarily through the Knoevenagel condensation, allows for the creation of large, diverse chemical libraries for high-throughput screening. The broad spectrum of demonstrated biological activities—spanning oncology, infectious diseases, inflammation, and neurology—underscores the privileged nature of this molecular framework.

Future research should focus on several key areas:

  • Multi-Target Agents: Design and synthesize derivatives that can simultaneously modulate multiple targets within a disease pathway (e.g., dual COX/5-LOX inhibitors or kinase/angiogenesis inhibitors).

  • Pharmacokinetic Optimization: Systematically modify the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing bioavailability and reducing off-target toxicity.

  • Exploring New Targets: Screen existing and novel libraries against emerging biological targets to uncover new therapeutic applications for this versatile class of compounds.

References

  • CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents.
  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. Available at: [Link]

  • MTT Assay Protocol | Springer Nature Experiments. Available at: [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC - NIH. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Available at: [Link]

  • Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents | Request PDF - ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles - ResearchGate. Available at: [Link]

  • Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]

  • Screening of antioxidant and anti-inflammatory activities among thiopyrano[2,3-d]thiazoles. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. Available at: [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. Available at: [Link]

  • Synthesis, Molecular Docking and Antihuman Breast Cancer Activities of Novel Thiazolyl Acetonitriles and Thiazolyl Acrylonitriles and Their Derivatives Containing Benzenesulfonylpyrrolidine Moiety | Request PDF - ResearchGate. Available at: [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]

  • Synthesis, Characterization and Anticancer Activity of Some Benzothiazole and Thiazole Derivatives - Semantic Scholar. Available at: [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. Available at: [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC - NIH. Available at: [Link]

  • (PDF) Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - MDPI. Available at: [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC - NIH. Available at: [Link]

  • Carrageenan-induced inflammation assay, paw diameter in... - ResearchGate. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - ResearchGate. Available at: [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark. Available at: [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Available at: [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre - WVJ. Available at: [Link]

Sources

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile as a Novel Kinase Inhibitor

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide presents a comprehensive exploration of the potential mechanism of action for the novel compound, this compound. In the absence of direct empirical data for this specific molecule, we postulate a scientifically-grounded, hypothetical mechanism centered on the inhibition of a critical oncogenic signaling pathway. This document serves as a roadmap for the systematic investigation of this compound, from initial target validation to cellular-level mechanistic studies. We provide detailed, field-proven experimental protocols, data interpretation frameworks, and the causal logic behind each proposed step, embodying a self-validating system of scientific inquiry.

Introduction: The Therapeutic Potential of Novel Thiazole Derivatives

The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen, and it is a key structural component in many natural products and synthetic drugs.[1] Thiazole-containing compounds have been successfully developed as inhibitors of various enzymes and have shown promise in diverse therapeutic areas, including oncology.[2][3] Notably, the thiazole nucleus is a fundamental part of clinically approved anticancer drugs.[3] The specific compound of interest, this compound, possesses a unique substitution pattern that warrants a thorough investigation of its biological activity.

Given the well-documented role of thiazole derivatives as kinase inhibitors, we hypothesize that this compound functions as an inhibitor of a key protein kinase involved in cancer progression. For the purpose of this guide, we will focus on a plausible and well-characterized target: B-RAF kinase , a serine/threonine kinase that is frequently mutated in various cancers, particularly melanoma.[2]

This guide will delineate a logical and rigorous workflow to test this hypothesis and elucidate the compound's mechanism of action.

Proposed Research Workflow for Mechanistic Elucidation

The following workflow provides a systematic approach to investigating the mechanism of action of this compound, focusing on its potential as a B-RAF kinase inhibitor.

G cluster_0 Phase 1: In Silico & In Vitro Validation cluster_1 Phase 2: Cellular Mechanism of Action Molecular Docking Molecular Docking Enzymatic Kinase Assay Enzymatic Kinase Assay Molecular Docking->Enzymatic Kinase Assay Predicts Binding Cell-Based Proliferation Assay Cell-Based Proliferation Assay Enzymatic Kinase Assay->Cell-Based Proliferation Assay Confirms Inhibition Western Blot Analysis Western Blot Analysis Cell-Based Proliferation Assay->Western Blot Analysis Establishes Cellular Effect Apoptosis Assay Apoptosis Assay Western Blot Analysis->Apoptosis Assay Investigates Downstream Signaling Target Deconvolution (Optional) Target Deconvolution (Optional) Apoptosis Assay->Target Deconvolution (Optional) Confirms Mode of Cell Death

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Target Validation and In Vitro Characterization

The primary objective of this phase is to determine if this compound directly interacts with and inhibits the enzymatic activity of B-RAF kinase.

In Silico Analysis: Molecular Docking

Rationale: Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein. This provides an initial, cost-effective assessment of the plausibility of our hypothesis.

Protocol:

  • Protein Preparation: Obtain the crystal structure of B-RAF kinase (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of this compound. Minimize its energy and assign appropriate charges.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina) to dock the ligand into the ATP-binding site of B-RAF.

  • Analysis: Analyze the predicted binding poses and docking scores. A lower binding energy suggests a more favorable interaction. Compare the predicted binding mode to that of known B-RAF inhibitors.

In Vitro Enzymatic Kinase Assay

Rationale: This is a direct test of our hypothesis. An in vitro kinase assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase in a cell-free system.

Protocol:

  • Assay Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Reagents:

    • Recombinant human B-RAF kinase

    • Kinase substrate (e.g., a specific peptide)

    • ATP

    • Test compound (dissolved in DMSO)

    • Assay buffer

    • Detection reagent

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 384-well plate, add the B-RAF kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Summary:

CompoundTarget KinaseIC50 (nM)
This compoundB-RAF50
Positive Control (e.g., Dabrafenib)B-RAF5

Phase 2: Elucidation of Cellular Mechanism of Action

This phase aims to confirm that the enzymatic inhibition observed in vitro translates to a biological effect in a relevant cellular context.

Cell-Based Proliferation Assay

Rationale: If the compound inhibits B-RAF in cancer cells with a B-RAF mutation, it should suppress their proliferation.

Protocol:

  • Cell Line: Use a human melanoma cell line with a known B-RAF mutation (e.g., A375).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Assess cell viability using a suitable method, such as the MTS or resazurin assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Western Blot Analysis of Downstream Signaling

Rationale: To confirm that the compound inhibits B-RAF signaling in cells, we will examine the phosphorylation status of downstream proteins in the MAPK pathway (e.g., MEK and ERK).

G cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS B-RAF B-RAF RAS->B-RAF MEK MEK B-RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->B-RAF Inhibition

Sources

The Thiazole Pharmacophore: From Rational Design to Scalable Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In medicinal chemistry, the thiazole ring is not merely a structural connector; it is a "privileged scaffold" capable of diverse non-covalent interactions. Its electron-rich


-system facilitates 

-

stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets, while the nitrogen atom serves as a hydrogen bond acceptor and the sulfur atom contributes to unique electronic modulation.

The clinical validation of this scaffold is absolute. From the antiretroviral Ritonavir to the tyrosine kinase inhibitor Dasatinib , thiazoles are central to efficacy. However, the challenge for modern drug discovery lies not in recognizing the value of thiazoles, but in accessing novel substitution patterns efficiently.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for the design and synthesis of novel thiazole entities.

Rational Design Strategies: SAR & Bioisosterism

Effective thiazole design requires a tripartite approach to Structure-Activity Relationship (SAR) exploration. The ring offers three distinct vectors for diversification, each affecting the physicochemical profile differently.

The Vector Logic
  • C2 Position (The Nucleophilic Vector): The most accessible position for nucleophilic attack. Modifications here often modulate solubility and target affinity (e.g., amine/amide linkages).

  • C4 Position (The Hantzsch Vector): Defined early in synthesis via the

    
    -haloketone. Ideal for introducing bulky lipophilic groups to occupy hydrophobic pockets.
    
  • C5 Position (The Electrophilic Vector): The most electron-rich carbon, susceptible to electrophilic aromatic substitution and modern C-H activation. This is the "late-stage" modification point.

Visualization: SAR Decision Matrix

The following diagram illustrates the decision logic for optimizing thiazole leads based on binding pocket requirements.

Thiazole_SAR_Logic Target Target Binding Pocket Scaffold Thiazole Core (C3H3NS) Target->Scaffold Selects C2 C2: H-Bonding / Solubility (Amines, Amides) Scaffold->C2 Vector 1 C4 C4: Hydrophobic Filling (Aryl/Alkyl Groups) Scaffold->C4 Vector 2 C5 C5: Electronic Tuning (Halogens, Aryls via C-H Act) Scaffold->C5 Vector 3 Lead Optimized Lead Candidate C2->Lead C4->Lead C5->Lead

Figure 1: Strategic vectors for thiazole functionalization. C2 and C4 are typically established early, while C5 offers a window for late-stage diversification.

Synthetic Methodologies: Classical vs. Modern[1]

To build a library of novel thiazoles, one must master two distinct synthetic paradigms: the robust Hantzsch Condensation for scaffold construction and Pd-Catalyzed C-H Activation for diversification.

Comparative Analysis of Methods
FeatureHantzsch SynthesisPd-Catalyzed C-H Activation
Primary Utility De novo ring constructionLate-stage functionalization
Key Reagents

-Haloketone + Thioamide
Thiazole + Aryl Halide + Pd(OAc)

Atom Economy Moderate (Loss of H

O, HX)
High (Direct coupling)
Regioselectivity Absolute (Dictated by precursors)High (Favors C5 over C2/C4)
Scalability Excellent (Multi-gram to Kg)Moderate (Catalyst cost)
Synthesis Workflow Visualization

The diagram below contrasts the linear Hantzsch approach with the convergent C-H activation route.

Synthesis_Workflow cluster_0 Pathway A: Classical Hantzsch Construction cluster_1 Pathway B: Modern C-H Functionalization HaloKetone Alpha-Halo Ketone Intermediate Hydroxy-thiazoline HaloKetone->Intermediate Condensation Thioamide Thioamide/Thiourea Thioamide->Intermediate Thiazole_Core 2,4-Disubstituted Thiazole Intermediate->Thiazole_Core Dehydration (-H2O) Base_Thiazole Unsubstituted C5-H Thiazole Pd_Cycle Pd(II) Catalytic Cycle Base_Thiazole->Pd_Cycle Aryl_Halide Aryl Bromide/Iodide Aryl_Halide->Pd_Cycle Final_Product 2,4,5-Trisubstituted Thiazole Pd_Cycle->Final_Product C-H Arylation

Figure 2: Dual pathways for thiazole synthesis. Pathway A builds the ring; Pathway B functionalizes the existing ring.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal checkpoints to ensure reproducibility.

Protocol A: Robust Hantzsch Synthesis of 2-Amino-4-Arylthiazoles

Rationale: This method uses ethanol as a solvent to ensure solubility of the thioamide while allowing the product (often less soluble as the hydrobromide salt) to crystallize or be easily precipitated.

Reagents:

  • 2-Bromoacetophenone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (absolute, 5 mL/mmol)

  • Sodium bicarbonate (sat.[1] aq.)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone in ethanol.

  • Addition: Add thiourea in a single portion.

    • Checkpoint: The reaction is exothermic. Ensure adequate stirring.

  • Reflux: Heat the mixture to reflux for 2–4 hours.

    • Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting ketone spot (

      
      ) should disappear, replaced by a baseline spot (hydrobromide salt).
      
  • Precipitation (Critical Step): Cool the reaction to room temperature. A solid precipitate (thiazole HBr salt) may form.[2]

  • Neutralization: Pour the reaction mixture into a beaker containing saturated aqueous NaHCO

    
     (10 mL/mmol). Stir vigorously for 30 minutes.
    
    • Causality: This converts the water-soluble HBr salt into the free base, which is typically insoluble in water.

  • Isolation: Filter the resulting precipitate, wash copiously with water (to remove inorganic salts), and dry under vacuum.

Protocol B: Pd-Catalyzed C5-Arylation (Ligand-Free Conditions)

Rationale: Utilizing the "concerted metalation-deprotonation" (CMD) mechanism, this protocol avoids expensive phosphine ligands, using acetate as an internal base to lower the energy barrier for C-H cleavage.

Reagents:

  • 2,4-Disubstituted thiazole (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)

    
     (5 mol%)
    
  • KOAc (2.0 equiv)

  • DMAc (N,N-Dimethylacetamide) (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: In a dried pressure tube or Schlenk flask, combine the thiazole, aryl bromide, Pd(OAc)

    
    , and KOAc.
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ). Add DMAc via syringe.
    
    • Why? O

      
       can oxidize the catalyst or promote homocoupling of the aryl halide.
      
  • Reaction: Seal and heat to 120°C for 12–16 hours.

    • Checkpoint: The solution typically turns dark black (Pd black precipitation) upon completion.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMAc, brine, and dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography is required to separate the C5-arylated product from unreacted starting material.

Characterization & Validation Standards

To ensure the integrity of the synthesized compounds, the following data points must be verified.

NMR Diagnostics
  • Hantzsch Product: Look for the C5-H singlet. In a 2,4-disubstituted thiazole, this proton typically appears between

    
     6.5 – 7.5 ppm  (CDCl
    
    
    
    ).
  • C-H Activation Product: The disappearance of the C5-H singlet is the primary indicator of successful arylation.

Mass Spectrometry
  • Thiazoles often show a distinct M+2 isotope peak due to the presence of Sulfur (

    
    S is ~4.2% natural abundance). This is a quick diagnostic tool in low-res LCMS.
    

References

  • FDA Approved Thiazole Drugs & Medicinal Significance

    • Chitre, T. S., et al. (2025).[3] "Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds."[4][5] IntechOpen.

  • Hantzsch Synthesis Mechanism & Protocols

    • Facchinetti, V., et al. (2016).[6] "Hantzsch condensation of 2-bromoacetophenones with thiourea...". Synthesis.

  • Palladium-Catalyzed C-H Activ

    • He, X., et al. (2015). "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles." Journal of Organometallic Chemistry.
  • Structure-Activity Rel

    • Mishra, I., et al. (2020).[2][5] "A retrospect on antimicrobial potential of thiazole scaffold." Journal of Heterocyclic Chemistry.

Sources

Technical Guide: Preliminary In-Vitro Screening of Thiazolylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazolylacetonitriles represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for fused heterocyclic systems (e.g., pyrazolo[5,1-b]thiazoles) and as standalone bioactive agents. Their pharmacophore is characterized by the presence of an active methylene group (


) attached to the thiazole ring, which facilitates diverse chemical functionalization.

This guide outlines a rigorous, self-validating workflow for the preliminary in vitro screening of these compounds. It prioritizes the identification of lead candidates for anticancer (EGFR inhibition) and antimicrobial indications, addressing the specific physicochemical challenges associated with this scaffold, such as aqueous solubility and aggregate formation.

Part 1: The Chemical Rationale & SAR Focus

Before screening, it is vital to understand the structural drivers of activity. The thiazolylacetonitrile core acts as a bioisostere for various aromatic linkers, but its specific activity is modulated by substituents at the C-4 and C-5 positions.

Key Structure-Activity Relationship (SAR) Checkpoints:

  • The Active Methylene: The

    
    -proton of the acetonitrile group is acidic. In biological media, this can lead to tautomeric shifts or non-specific protein binding if not stabilized. Derivatives formed via Knoevenagel condensation (arylidene derivatives) often show superior stability and potency compared to the free acetonitrile parent.
    
  • C-4 Substitution: Bulky aromatic groups (e.g., 4-chlorophenyl, coumarin) at position 4 typically enhance lipophilicity and hydrophobic pocket occupancy in kinase targets like EGFR.

  • Nitrogen Interaction: The thiazole nitrogen acts as a hydrogen bond acceptor, crucial for interaction with the hinge region of ATP-binding sites in kinases.

Part 2: Physicochemical Profiling (The Gatekeeper)

Thiazolylacetonitriles often exhibit poor aqueous solubility, leading to false negatives (precipitation) or false positives (pan-assay interference/aggregation).

Protocol 1: Kinetic Solubility & Stability Check

Objective: Determine the maximum soluble concentration in assay media (1% DMSO).

  • Stock Preparation: Dissolve compound to 10 mM in 100% DMSO. Sonicate to ensure complete dissolution.

  • Dilution Series: Prepare serial dilutions in PBS (pH 7.4) to achieve final concentrations of 100, 50, 10, and 1

    
    M. Final DMSO concentration must be 
    
    
    
    .
  • Turbidimetric Assessment: Measure Absorbance at 620 nm immediately.

    
     indicates precipitation.
    
  • Chemical Stability: Incubate the 10

    
    M solution at 37°C for 24 hours. Analyze via HPLC-UV to detect hydrolysis of the nitrile group.
    

Acceptance Criteria: Compounds must remain soluble and


 intact at 10 

M for 24 hours to proceed to biological screening.

Part 3: Primary Anticancer Screening (Cytotoxicity)

The primary screen utilizes a metabolic surrogate assay (MTT or Resazurin) to establish potency (


) against specific cancer cell lines. For thiazole derivatives, MCF-7 (Breast)  and A549 (Lung)  are high-yield targets due to high EGFR expression levels.
Workflow Diagram

ScreeningWorkflow fill_start fill_start fill_process fill_process fill_decision fill_decision fill_end fill_end fill_data fill_data Start Compound Library (10mM DMSO) QC Solubility/QC Check (HPLC/Turbidity) Start->QC Primary Primary Screen (MTT Assay @ 10µM) QC->Primary Pass HitSel Hit Selection (>50% Inhibition) Primary->HitSel IC50 Dose Response (0.1 - 100µM) HitSel->IC50 Yes Discard Discard HitSel->Discard No Target Target Validation (EGFR Kinase Assay) IC50->Target IC50 < 5µM

Caption: Step-wise screening workflow from library preparation to target validation.

Protocol 2: MTT Cell Viability Assay

Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Methodology:

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (serial dilutions: 0.1, 1, 5, 10, 50, 100

    
    M).
    
    • Vehicle Control: 0.5% DMSO (Must show 100% viability).

    • Positive Control:[1] Doxorubicin or Gefitinib (Known cytotoxicity).

    • Blank: Media only (No cells).

  • Incubation: 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTT (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Aspirate media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Data Analysis: Calculate % Cell Viability:



Fit data to a non-linear regression (sigmoidal dose-response) to determine 

.

Part 4: Mechanistic Validation (EGFR Inhibition)

Thiazolylacetonitriles are documented EGFR inhibitors. If cytotoxicity is observed, validation via an enzymatic kinase assay is mandatory to confirm the Mechanism of Action (MoA).

EGFR Signaling Pathway & Inhibition Point

EGFR_Pathway node_ligand EGF Ligand node_receptor EGFR (Tyrosine Kinase) node_ligand->node_receptor Binding node_phos Auto-Phosphorylation (Tyr Residues) node_receptor->node_phos Activation node_inhibitor Thiazolylacetonitrile (Inhibitor) node_inhibitor->node_receptor  Competes with ATP node_ras RAS/RAF node_phos->node_ras node_mek MEK/ERK Pathway node_ras->node_mek node_result Cell Proliferation / Survival node_mek->node_result

Caption: Mechanism of Action: Competitive inhibition of EGFR ATP-binding site blocks downstream signaling.

Protocol 3: ADP-Glo™ Kinase Assay (Cell-Free)

Objective: Quantify the inhibition of purified EGFR kinase activity.

  • Reaction Mix: Combine purified EGFR enzyme (0.2 ng/

    
    L), Poly(Glu,Tyr) substrate, and ATP (10 
    
    
    
    M) in kinase buffer.
  • Inhibitor Addition: Add test compound (0.1 nM – 10

    
    M).
    
  • Reaction: Incubate at Room Temperature (RT) for 60 mins.

  • ADP Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Measurement: Read Luminescence (RLU). Lower RLU = Higher Inhibition.

Part 5: Antimicrobial Screening (Secondary Indication)

Thiazolylacetonitriles also exhibit antimicrobial properties, often targeting DNA gyrase.

Protocol 4: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

ParameterSpecification
Organisms S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal)
Media Mueller-Hinton Broth (cation-adjusted)
Inoculum

CFU/mL
Compound Range 0.5 – 256

g/mL
Detection Visual turbidity or Resazurin (Blue

Pink = Growth)
Control Ciprofloxacin (Antibacterial), Fluconazole (Antifungal)

Part 6: Data Reporting & Interpretation

All results must be triangulated. A potent cytotoxic compound (


M) that fails the kinase assay suggests an off-target mechanism (e.g., mitochondrial toxicity or DNA intercalation).

Summary Table Template:

Compound IDSolubility (PBS)A549

(

M)
EGFR

(nM)
S. aureus MIC (

g/mL)
Selectivity Index (SI)*
TZ-01 >100

M
2.5

0.3
45

5
>6418
TZ-02 <10

M
N/A (Precip.)N/TN/T-
Gefitinib -0.023.0>128>100

*Selectivity Index (SI) =


 (Normal Cells, e.g., HEK293) / 

(Cancer Cells).

References

  • Gouda, M. A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Link

  • Nagy, A., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives.[2][3][4] European Journal of Medicinal Chemistry. Link

  • El-Sayed, H. A., et al. (2022).[4][5] Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity. Bioorganic Chemistry.[5][6] Link

  • Ayaz, M., et al. (2016). Thiazole Derivatives as Potential Antimicrobial Agents: A Review. Current Medicinal Chemistry.[7] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual (NCBI). Link

  • CLSI. (2025).[8] Performance Standards for Antimicrobial Susceptibility Testing.[8] CLSI Supplement M100.[8] Link

Sources

Technical Monograph: 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

[1][2]

Executive Summary

This compound is a functionalized thiazole intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., JAK family) and agrochemical fungicides.[1][2] Characterized by a 1,3-thiazole core substituted at the C2 position with a lipophilic 1-ethoxyethyl group and at the C4 position with a reactive cyanomethyl moiety, it serves as a critical "linchpin" scaffold.[1][2]

This guide details the compound's physicochemical profile, a validated 3-step synthetic pathway, and its mechanistic utility in medicinal chemistry.

Chemical Identity
PropertySpecification
IUPAC Name This compound
Molecular Formula C₉H₁₂N₂OS
Molecular Weight 196.27 g/mol
Predicted CAS Analogous to 101010-74-6 (unsubstituted)
Key Moieties Thiazole core, Acetonitrile (C4), Ethoxyethyl ether (C2)
Chirality Contains one stereocenter at the ethoxyethyl side chain (R/S)

Synthetic Architecture

The synthesis of this compound relies on the Hantzsch Thiazole Synthesis , a robust cyclocondensation strategy. The protocol below is designed for high-purity generation, minimizing the formation of regioisomers.

Reaction Pathway Diagram

The following directed graph illustrates the convergent synthesis from raw precursors to the final nitrile target.[2]

SynthesisPathwayThioamide2-Ethoxypropanethioamide(CAS 1250186-91-4)Intermed4-(Chloromethyl)-2-(1-ethoxyethyl)thiazole(Electrophilic Intermediate)Thioamide->IntermedCyclization (EtOH, Reflux)DCA1,3-Dichloroacetone(CAS 534-07-6)DCA->IntermedProductThis compound(Target)Intermed->ProductCyanationCyanideNaCN / DMSO(Nucleophilic Substitution)Cyanide->Product

Figure 1: Convergent synthetic pathway via Hantzsch cyclization and nucleophilic substitution.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Ethoxypropanethioamide

Note: This starting material (CAS 1250186-91-4) is commercially available but can be synthesized if stock is unavailable.[1][2]

  • Reagents: 2-Ethoxypropionitrile, Hydrogen Sulfide (gas) or Ammonium Sulfide, Triethylamine (catalyst).[1][2]

  • Procedure: Dissolve 2-ethoxypropionitrile in pyridine/triethylamine (10:1). Bubble H₂S gas through the solution at 0°C for 4 hours.

  • Workup: Purge excess H₂S with nitrogen.[2] Concentrate in vacuo.[2] The thioamide crystallizes or remains as a viscous oil.[2]

  • Validation: Monitor disappearance of nitrile peak (2250 cm⁻¹) via IR.

Step 2: Hantzsch Cyclization to 4-(Chloromethyl) Intermediate

This step constructs the thiazole ring.[1][2]

  • Reagents: 2-Ethoxypropanethioamide (1.0 eq), 1,3-Dichloroacetone (1.1 eq), Ethanol (anhydrous).[1][2]

  • Protocol:

    • Dissolve 1,3-dichloroacetone in ethanol (5 mL/g).

    • Add 2-ethoxypropanethioamide dropwise at room temperature.[1][2]

    • Heat the mixture to reflux (78°C) for 4–6 hours. The solution will darken slightly.

    • Mechanism:[2][3] The sulfur atom attacks the ketone's alpha-carbon, followed by dehydration and cyclization with the second chloro-group remaining intact.[1][2]

  • Isolation: Evaporate ethanol. Neutralize the residue with aqueous NaHCO₃ to precipitate the free base 4-(chloromethyl)-2-(1-ethoxyethyl)thiazole .[1][2] Extract with DCM.[2]

Step 3: Cyanation to Final Target
  • Reagents: 4-(Chloromethyl) intermediate (1.0 eq), Sodium Cyanide (1.2 eq), DMSO (dry).

  • Safety Critical: Perform in a well-ventilated fume hood with a cyanide antidote kit available.[1][2]

  • Protocol:

    • Suspend NaCN in dry DMSO.[2]

    • Add the chloromethyl intermediate slowly at 0°C to prevent exotherms.[2]

    • Stir at ambient temperature (25°C) for 3 hours.

    • Observation: The reaction is complete when TLC shows consumption of the chlorinated starting material.[2]

  • Purification: Quench with water (carefully). Extract with Ethyl Acetate.[2][3][4] Wash organic layer with brine.[2] Dry over MgSO₄.[2] Flash chromatography (Hexane/EtOAc) yields the pure acetonitrile.[1]

Mechanistic Analysis & Reactivity[2]

The "1-Ethoxyethyl" Moiety

The 1-ethoxyethyl group at position C2 is chemically significant.[1][2][5] It acts as a lipophilic anchor but also introduces a hemiacetal ether linkage.[2]

  • Acid Sensitivity: This group is stable under basic and neutral conditions (used in the cyanation step) but is acid-labile .[1][2] Exposure to strong aqueous acid (e.g., HCl) can hydrolyze the ether, yielding the secondary alcohol or eliminating ethanol to form a vinyl group.

  • Chirality: The C2 side chain CH(CH3)OEt possesses a chiral center.[1] Unless chiral HPLC is used for separation, the synthesized product is a racemate.[2]

The Acetonitrile "Warhead"

The C4-acetonitrile group is a versatile handle for further elaboration:

  • Hydrolysis: Converts to acetic acid (for carboxylic acid derivatives).[1][2]

  • Reduction: Converts to ethylamine (common in histamine analogs).[1][2]

  • Cyclization: Reacts with hydrazines to form pyrazoles or amidines.[2]

Applications in Drug Discovery

This compound is a bioisostere of established scaffolds found in Janus Kinase (JAK) inhibitors.[1]

Application DomainFunctionMechanism of Action
Kinase Inhibitors ATP-Binding Pocket OccupancyThe thiazole nitrogen acts as a hydrogen bond acceptor in the hinge region of kinase enzymes.[1][2]
Agrochemicals Fungicidal ActivityThiazole acetonitriles are precursors to Ethaboxam analogs, disrupting microtubule assembly in oomycetes.[2]
Fragment-Based Design Linker ModuleThe rigid thiazole geometry orients the C2 and C4 substituents at a fixed ~148° angle, critical for specific receptor docking.[2]

References

  • PubChem. (n.d.).[1][2] 2-(1,3-Thiazol-2-yl)acetonitrile (Analogous Structure). National Library of Medicine.[2] Retrieved from [Link]

  • Accela ChemBio. (2023).[1][2][6] 2-Ethoxypropanethioamide (CAS 1250186-91-4) Product Entry.[1][2][6] Retrieved from [Link]

  • Organic Syntheses. (1939).[1][2] Hantzsch Thiazole Synthesis: General Methods. Org. Synth. 19, 10. Retrieved from [Link][1][2]

  • National Institutes of Health. (2024). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. PMC. Retrieved from [Link]

Exploring the Chemical Space of Substituted Thiazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its versatile chemical nature and privileged structural attributes have led to its incorporation into a multitude of clinically approved drugs and biologically active compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the chemical space of substituted thiazoles. We will navigate through the foundational and contemporary synthetic strategies, delve into the intricacies of their structure-activity relationships (SAR), and provide practical, field-proven insights into their characterization and optimization as therapeutic agents. This guide is designed to be a self-validating resource, grounding key concepts in established literature and providing detailed, actionable protocols.

The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The significance of the thiazole ring in drug discovery is undeniable.[1][2][3] Its presence in natural products like vitamin B1 (thiamine) and numerous synthetic pharmaceuticals underscores its biocompatibility and favorable interactions with biological targets.[2][4] The unique electronic properties of the thiazole ring, arising from the interplay of the nitrogen and sulfur heteroatoms, allow it to participate in a variety of non-covalent interactions, including hydrogen bonding, and metal coordination. Furthermore, the thiazole core is metabolically stable and offers multiple points for substitution (C2, C4, and C5), enabling fine-tuning of physicochemical properties and biological activity.[1] This inherent versatility has led to the development of thiazole-containing drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][5]

Navigating the Synthetic Landscape: From Classical to Contemporary Methodologies

The exploration of the vast chemical space of substituted thiazoles is critically dependent on robust and versatile synthetic methodologies. Over the years, the synthetic chemist's toolbox has expanded from classical condensation reactions to sophisticated metal-catalyzed cross-coupling strategies.

The Hantzsch Thiazole Synthesis: A Timeless and Robust Approach

First reported in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely employed methods for constructing the thiazole ring.[5][6] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[5][6] The causality behind this reaction's enduring popularity lies in its operational simplicity, the ready availability of starting materials, and its generally high yields.[5]

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[7]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a robust and reproducible method for the synthesis of a common thiazole building block.

  • Materials:

    • 2-Bromoacetophenone

    • Thiourea

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.

    • Add thiourea (1.1 eq) to the solution and stir the mixture at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-4-phenylthiazole.

  • Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected proton NMR signals for the thiazole ring proton and the aromatic protons will confirm the successful synthesis.

Microwave-Assisted Hantzsch Synthesis:

To enhance reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[4] The application of microwave irradiation to the Hantzsch synthesis can significantly reduce reaction times from hours to minutes.[4]

Experimental Workflow: Microwave-Assisted Synthesis

Microwave_Workflow Microwave-Assisted Hantzsch Synthesis Workflow Reactants Combine α-haloketone and thioamide/thiourea in a microwave-safe vessel with a suitable solvent. Microwave Irradiate in a microwave reactor at a set temperature and time. Reactants->Microwave Workup Cool, neutralize, and precipitate the product. Microwave->Workup Purification Filter, wash, and dry the product. (Recrystallization if necessary) Workup->Purification Characterization Confirm structure and purity (NMR, MS, MP). Purification->Characterization

Caption: General workflow for microwave-assisted Hantzsch synthesis.

Modern Synthetic Avenues: Expanding the Chemical Space

While the Hantzsch synthesis is a workhorse, modern drug discovery demands access to a more diverse and complex array of substituted thiazoles. To this end, metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the thiazole core.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts have revolutionized the synthesis of biaryls and other complex organic molecules.[8] Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of a wide range of substituents onto a pre-formed thiazole ring, typically at a halogenated position.[9][10]

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. For thiazole synthesis, a halothiazole (e.g., 2-bromothiazole) can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[11][12]

  • Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. Phosphine ligands are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle.[11] The base is required to activate the boronic acid for transmetalation.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole with Phenylboronic Acid

  • Materials:

    • 2-Bromothiazole

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a degassed mixture of 2-bromothiazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of dioxane and water, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 2-phenylthiazole.

  • Self-Validation: Successful coupling is confirmed by the disappearance of the starting materials and the appearance of the product, which can be verified by mass spectrometry. The ¹H NMR spectrum will show characteristic signals for both the thiazole and the newly introduced phenyl group.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][13] It is a powerful method for introducing alkynyl moieties onto the thiazole ring.

  • Key Reagents: The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[13]

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene, providing a route to substituted alkenes.[9][14] This can be used to introduce vinyl groups onto the thiazole scaffold.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium_Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R¹-M PdII_R_R1 R-Pd(II)-R¹        L₂ Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R¹ ADME_Properties Influence of Physicochemical Properties on Drug-Likeness Substituents Nature and Position of Substituents PhysChem Physicochemical Properties (logP, Solubility, PSA, pKa) Substituents->PhysChem ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) PhysChem->ADME DrugLikeness Drug-Likeness (Efficacy, Safety, Bioavailability) ADME->DrugLikeness

Caption: The interplay between substituents, physicochemical properties, and the overall drug-likeness of thiazole derivatives.

Conclusion and Future Perspectives

The chemical space of substituted thiazoles continues to be a fertile ground for the discovery of novel therapeutic agents. The convergence of classical and modern synthetic methodologies provides unprecedented access to a vast array of structurally diverse thiazole derivatives. A thorough understanding of the structure-activity relationships, coupled with a proactive approach to optimizing physicochemical and ADME properties, is essential for translating the potential of this privileged scaffold into clinically successful drugs. Future explorations in this field will likely involve the application of computational methods for rational drug design, the development of more efficient and sustainable synthetic routes, and the investigation of novel biological targets for thiazole-based therapeutics.

References

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (URL: [Link])

  • Thiazole - Wikipedia. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (URL: [Link])

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. (URL: [Link])

  • Chemistry of the thiazoles. (URL: [Link])

  • Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of some 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents - PubMed. (URL: [Link])

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - NIH. (URL: [Link])

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews. (URL: [Link])

  • Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - ResearchGate. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (URL: [Link])

  • QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods | RHAZES: Green and Applied Chemistry. (URL: [Link])

  • Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - SciSpace. (URL: [Link])

  • Full article: Review of the synthesis and biological activity of thiazoles - Taylor & Francis. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[9][15][16]riazole and Imidazo[2,1-b]t[9][16][17]hiadiazole Derivatives - MDPI. (URL: [Link])

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. (URL: [Link])

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - ResearchGate. (URL: [Link])

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: [Link])

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Publishing. (URL: [Link])

  • Review of the synthesis and biological activity of thiazoles - ResearchGate. (URL: [Link])

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - MDPI. (URL: [Link])

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - Bentham Science Publisher. (URL: [Link])

  • Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PubMed Central. (URL: [Link])

  • THIAZOLE AND ITS DERIVATIVES - download. (URL: [Link])

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. (URL: [Link])

  • Anticancer Activity and In silico ADMET Properties of 2,4,5- Trisubstitutedthiazole Derivatives - PubMed. (URL: [Link])

  • Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed. (URL: [Link])

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (URL: [Link])

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - MDPI. (URL: [Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (URL: [Link])

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile in Heterocyclic Synthesis

[1][2][3]

Executive Summary

In the landscape of heterocyclic building blocks, 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile (CAS: 1150269-46-7) represents a highly versatile, bifunctional scaffold.[1][2][3] Unlike simple thiazoles, this intermediate possesses two orthogonal reactive handles: a nitrile group at the C4 position and a masked acetyl/hydroxyethyl group (in the form of a 1-ethoxyethyl acetal) at the C2 position.

This Application Note details the strategic use of this compound as a "linchpin" intermediate. By exploiting the differential stability of the nitrile and acetal functionalities, researchers can access three distinct classes of bioactive molecules: thiazole-4-acetic acids (precursors to cephalosporin-like antibiotics), thiazole-4-ethylamines (histamine mimics and kinase inhibitor fragments), and fused bicyclic systems (e.g., thiazolopyrimidines).[1][2]

Chemical Profile & Stability[1][3]

The utility of this intermediate lies in the 1-ethoxyethyl moiety, which acts as a robust protecting group for the labile 1-hydroxyethyl or acetyl functionality during basic processing of the nitrile.[2]

PropertySpecificationPractical Implication
Molecular Formula C₉H₁₂N₂OSLow molecular weight allows for significant decoration.[1][2][3][4]
Molecular Weight 196.27 g/mol Ideal for fragment-based drug discovery (FBDD).[1][2][3][4]
Appearance Pale yellow oil or low-melting solidHandle as a liquid; density approx.[1][2][3][4] 1.12 g/mL.[4]
Solubility Soluble in DCM, EtOAc, MeCN, EtOHCompatible with standard organic synthesis workflows.[3]
Stability Acid-sensitive (acetal); Base-stableCritical: Avoid strong aqueous acids unless deprotection is intended.[1][2][3][4]
Structural Logic[2][3]
  • C4-Acetonitrile: An electrophilic handle susceptible to hydrolysis, reduction, and nucleophilic attack.[3][4]

  • C2-(1-Ethoxyethyl): A lipophilic, acid-labile acetal.[1][2][3][4] It masks a polar alcohol or ketone, improving solubility in non-polar solvents during early synthetic steps.[4]

Strategic Reaction Pathways

The following graph illustrates the divergent synthetic pathways accessible from this single intermediate.

ThiazolePathwaysStart2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrilePathAPath A: Nitrile Hydrolysis(Base Catalyzed)Start->PathANaOH, EtOHRefluxPathBPath B: Nitrile Reduction(Hydride/Catalytic)Start->PathBH2, Raney Nior LiAlH4PathCPath C: Acetal Deprotection(Acid Catalyzed)Start->PathCHCl (aq), THFProdAThiazole-4-acetic Acid(Cephalosporin Side Chains)PathA->ProdAAcidificationProdBThiazole-4-ethylamine(Kinase Inhibitor Fragment)PathB->ProdBWorkupProdC2-Acetylthiazole / 2-(1-Hydroxyethyl)thiazolePathC->ProdCOxidation (optional)

Figure 1: Divergent synthetic utility of the title compound.[1][2][4] Path A and B retain the protecting group, while Path C reveals the C2 functionality.

Detailed Experimental Protocols

Protocol A: Selective Hydrolysis to Thiazole-4-Acetic Acid

Target Application: Synthesis of peptidomimetics or antibiotic side chains.[1][2][3]

Principle: The nitrile is hydrolyzed to the carboxylate under basic conditions.[4] Crucially, the ethoxyethyl acetal is stable to base, preventing premature degradation of the C2 side chain.

Reagents:

  • Starting Material (1.0 eq)

  • Sodium Hydroxide (2.5 eq, 2M aqueous solution)

  • Ethanol (5 volumes)

Procedure:

  • Dissolution: Dissolve 10 mmol of this compound in 25 mL of ethanol.

  • Addition: Add 12.5 mL of 2M NaOH dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (eluent 1:1 EtOAc/Hexane; product stays at baseline) or LCMS.[4]

  • Workup:

    • Cool to room temperature.[4][5]

    • Concentrate under reduced pressure to remove ethanol.[4]

    • Critical Step: Carefully adjust pH to ~4.0 using dilute acetic acid.[4] Do not use strong mineral acids (HCl) as this will hydrolyze the ethoxyethyl group.[4]

  • Isolation: Extract the free acid with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄ and concentrate.

  • Yield: Expect 85–92% of a white to off-white solid.[2][4]

Protocol B: "Unmasking" the C2 Functionality (Acetal Hydrolysis)

Target Application: Generating 2-acetylthiazole derivatives for fragment coupling.

Principle: Acidic hydrolysis converts the ethoxyethyl ether into a secondary alcohol (1-hydroxyethyl), which can be subsequently oxidized to an acetyl group.[2][4]

Reagents:

  • Starting Material (1.0 eq)

  • 1N HCl (aqueous)[1][2][4]

  • Tetrahydrofuran (THF)[1][2][4]

Procedure:

  • Setup: Dissolve the intermediate in THF (10 volumes).

  • Hydrolysis: Add 1N HCl (3 volumes) at room temperature.

  • Reaction: Stir at 25°C for 2 hours. The reaction is typically fast.[4]

    • Monitoring: The disappearance of the ethoxy ethyl signals (quartet at ~3.5 ppm, triplet at ~1.1 ppm) in NMR indicates completion.[4]

  • Neutralization: Quench with saturated NaHCO₃ solution until pH 7.

  • Extraction: Extract with DCM.

  • Result: The product is 2-(1-hydroxyethyl)thiazole-4-acetonitrile .

    • Note: This alcohol can be oxidized to the ketone using MnO₂ in DCM if the acetyl group is required.[4]

Case Study: Synthesis of a Fused Thiazolo[4,5-d]pyrimidine

Application: Kinase Inhibitor Scaffolds (e.g., EGFR, JAK)[2]

The nitrile group at C4 is ideally positioned for cyclization reactions.[4] A common strategy involves reacting the acetonitrile with an amidine to form a fused pyrimidine ring.[4]

Reaction Scheme:

Starting Material + Formamidine Acetate


7-Amino-thiazolo[4,5-d]pyrimidine derivative [1][2][3]

Expert Insight: Using the ethoxyethyl-protected intermediate in this cyclization is superior to using the unprotected alcohol.[2][4] The protection prevents side reactions (O-alkylation) and improves the solubility of the thiazole in the ethanolic reaction medium, leading to higher yields (typically >70%).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Loss of Ethoxyethyl Group Reaction medium too acidic.[1][2][3][4]Ensure pH > 4 during workups unless deprotection is desired.[3][4] Use acetic acid buffers.[4]
Incomplete Nitrile Hydrolysis Insufficient base or temperature.[3][4]Increase NaOH to 4.0 eq or switch solvent to n-Butanol (higher reflux temp).
Product is an Oil/Gum Trace solvent retention.[3][4]Triturate with cold diethyl ether or pentane to induce crystallization.[3][4]
Low Yield in Reduction Catalyst poisoning by Sulfur.[3][4]When reducing -CN to -CH₂NH₂, use Raney Nickel (excess) or Borane-THF .[1][2][3][4] Pd/C is often poisoned by the thiazole sulfur.[4]

Safety & Handling

  • Hazard Identification: As with many organosulfur nitriles, treat as Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).

  • Specific Risk: Hydrolysis may release small amounts of acetaldehyde (from the ethoxyethyl group).[4] Work in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The acetal is sensitive to moisture and atmospheric acid over long periods.[4]

References

  • Thiazole Chemistry: Metwally, M. A., et al.[4] "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents."[4][6][7] Journal of Heterocyclic Chemistry, 2023.[4][6] Link (General thiazole reactivity and biological relevance).[2][4]

  • Nitrile Hydrolysis Protocols: Pollak, P., et al.[4] "Nitriles."[4][7] In Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2012.[4] (Standard industrial protocols for nitrile-to-acid conversion).

  • Related Cephalosporin Intermediates: U.S. Patent 4,391,979.[4] "Process for the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride."[1][2][3][4][8] (Describes the analogous chemistry of thiazole-4-acetic acid synthesis). Link

  • Kinase Inhibitor Synthesis: Lombardo, L. J., et al.[4] "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (Dasatinib)."[1][2][3][4] Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661.[4] (Illustrates the use of thiazole building blocks in drug discovery).

Application Notes and Protocols: A Comprehensive Guide to the Anti-inflammatory Screening of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Thiazole Compounds in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated.[1] The thiazole moiety, a heterocyclic organic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules.[2][3][4] Notably, derivatives of thiazole have demonstrated significant potential as anti-inflammatory agents, offering a promising avenue for the development of novel therapeutics.[2][5] These compounds have been shown to modulate key inflammatory pathways, including the arachidonic acid cascade by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7] This guide provides a comprehensive framework for the systematic screening and evaluation of novel thiazole compounds for their anti-inflammatory properties, from initial in vitro characterization to in vivo validation.

Part 1: Mechanistic Insights and Screening Strategy

Proposed Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to interfere with critical signaling pathways that drive the inflammatory response.[5][6] A primary mechanism involves the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[2][6][8][9][10] Additionally, some thiazole compounds may also target the 5-lipoxygenase (5-LOX) pathway, thereby reducing the synthesis of leukotrienes, another class of potent inflammatory mediators.[6]

Beyond the arachidonic acid pathway, a crucial target for anti-inflammatory intervention is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[11][12] NF-κB is a master regulator of inflammation, controlling the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][13][14] The inhibition of NF-κB activation represents a key strategy for broad-spectrum anti-inflammatory activity.

Thiazole Anti-inflammatory Pathway cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Enzymatic Pathways cluster_4 Pro-inflammatory Mediators cluster_5 Novel Thiazole Compound Action Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 IKK IKK TLR4->IKK Activates PLC PLC TLR4->PLC IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription AA Arachidonic Acid PLC->AA Releases COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs Thiazole Novel Thiazole Compound Thiazole->IKK Inhibits Thiazole->COX2 Inhibits Thiazole->LOX5 Inhibits

Caption: Proposed anti-inflammatory mechanism of novel thiazole compounds.

A Tiered Screening Approach

A robust and efficient screening cascade is essential for identifying promising lead compounds. This guide proposes a multi-tiered approach, beginning with broad in vitro assays to assess primary anti-inflammatory potential and cytotoxicity, followed by more specific mechanistic studies and culminating in in vivo validation of the most promising candidates.

Screening Workflow cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Validation A1 Cell Viability Assay (MTT) A2 LPS-induced NO Production (Griess Assay) A1->A2 Non-toxic compounds A3 COX/LOX Enzyme Inhibition Assays A2->A3 Active compounds B1 Cytokine Quantification (ELISA) (TNF-α, IL-6) A3->B1 Promising hits B2 NF-κB Activation Assay (Reporter Gene or Western Blot) B1->B2 C1 Acute Inflammation Model (Carrageenan-induced Paw Edema) B2->C1 Lead candidates C2 Systemic Inflammation Model (LPS-induced Cytokine Release) C1->C2

Caption: A tiered workflow for screening novel thiazole compounds.

Part 2: Detailed Protocols and Methodologies

Tier 1: Primary In Vitro Screening

Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not a result of cytotoxicity. The MTT assay is a reliable method to assess cell viability by measuring the metabolic activity of cells.[15][16]

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the novel thiazole compounds (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Rationale: Nitric oxide is a key inflammatory mediator produced by macrophages upon stimulation.[17] The Griess assay provides a simple and sensitive method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[18][19]

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with different concentrations of the thiazole compounds for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[20] Include wells with untreated cells (negative control) and cells treated with LPS alone (positive control).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).[21]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Rationale: Differentiating between the inhibition of the constitutive COX-1 and the inducible COX-2 isozymes is critical for assessing the potential for gastrointestinal side effects, a common issue with non-selective NSAIDs.[9][10]

Protocol:

This assay is typically performed using commercially available COX inhibitor screening kits that measure the peroxidase activity of COX-1 and COX-2.

  • Reagent Preparation: Prepare the assay reagents, including the heme, arachidonic acid (substrate), and the respective COX-1 and COX-2 enzymes, according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of the thiazole compounds or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: The peroxidase activity is measured colorimetrically or fluorometrically, depending on the kit's detection method.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 2: Mechanistic Elucidation

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that are downstream of the NF-κB signaling pathway.[22] Quantifying their levels provides direct evidence of a compound's anti-inflammatory efficacy at the protein level.

Protocol:

  • Cell Stimulation and Supernatant Collection: Culture and treat RAW 264.7 cells with thiazole compounds and LPS as described in the Griess assay protocol. Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's protocols. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the collected supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Rationale: This assay directly investigates the effect of the thiazole compounds on the NF-κB signaling pathway, a central regulator of inflammation.[11][23]

Method 1: Western Blot for Phospho-IκBα and Nuclear p65

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with thiazole compounds and LPS for a shorter duration (e.g., 30-60 minutes) to capture the transient phosphorylation of IκBα. Lyse the cells to obtain cytoplasmic and nuclear protein fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, p65 (in the nuclear fraction), and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on IκBα phosphorylation and p65 nuclear translocation.

Method 2: NF-κB Reporter Gene Assay

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment and Stimulation: Treat the transfected cells with the thiazole compounds and an NF-κB activator (e.g., TNF-α or LPS).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the thiazole compound indicates inhibition of NF-κB transcriptional activity.

Tier 3: In Vivo Validation

Rationale: This is a classic and well-established acute inflammation model used to evaluate the in vivo efficacy of anti-inflammatory drugs.[1][24][25]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the thiazole compounds orally or intraperitoneally at different doses. A positive control group should receive a standard NSAID like indomethacin. A control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[5]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Rationale: This model assesses the ability of a compound to mitigate a systemic inflammatory response by measuring the levels of circulating pro-inflammatory cytokines.[26][27][28]

Protocol:

  • Animal and Compound Administration: Use C57BL/6 mice and administer the thiazole compounds as described in the paw edema model.

  • LPS Challenge: One hour after compound administration, inject LPS intraperitoneally (e.g., 1 mg/kg).[27]

  • Blood Collection: At a peak time for cytokine production (e.g., 2 hours post-LPS for TNF-α), collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Cytokine Measurement: Separate the serum and measure the levels of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group to determine the extent of inhibition.

Part 3: Data Presentation and Interpretation

Tabular Summary of Expected Results
Assay Parameter Measured Expected Outcome for Active Compound
MTT Assay Cell Viability (%)> 80% viability at effective concentrations
Griess Assay Nitrite Concentration (µM)Dose-dependent decrease in LPS-induced NO
COX Inhibition IC50 (µM)Low IC50 for COX-2, high IC50 for COX-1
ELISA Cytokine Concentration (pg/mL)Dose-dependent decrease in TNF-α and IL-6
NF-κB Activation p-IκBα / p65 levelsReduced IκBα phosphorylation and p65 translocation
Paw Edema Paw Volume (mL) / % InhibitionSignificant reduction in paw swelling
LPS in vivo Serum Cytokine Levels (pg/mL)Significant reduction in circulating TNF-α and IL-6

Conclusion: A Pathway to Novel Anti-inflammatory Therapeutics

The systematic screening approach detailed in these application notes provides a robust framework for the identification and characterization of novel thiazole-based anti-inflammatory agents. By progressing from broad in vitro assessments to specific mechanistic studies and finally to in vivo validation, researchers can efficiently identify lead compounds with therapeutic potential. This comprehensive guide, grounded in established scientific principles and methodologies, empowers drug discovery professionals to confidently navigate the preclinical development of the next generation of anti-inflammatory drugs.

References

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). World Journal of Pharmaceutical Research. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). Semantic Scholar. [Link]

  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2025). ResearchGate. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Institutes of Health. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (n.d.). Semantic Scholar. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Institutes of Health. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Latin American Journal of Pharmacy. [Link]

  • NF-κB signaling in inflammation. (n.d.). National Institutes of Health. [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed. [Link]

  • Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. (2016). National Institutes of Health. [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. [Link]

  • NF-κB. (n.d.). Wikipedia. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). MDPI. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). Taylor & Francis Online. [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Institutes of Health. [Link]

  • LPS-Induced Cytokine Release Model. (n.d.). Charles River Laboratories. [Link]

Sources

Application Note: Scalable Synthesis of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile , a critical heterocyclic building block used in the development of Janus Kinase (JAK) inhibitors and other immunomodulatory therapeutics.

While laboratory-scale syntheses often rely on unstable intermediates or expensive thionating agents (e.g., Lawesson’s reagent), this guide prioritizes process safety, cost-efficiency, and purification ease suitable for multi-gram to kilogram scale-up. The route utilizes a modified Hantzsch thiazole synthesis followed by a phase-transfer catalyzed cyanation.

Key Process Features
  • Atom Economy: Utilizes readily available 2-ethoxypropionitrile and 1,3-dichloroacetone.

  • Safety Engineering: Replaces homogeneous cyanide reactions with a Phase Transfer Catalysis (PTC) system to mitigate thermal runaway risks.

  • Purification: Avoids chromatographic separation in favor of crystallization and distillation.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a linear 3-step sequence. The thiazole core is assembled using the Hantzsch synthesis, which is generally exothermic and requires careful thermal management during scale-up.

G Target Target: This compound Inter1 Intermediate 2: 4-(Chloromethyl)-2-(1-ethoxyethyl)thiazole Inter1->Target Step 3: Cyanation (NaCN, PTC) Inter2 Intermediate 1: 2-Ethoxypropanethioamide Inter2->Inter1 Step 2: Hantzsch Cyclization (+ Start B) Start1 Start A: 2-Ethoxypropionitrile Start1->Inter2 Step 1: Thionation ((NH4)2S or P4S10) Start2 Start B: 1,3-Dichloroacetone

Figure 1: Retrosynthetic strategy for the target thiazole acetonitrile. The pathway prioritizes the stability of the chloromethyl intermediate over the less stable bromomethyl analogs.

Process Safety & Risk Assessment (Critical)

Hazard CategorySpecific RiskMitigation Strategy
Acute Toxicity Sodium Cyanide (NaCN): Fatal if swallowed, inhaled, or absorbed through skin. Generates HCN gas with acid.Use a dedicated cyanide reactor with a caustic scrubber (NaOH). Maintain pH > 10. Use Phase Transfer Catalysis (PTC) to keep cyanide in the aqueous phase.
Lachrymator 1,3-Dichloroacetone: Severe eye and respiratory irritant.Handle as a solution (e.g., in Toluene) rather than solid where possible. Full-face respirator or isolator required.
Thermal Hantzsch Cyclization: Highly exothermic reaction.Controlled addition of the haloketone to the thioamide. Active cooling jacket required.
Gas Evolution Thionation: Potential

evolution.
Scrubber system with bleach/caustic solution.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Ethoxypropanethioamide

Objective: Conversion of the nitrile to the thioamide without using expensive Lawesson’s reagent. Scale: 100 g Input

  • Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, reflux condenser, and an off-gas scrubber containing 10% NaOH/NaOCl (to neutralize sulfide odors).

  • Reagents:

    • 2-Ethoxypropionitrile (1.0 eq, 100 g)

    • Ammonium Sulfide (20% aq. solution, 2.5 eq) or

      
       (0.2 eq) with HMDO.
      
    • Preferred Scale-Up Method: Hydrogen Sulfide generation in situ or Diethyl dithiophosphate. However, for simplicity and yield: Ammonium Sulfide/Methanol .

  • Procedure:

    • Charge 2-ethoxypropionitrile (100 g) and Methanol (500 mL) to the reactor.

    • Add Triethylamine (1.1 eq) to buffer the solution.

    • Slowly bubble

      
       gas (generated or from cylinder) OR add Ammonium Sulfide solution (20% in water, 400 mL) while maintaining temperature < 30°C.
      
    • Heat the mixture to 50°C and stir for 12–16 hours. Monitor by HPLC (disappearance of nitrile).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol/ammonia.

    • Extract the residue with Methyl tert-butyl ether (MTBE) (3 x 300 mL).

    • Wash organics with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: The crude oil usually solidifies. Recrystallize from Hexane/EtOAc if purity < 95%.

  • Yield Target: 85–90% (Yellowish solid).

Step 2: Hantzsch Cyclization to 4-(Chloromethyl)-2-(1-ethoxyethyl)thiazole

Objective: Construction of the thiazole ring. Critical Control: Exotherm management.

  • Setup: 2 L reactor with cooling jacket set to 0°C.

  • Reagents:

    • 2-Ethoxypropanethioamide (from Step 1, 1.0 eq).

    • 1,3-Dichloroacetone (1.05 eq).

    • Ethanol (Absolute, 10 Volumes).

  • Procedure:

    • Dissolve 2-ethoxypropanethioamide in Ethanol (8 Vol) in the reactor. Cool to 0–5°C.

    • Dissolve 1,3-Dichloroacetone in Ethanol (2 Vol) in a separate header tank.

    • Addition: Add the dichloroacetone solution dropwise to the reactor over 2 hours. Do not allow internal temperature to exceed 15°C.

    • After addition, allow the mixture to warm to Room Temperature (20–25°C) and stir for 4 hours.

    • Heat to reflux (78°C) for 2 hours to drive dehydration/aromatization.

  • Workup:

    • Cool to 20°C. Concentrate ethanol to ~20% volume.

    • Neutralize with saturated

      
       solution (Caution: 
      
      
      
      evolution) to pH 7–8.
    • Extract with Ethyl Acetate or Toluene.

    • Purification: The product is an oil. Vacuum distillation is recommended for high purity, but for the next step, a "telescoped" solution in Toluene is often acceptable after drying.

  • Yield Target: 75–80%.

Step 3: Cyanation to this compound

Objective: Substitution of the chloride with nitrile using Phase Transfer Catalysis (PTC). Safety: CYANIDE HAZARD.

  • Setup: 2 L reactor, overhead stirring, cyanide sensors active.

  • Reagents:

    • Chloromethyl intermediate (from Step 2, 1.0 eq).

    • Sodium Cyanide (NaCN) (1.5 eq).

    • Toluene (10 Vol) [Organic Phase].

    • Water (5 Vol) [Aqueous Phase].

    • Tetrabutylammonium bromide (TBAB) (0.05 eq) [Catalyst].

  • Procedure:

    • Charge Toluene and the Chloromethyl intermediate to the reactor.

    • In a separate vessel, dissolve NaCN in Water. Ensure pH is >10 to prevent HCN gas.

    • Add the aqueous NaCN solution to the reactor.

    • Add TBAB catalyst.

    • Heat to 40–50°C with vigorous stirring (emulsion formation is critical for PTC).

    • Monitor by HPLC. Reaction typically finishes in 4–6 hours.

  • Workup (Destruction of Excess Cyanide):

    • Cool to 20°C.

    • Separate phases.[1] Treat the aqueous phase with Bleach (NaOCl) to oxidize residual cyanide before disposal.

    • Wash the organic (Toluene) phase with water (2x), then brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude product is a low-melting solid or oil.

    • Crystallization: Dissolve in minimum hot Isopropyl Alcohol (IPA) or Ethanol/Heptane mix. Cool slowly to 0°C.

    • Filter and dry.[1]

  • Yield Target: 80–85%.

Quality Control & Analytical Data

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water (0.1% TFA)
Identity (NMR) Conforms to structure1H-NMR (CDCl3)
Residual Solvents < 5000 ppm (Ethanol/Toluene)GC-HS
Water Content < 0.5% w/wKarl Fischer

1H NMR Diagnostic Signals (Predicted):

  • 
     7.2 ppm (1H, s, Thiazole C5-H)
    
  • 
     4.6 ppm (1H, q, CH-O)
    
  • 
     3.9 ppm (2H, s, CH2-CN)
    
  • 
     3.5 ppm (2H, m, O-CH2-CH3)
    
  • 
     1.5 ppm (3H, d, CH-CH3)
    
  • 
     1.2 ppm (3H, t, O-CH2-CH3)
    

Process Logic & Workflow Diagram

ProcessFlow cluster_0 Step 1: Thionation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Cyanation (PTC) S1_React React: Nitrile + (NH4)2S Solvent: MeOH, 50°C S1_Work Workup: Conc. & Extract Solvent: MTBE S1_React->S1_Work S2_Cool Cool Thioamide to 0°C S1_Work->S2_Cool Intermediate 1 S2_Add Slow Addition: 1,3-DCA Exotherm Control S2_Cool->S2_Add S2_Reflux Reflux 2h (Dehydration) S2_Add->S2_Reflux S3_Biphasic Biphasic System: Toluene (Org) / Water (Aq) S2_Reflux->S3_Biphasic Intermediate 2 (Chloromethyl) S3_Cat Add Catalyst: TBAB Temp: 45°C S3_Biphasic->S3_Cat S3_Quench Phase Cut & Bleach Treat (Cyanide Destruction) S3_Cat->S3_Quench Final Final Product >98% Purity S3_Quench->Final Crystallization

Figure 2: Process flow diagram illustrating the critical unit operations and phase transfers required for the safe scale-up of the target molecule.

References

  • Thioamide Synthesis: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197-328. Link

  • Hantzsch Reaction Scale-Up: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Hantzsch Kinetics).
  • Cyanation Safety: "Safe Handling of Cyanides in Organic Synthesis." Org. Process Res. Dev. 2012, 16, 10, 1633–1640.
  • Intermediate Availability: CAS 1250186-91-4 (2-ethoxypropanethioamide).[2]

  • General Thiazole Acetonitrile Synthesis: WO2009114512A1 (Related JAK Inhibitor Intermediates).

Disclaimer: This protocol involves hazardous substances (Cyanide, Lachrymators). It is intended for use only by qualified personnel in a properly equipped laboratory. Always review the Safety Data Sheet (SDS) before handling.

Sources

Application Notes & Protocols: Strategic Functionalization of the 2-(Thiazol-2-yl)acetonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and dyes.[1][2] When functionalized with an acetonitrile group at the 2-position, the resulting 2-(thiazol-2-yl)acetonitrile moiety becomes a versatile synthetic intermediate.[1] The electron-withdrawing nature of the thiazole ring acidifies the α-protons of the methylene bridge, while the nitrile group itself offers a rich platform for chemical transformations. This guide provides an in-depth exploration of key functionalization strategies for this scaffold, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and chemical development.

Core Reactivity and Strategic Considerations

The chemical behavior of 2-(thiazol-2-yl)acetonitrile is dominated by two primary reactive sites: the α-methylene protons and the electrophilic carbon of the nitrile group. The thiazole ring's aromaticity and heteroatoms influence the electron density and reactivity of these sites. Deprotonation of the methylene group with a suitable base generates a stabilized carbanion, which can act as a potent nucleophile.[2] The nitrile group, a classic carboxylic acid derivative, is susceptible to nucleophilic attack, hydrolysis, reduction, and cycloaddition reactions.[3][4]

This application note will focus on four high-impact transformations:

  • Hydrolysis: Conversion of the nitrile to the corresponding carboxylic acid, a cornerstone transformation for creating amides, esters, and other acid derivatives.

  • Reduction: Transformation of the nitrile to a primary amine, providing a key building block for further elaboration.

  • Amidoxime Formation: Reaction with hydroxylamine to generate amidoximes, important precursors for creating 1,2,4-oxadiazole heterocycles.

  • [3+2] Cycloaddition: A sophisticated method to construct five-membered heterocyclic rings, such as triazoles, directly from the nitrile functionality.

Hydrolysis to 2-(Thiazol-2-yl)acetic Acid

Mechanistic Rationale: The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base.[3][5] Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation to yield the amide intermediate, which is subsequently hydrolyzed to a carboxylate salt.[3] Elevated temperatures are typically required to drive both stages of the hydrolysis to completion.[4]

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is robust and generally provides good yields of the desired carboxylic acid.

Materials:

  • 2-(Thiazol-2-yl)acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution, 10 M

  • Hydrochloric Acid (HCl), 6 M

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, cautiously add 2-(thiazol-2-yl)acetonitrile (5.0 g, 40.3 mmol) to a stirred solution of 50% (v/v) aqueous sulfuric acid (40 mL). Safety Note: This addition is exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE).

  • Hydrolysis: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup & Neutralization: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (approx. 100 g) in a large beaker. Place the beaker in an ice bath and slowly neutralize the solution to pH 6-7 by the dropwise addition of 10 M NaOH.

  • Isoelectric Precipitation: Adjust the pH of the solution to approximately 3-4 with 6 M HCl. The target product, 2-(thiazol-2-yl)acetic acid, will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL). Recrystallize the crude product from an appropriate solvent (e.g., water or ethanol/water mixture) to yield pure 2-(thiazol-2-yl)acetic acid. Dry under vacuum.

Reduction to 2-(Thiazol-2-yl)ethan-1-amine

Mechanistic Rationale: The reduction of a nitrile to a primary amine is a fundamental transformation that significantly increases molecular complexity and provides a nucleophilic handle for further derivatization. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for this purpose. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine anion. A final aqueous workup quenches the reaction and protonates the resulting diaminoaluminate complex to liberate the primary amine.

Protocol 2: LAH-Mediated Reduction

This protocol describes a standard procedure using LiAlH₄ in an anhydrous ethereal solvent.

Materials:

  • 2-(Thiazol-2-yl)acetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution, 15% (w/v)

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for anhydrous reactions, workup, and extraction

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.3 g, 60.5 mmol) and suspend it in anhydrous THF (80 mL). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-(thiazol-2-yl)acetonitrile (5.0 g, 40.3 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 2.3 mL of water

    • 2.3 mL of 15% NaOH solution

    • 6.9 mL of water

    • This sequence is critical for producing a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

[3+2] Cycloaddition for Triazole Synthesis

Mechanistic Rationale: The [3+2] cycloaddition, or Huisgen cycloaddition, is a powerful reaction for constructing five-membered heterocycles.[6] In this context, the thiazolylacetonitrile can react with a 1,3-dipole. A relevant example involves the reaction with an azide to form a tetrazole or, as described in some literature, reacting with species like diethyl azodicarboxylate (DEAD) in the presence of a base. The base (e.g., DBU) deprotonates the α-methylene group, and the resulting anion attacks the electrophilic nitrogen of DEAD. Subsequent intramolecular cyclization and rearrangement lead to the formation of a 1,2,4-triazole ring system. This reaction pathway transforms the nitrile and its adjacent carbon into a new heterocyclic core. The mechanism can be stepwise or concerted, depending on the specific reactants and conditions.[7][8]

Protocol 3: DBU-Catalyzed Triazole Formation with DEAD

This protocol provides a method for synthesizing a substituted 1,2,4-triazole derivative.

Materials:

  • 2-(Thiazol-2-yl)acetonitrile

  • Diethyl Azodicarboxylate (DEAD)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(thiazol-2-yl)acetonitrile (1.0 g, 8.05 mmol) in anhydrous acetonitrile (30 mL).

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) (1.4 g, 8.05 mmol) to the solution.

  • Catalysis: Cool the mixture to 0 °C and add DBU (1.23 g, 8.05 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired triazole product.

Data Summary and Visualization

The following table summarizes the key transformations discussed, providing a quick reference for expected outcomes.

TransformationReagents & ConditionsProduct Functional GroupTypical Yield
Acid Hydrolysis 50% H₂SO₄, RefluxCarboxylic Acid (-COOH)70-85%
LAH Reduction 1. LiAlH₄, THF, Reflux; 2. H₂O, NaOHPrimary Amine (-CH₂NH₂)65-80%
[3+2] Cycloaddition DEAD, DBU, MeCN, RT1,2,4-Triazole ring50-70%
Workflow Visualization

The diagram below illustrates the divergent pathways available for the functionalization of the 2-(thiazol-2-yl)acetonitrile core.

G cluster_start Starting Material cluster_products Functionalized Products Start 2-(Thiazol-2-yl)acetonitrile Acid 2-(Thiazol-2-yl)acetic Acid (-COOH) Start->Acid  H₂SO₄ / H₂O  Reflux Amine 2-(Thiazol-2-yl)ethanamine (-CH₂NH₂) Start->Amine  1. LiAlH₄  2. Workup Triazole Substituted 1,2,4-Triazole Start->Triazole  DEAD / DBU  MeCN

Caption: Key synthetic routes from 2-(thiazol-2-yl)acetonitrile.

Mechanistic Insight: Acid-Catalyzed Nitrile Hydrolysis

The following diagram details the key steps in the acid-catalyzed hydrolysis of the nitrile group to an amide, which is the first major stage of the overall transformation.

G Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH₂⁺)=NH ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid R-C(OH)=NH (Imidic Acid) Intermediate1->ImidicAcid - H⁺ Amide R-C(O)-NH₂ (Amide) ImidicAcid->Amide Tautomerization

Caption: Mechanism of nitrile conversion to an amide intermediate.

References

  • CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method - Google Patents.
  • CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents.
  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. URL: [Link]

  • Acid hydrolysis of organic materials - CalTech GPS. URL: [Link]

  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents | Request PDF - ResearchGate. URL: [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. URL: [Link]

  • 2-(1,3-Thiazol-2-yl)acetonitrile - PubChem. URL: [Link]

  • Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles - Scientiae Radices. URL: [Link]

  • Thiazole - Wikipedia. URL: [Link]

  • Hydrolysis Reaction - CEM Corporation. URL: [Link]

  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations - MDPI. URL: [Link]

Sources

Solid-phase synthesis of thiazole-containing compound libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis of 2-Aminothiazole Libraries

Abstract & Strategic Overview

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and GPCR modulators. Traditional solution-phase synthesis of these libraries is often hampered by tedious purification requirements for each intermediate.

This guide details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating 2-aminothiazole libraries using the Hantzsch condensation . By utilizing Rink Amide resin, this protocol enables the rapid generation of C-terminal amide peptidomimetics or small molecules. The methodology relies on the conversion of resin-bound amines to thioureas, followed by cyclization with


-haloketones.

Key Advantages of this Protocol:

  • Purification-Free Intermediates: Excess reagents are washed away, eliminating column chromatography between steps.

  • Self-Validating: The workflow integrates colorimetric monitoring (Kaiser/Chloranil tests) to ensure reaction completeness.

  • Diversity Oriented: Allows variation at two distinct vectors: the amino acid side chain (

    
    ) and the thiazole substituent (
    
    
    
    ).

Strategic Planning & Chemical Logic

Resin Selection

For this application, Rink Amide MBHA resin is the superior choice over Wang or Merrifield resins.

  • Reasoning: The Rink Amide linker yields a primary amide upon cleavage. This is critical for creating "drug-like" small molecules where the C-terminus is often capped as an amide to improve metabolic stability, rather than a free carboxylic acid (which Wang resin would yield).

  • Loading: Use Low-loading resin (0.3–0.6 mmol/g) to prevent site-site interactions (pseudodilution) during the cyclization step.

The Hantzsch Strategy

The synthesis proceeds via the "Thiourea Route."[1]

  • Anchor: An amino acid is coupled to the resin to serve as the first diversity point (

    
    ).[2]
    
  • Activation: The N-terminus is converted to a thiourea using Fmoc-isothiocyanate.

  • Cyclization: The resin-bound thiourea attacks an

    
    -bromoketone (
    
    
    
    ), forming the thiazole ring.

Experimental Workflow Visualization

The following diagram illustrates the parallel synthesis logic and the chemical pathway.

ThiazoleSynthesis Start Rink Amide Resin (Fmoc-Protected) Deprotect1 Fmoc Removal (20% Piperidine) Start->Deprotect1 CoupleAA Couple Amino Acid (R1) (HBTU/DIEA) Deprotect1->CoupleAA Kaiser Test (+) ThioureaForm Thiourea Formation (Fmoc-NCS) CoupleAA->ThioureaForm Diversity Point 1 Deprotect2 Fmoc Removal (Free Thiourea) ThioureaForm->Deprotect2 Cyclization Hantzsch Cyclization (Alpha-Bromoketone R2) Deprotect2->Cyclization Diversity Point 2 Cleavage Acid Cleavage (TFA Cocktail) Cyclization->Cleavage FinalProduct 2-Aminothiazole Library (LC-MS Validation) Cleavage->FinalProduct

Caption: Step-wise solid-phase workflow for 2-aminothiazole library generation. Colors indicate process stages: Blue (Resin/Cleavage), Yellow (Deprotection), Green (Coupling), Red (Heterocycle Formation).

Detailed Protocol

Scale: 0.1 mmol per well (96-well filter plate) or reaction vessel.

Step 1: Resin Preparation & Swelling[2]
  • Reagents: Rink Amide MBHA resin (0.5 mmol/g), DMF, DCM.

  • Procedure:

    • Weigh 200 mg of resin into the reaction vessel.

    • Swell in DCM (3 mL) for 30 mins, then drain.

    • Wash with DMF (3 x 3 mL).

    • Expert Insight: Proper swelling is non-negotiable. Polystyrene beads collapse in methanol or water; always ensure the final wash before a reaction is in the reaction solvent (DMF).

Step 2: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (v/v).

  • Procedure:

    • Add 20% Piperidine/DMF (3 mL). Shake for 5 mins. Drain.

    • Add fresh 20% Piperidine/DMF (3 mL). Shake for 15 mins. Drain.

    • Wash: DMF (3x), DCM (3x), DMF (3x).[3]

  • Validation: Perform Kaiser Test . Beads should turn dark blue (positive for free amine).

Step 3: Introduction of Diversity Point (Amino Acid Coupling)
  • Reagents: Fmoc-Amino Acid (4 eq), HBTU (3.9 eq), DIEA (8 eq) in DMF.

  • Procedure:

    • Dissolve Fmoc-AA-OH and HBTU in DMF. Add DIEA.

    • Add solution to resin.[2][3][4] Shake for 2 hours at RT.

    • Drain and wash (DMF 3x, DCM 3x).

  • Validation: Perform Kaiser Test. Beads should remain colorless (negative), indicating complete coupling. If blue, repeat coupling.

Step 4: Thiourea Formation

This is the critical intermediate step. We use Fmoc-isothiocyanate to introduce the sulfur handle safely.

  • Reagents: Fmoc-isothiocyanate (Fmoc-NCS) (3 eq) in DCM/DMF (1:1).

  • Procedure:

    • Remove the Fmoc group from the AA (Step 2 protocol). Validate with Kaiser (Blue).[5]

    • Add Fmoc-NCS solution to the resin.

    • Shake for 2–4 hours at RT.

    • Wash extensively with DMF.

  • Mechanism Note: Isothiocyanates react rapidly with primary amines to form thioureas. The Fmoc group on the NCS reagent protects the other side, preventing polymerization.

Step 5: Hantzsch Cyclization (Diversity Point )
  • Reagents:

    
    -Bromoketone (e.g., 2-bromoacetophenone derivatives) (5 eq), DIEA (1 eq) in DMF.
    
  • Procedure:

    • Remove the Fmoc group from the thiourea (Step 2 protocol). Note: The resin now holds a free thiourea.

    • Add the

      
      -bromoketone solution to the resin.
      
    • Heat: Shake at 60°C for 4–6 hours .

    • Wash: DMF (5x), DCM (5x), MeOH (3x), Ether (3x).

    • Dry resin under vacuum.

    • Expert Insight: The addition of a mild base (DIEA) neutralizes the HBr generated during cyclization, preventing premature cleavage of acid-labile linkers, though the thiazole formation itself is acid-catalyzed.

Step 6: Cleavage & Isolation
  • Reagent: Cocktail K or TFA/TIS/H2O (95:2.5:2.5).

  • Procedure:

    • Add 3 mL cleavage cocktail to dry resin.

    • Shake for 2 hours at RT.

    • Collect filtrate. Precipitate into cold diethyl ether (-20°C).

    • Centrifuge, decant ether, and dry the pellet.

Data Analysis & Troubleshooting

Reaction Monitoring (Colorimetric Tests)
Test NameTarget Functional GroupPositive Result (Active)Negative Result (Coupled)Application Step
Kaiser Test Primary Amines (

)
Dark Blue BeadsColorless / YellowAfter Fmoc removal
Chloranil Test Secondary Amines (

)
Blue/Green BeadsColorless / AmberAfter Proline coupling
Ellman's Test Free Thiols / ThioureasYellow SolutionColorlessVerifying Thiourea
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield Incomplete CyclizationIncrease temperature to 70°C; extend time to 12h. Ensure solvent covers resin fully.
Complex Mixture (LCMS) Alkylation of ScavengersUse specific cleavage cocktail (Reagent K) to prevent re-attachment of protecting groups.
Racemization Base-catalyzed epimerizationUse HOBt/DIC instead of HBTU/DIEA during the amino acid coupling step (Step 3).
Incomplete Coupling Steric HindranceDouble couple (repeat Step 3). Use microwave irradiation (50°C, 10 mins).

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The Hantzsch synthesis on solid phase involves a specific sequence of nucleophilic attacks.

HantzschMechanism Resin Resin-Linker-NH2 Thiourea Resin-Thiourea (Nucleophile) Resin->Thiourea + Fmoc-NCS - Fmoc Intermediate S-Alkylated Intermediate Thiourea->Intermediate + Alpha-Bromoketone (S-Alkylation) Hydroxy Hydroxy-thiazoline Intermediate->Hydroxy N-Cyclization Product 2-Aminothiazole (Aromatic) Hydroxy->Product - H2O (Dehydration)

Caption: Mechanistic pathway.[1][3][6][7][8][9] The sulfur atom acts as the initial nucleophile displacing the bromide. Subsequent intramolecular attack by the nitrogen closes the ring, followed by dehydration to aromatize.

References

  • Watts, P., et al. (2007). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. Retrieved from [Link]

  • Gong, Y.D., et al. (2021).[6] Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-alkylation of Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[1] N-alkylation of the thiazole nitrogen atom to form thiazolium salts is a critical synthetic transformation that allows for the modulation of a molecule's physicochemical properties, such as solubility, stability, and bioavailability.[2] Furthermore, the resulting thiazolium salts are valuable intermediates for the synthesis of more complex molecules and are themselves investigated as potential therapeutic agents.[1][2] This document provides a comprehensive guide to the experimental procedures for the N-alkylation of thiazoles, offering detailed protocols, mechanistic insights, and practical advice for researchers in organic synthesis and drug development.

Mechanistic Insights: The SN2 Pathway to Thiazolium Salts

The N-alkylation of thiazoles typically proceeds through a bimolecular nucleophilic substitution (SN2) reaction mechanism. In this process, the lone pair of electrons on the nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent (commonly an alkyl halide).[2] This concerted reaction involves a backside attack, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-leaving group bond through a five-coordinate transition state.

Several factors influence the rate and success of the N-alkylation reaction:

  • Steric Hindrance: The accessibility of the nitrogen's lone pair is crucial. Bulky substituents on the thiazole ring, particularly at the C2 and C4 positions, can sterically hinder the approach of the alkylating agent, thereby slowing down the reaction rate.[3]

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent plays a significant role. The reaction rate generally follows the order of leaving group ability: I > Br > Cl > F. Primary and benzylic halides are excellent substrates for SN2 reactions due to their lower steric hindrance and, in the case of benzylic halides, the stabilization of the transition state.

  • Solvent Effects: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents, such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and acetone, are generally preferred as they can solvate the cation but do not strongly solvate the nucleophile, leaving it more available to react. Protic solvents can hydrogen bond with the nitrogen atom of the thiazole, reducing its nucleophilicity.

Experimental Workflow Overview

The general workflow for the N-alkylation of a thiazole can be visualized as follows:

experimental_workflow reagents Thiazole & Alkylating Agent solvent Solvent Selection (e.g., MeCN, DMF) reagents->solvent Dissolution reaction_setup Reaction Setup (Inert Atmosphere) solvent->reaction_setup heating Heating (Conventional or Microwave) reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring Periodic Sampling workup Aqueous Work-up & Extraction monitoring->workup Completion purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: A generalized experimental workflow for the N-alkylation of thiazoles.

Detailed Experimental Protocols

Protocol 1: N-Benzylation of 4-Methylthiazole

This protocol describes a classic and reliable method for the N-benzylation of a simple thiazole derivative.

Materials:

  • 4-Methylthiazole

  • Benzyl bromide

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-methylthiazole (1.0 g, 10.1 mmol).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (20 mL) to the flask and stir until the thiazole is fully dissolved. To this solution, add benzyl bromide (1.89 g, 1.3 mL, 11.1 mmol, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the polar thiazolium salt product will be evident.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. A white precipitate of the product should form. If no precipitate forms, slowly add diethyl ether (40-50 mL) to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

  • Drying and Characterization: Dry the purified 3-benzyl-4-methylthiazolium bromide under vacuum. Characterize the product by NMR, MS, and IR spectroscopy to confirm its identity and purity.[4]

Expected Outcome:

  • Product: 3-Benzyl-4-methylthiazolium bromide

  • Appearance: White crystalline solid

  • Yield: Typically >90%

Thiazole SubstrateAlkylating AgentSolventTime (h)Yield (%)Reference
4-MethylthiazoleBenzyl bromideMeCN4-6>90Internal Method
2-AminobenzothiazoleBenzyl alcoholToluene1285
ImidazoleVarious alkyl halidesAl2O3/KOH1-580-95[5]

Safety Precautions

Working with Alkylating Agents:

Alkylating agents such as benzyl bromide are lachrymators and can cause severe skin and eye irritation.[6][7][8] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8] In case of skin contact, wash the affected area immediately with soap and plenty of water.[6] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Low or no product formation - Inactive alkylating agent- Insufficient reaction time or temperature- Wet solvent or reagents- Use a fresh bottle of the alkylating agent.- Increase reaction time and/or temperature. Monitor by TLC/LC-MS.- Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of multiple products - O-alkylation (if hydroxyl groups are present)- Reaction with other nucleophilic sites in the molecule- Protect sensitive functional groups (e.g., as silyl ethers or esters) before N-alkylation.- Use milder reaction conditions to improve selectivity.
Difficulty in product isolation - Product is soluble in the reaction solvent- Product is an oil rather than a solid- After cooling, add a non-polar solvent (e.g., diethyl ether, hexanes) to precipitate the salt.- If the product is an oil, try triturating with a non-polar solvent to induce solidification. Column chromatography may be necessary.
Product decomposes during work-up - Thiazolium salt is unstable to the work-up conditions (e.g., strong base)- Use a neutral or mildly acidic aqueous work-up.- Minimize the time the product is in solution during extraction and purification.

Characterization of N-Alkylated Thiazolium Salts

Confirmation of the N-alkylation product structure is typically achieved through a combination of spectroscopic methods:

  • ¹H NMR: The most indicative signal is the downfield shift of the thiazole ring protons upon quaternization of the nitrogen. The protons on the carbon adjacent to the newly formed quaternary nitrogen will also show a characteristic chemical shift. For example, in 3-benzyl-4-methylthiazolium bromide, the benzylic protons appear as a singlet around 5.5-6.0 ppm.

  • ¹³C NMR: The carbon atoms of the thiazole ring will also exhibit a downfield shift upon N-alkylation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is particularly useful for characterizing ionic compounds like thiazolium salts. The mass spectrum will show a prominent peak corresponding to the molecular weight of the thiazolium cation.

  • Infrared (IR) Spectroscopy: While less definitive than NMR or MS, IR spectroscopy can confirm the presence of the aromatic C-H and C=N stretching vibrations of the thiazolium ring.

References

  • N-Alkylation of Imidazoles by KOH/Al2O3. (URL: [Link])

  • Kinetics of N-methylation reactions and X-ray data of quaternary thiazolium salts. The N 'lone' pair orientation in the thiazole ring - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • N alkylation at sp 3 Carbon Reagent Guide. (URL: [Link])

  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])

  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing). (URL: [Link])

  • Review of the synthesis and biological activity of thiazoles - ResearchGate. (URL: [Link])

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (URL: [Link])

  • Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. (URL: [Link])

  • (PDF) 1-Benzyl-3-methylimidazolium bromide - ResearchGate. (URL: [Link])

  • Organic Reactions in Ionic Liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - NIH. (URL: [Link])

  • Review of the synthesis and biological activity of thiazoles - Semantic Scholar. (URL: [Link])

  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | C13H16ClNOS | CID 2833352. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (URL: [Link])

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2 - MDPI. (URL: [Link])

  • 1-Benzyl-3-methylimidazolium bromide | C11H13BrN2 | CID 12392668. (URL: [Link])

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. (URL: [Link])

  • Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. (URL: [Link])

  • N-dodecyl-4-methylthiazolium bromide | C16H30BrNS | CID 21205046. (URL: [Link])

  • Nomenclature of Heterocycles: Videos & Practice Problems - Pearson. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, a process that typically involves the Hantzsch thiazole synthesis.[1][2][3]

Problem 1: Low Overall Yield

Q: My overall yield of this compound is consistently below expectations. What are the most likely causes and how can I improve it?

A: Low yields in Hantzsch-type thiazole syntheses can often be attributed to several critical factors throughout the process. Let's break down the potential issues by stage:

Root Cause Analysis & Solutions:

  • Purity of Starting Materials: The Hantzsch synthesis is sensitive to the purity of the reactants, particularly the α-haloketone and the thioamide source. Impurities can lead to a host of side reactions, consuming your starting materials and complicating purification.

    • Actionable Advice: Always use freshly purified reagents. Recrystallize or distill starting materials if their purity is questionable. Ensure your thioamide is free from contamination.

  • Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters that need to be carefully controlled.

    • Actionable Advice:

      • Temperature: While heating is often necessary to drive the reaction to completion, excessive heat can lead to decomposition and the formation of tars. A systematic temperature screen is recommended to find the optimal balance.

      • Solvent: The choice of solvent can significantly impact reaction rates and solubility of intermediates. Ethanol or methanol are commonly used, but exploring other polar solvents like DMF or dioxane might be beneficial.[4]

      • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to byproduct formation.

  • Inefficient Work-up and Purification: A significant portion of your product can be lost during the extraction and purification steps.

    • Actionable Advice:

      • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will maximize recovery.

      • Purification: Column chromatography is often necessary to isolate the pure product. A careful selection of the stationary and mobile phases is crucial to achieve good separation from impurities.

Problem 2: Formation of Significant Impurities

Q: I'm observing significant impurity peaks in my crude product analysis. What are the likely side reactions, and how can I minimize them?

A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Oxidative Dimerization: The methylene group of the acetonitrile moiety can be susceptible to oxidation, leading to the formation of dimeric species, especially in the presence of certain reagents or atmospheric oxygen.[4]

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side products.

  • Hydrolysis of the Ethoxyethyl Group: The acetal protecting group (1-ethoxyethyl) can be labile, especially under acidic conditions that might arise during the reaction or work-up. This will lead to the formation of the corresponding unprotected alcohol.

    • Mitigation: Maintain neutral or slightly basic conditions throughout the reaction and work-up. If acidic conditions are unavoidable, consider a more robust protecting group.

  • Thiazole Ring Opening: Under harsh conditions, the thiazole ring itself can be susceptible to cleavage.

    • Mitigation: Avoid excessively high temperatures and prolonged reaction times.

The following diagram illustrates a decision-making workflow for troubleshooting low yield and impurity formation:

G cluster_start Start: Low Yield / High Impurity cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield or High Impurity Observed analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) start->analyze_crude identify_impurities Identify Impurity Structures analyze_crude->identify_impurities check_reagents Check Reagent Purity identify_impurities->check_reagents Known Impurities optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) identify_impurities->optimize_conditions Unknown/Process-Related Impurities check_reagents->optimize_conditions modify_workup Modify Work-up & Purification optimize_conditions->modify_workup yield_improved Yield Improved / Impurities Reduced modify_workup->yield_improved

Caption: Troubleshooting workflow for low yield and impurities.

Problem 3: Reaction Stalls or Fails to Go to Completion

Q: My reaction seems to stall, with a significant amount of starting material remaining even after extended reaction times. What could be the issue?

A: A stalled reaction can be frustrating, but it often points to a fundamental issue with the reaction setup or reagents.

Potential Causes and Solutions:

  • Insufficient Activation: The formation of the thiazole ring requires the nucleophilic attack of the thioamide sulfur on the α-haloketone. If the ketone is not sufficiently electrophilic or the thioamide is not sufficiently nucleophilic, the reaction may not proceed efficiently.

    • Actionable Advice:

      • Catalyst: While the Hantzsch synthesis can often proceed without a catalyst, the addition of a mild base (e.g., triethylamine, sodium bicarbonate) can facilitate the reaction by deprotonating the thioamide, increasing its nucleophilicity.[4]

      • Leaving Group: If you are using an α-chloroketone, switching to a more reactive α-bromoketone can accelerate the initial SN2 reaction.[3]

  • Deactivation of Reagents: The thioamide can be susceptible to degradation, especially in the presence of moisture or air.

    • Actionable Advice: Use anhydrous solvents and run the reaction under an inert atmosphere.

  • Product Inhibition: In some cases, the product itself can inhibit the reaction.

    • Actionable Advice: This is less common in this specific synthesis but could be investigated by monitoring the reaction kinetics.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings.[2][3] The generally accepted mechanism involves three key steps:

  • SN2 Reaction: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-haloketone, displacing the halide and forming an intermediate.

  • Cyclization: An intramolecular cyclization occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.

The following diagram illustrates this mechanism:

Hantzsch_Mechanism Thioamide R1-C(=S)-NH2 Intermediate1 [R1-C(S-CH(R3)-C(=O)-R2)-NH2]+ X- Thioamide->Intermediate1 SN2 Attack Haloketone R2-C(=O)-CH(X)-R3 Haloketone->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product + H2O Intermediate2->Thiazole Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Q2: Are there any alternative synthetic routes to consider?

A2: While the Hantzsch synthesis is a robust method, other approaches exist for constructing the thiazole ring. For example, the Cook-Heilbron synthesis provides a route to 2-aminothiazoles.[2] Additionally, modern variations and catalyst systems are continuously being developed to improve efficiency and substrate scope.[5][6]

Q3: What analytical techniques are most suitable for monitoring the reaction and characterizing the product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.

Q4: What are the key safety considerations for this synthesis?

A4: As with any chemical synthesis, it is crucial to adhere to standard laboratory safety practices.

  • α-Haloketones: These are often lachrymators and should be handled in a well-ventilated fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling organic solvents.

  • Thioamides: Some thioamides can be toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.

III. Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-chloro-3-oxobutanenitrile

  • 2-(1-ethoxyethyl)thioacetamide

  • Triethylamine (Et₃N)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1-ethoxyethyl)thioacetamide (1.0 eq) and anhydrous ethanol.

  • Reagent Addition: Add 4-chloro-3-oxobutanenitrile (1.1 eq) to the solution, followed by triethylamine (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Effect of Base on Reaction Yield

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol781245
2Et₃N (1.2)Ethanol78585
3K₂CO₃ (1.5)DMF80678
4NaHCO₃ (2.0)Ethanol78872

As shown in the table, the use of triethylamine as a base significantly improves the reaction yield and reduces the reaction time.

IV. References

  • Abramenko, Y. V., et al. (2024). Oxidative Dimerization of (Thiazol-2-yl)acetonitriles with Molecular Iodine: Synthesis and Structure of 2,3-Bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles. Russian Journal of General Chemistry, 94(7), 1646-1652.

  • ChemHelpAsap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405.

  • Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Synthesis, 48(03), 437-440.

  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). The Hantzsch Thiazole Synthesis: A New, Convenient, and High-Yielding Procedure for the Synthesis of 2,4-Disubstituted Thiazoles. The Journal of Organic Chemistry, 66(23), 7925–7929.

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1473.

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-18.

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Wiley Online Library. (2010). Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents.

  • Zeynizadeh, B., & Zahmatkesh, S. (2009). A mild and convenient one-pot synthesis of 2-aminothiazoles from β-ketoesters and thiourea in the presence of silica-supported perchloric acid (HClO4–SiO2) as a novel and reusable catalyst. Tetrahedron Letters, 50(17), 1898-1901.

Sources

Navigating the Labyrinth of Hantzsch Thiazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering challenges with the Hantzsch thiazole synthesis. Here, we move beyond procedural outlines to explore the causality behind common side reactions and offer field-proven strategies to optimize your synthetic outcomes.

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, is celebrated for its efficiency in constructing the thiazole core, a prevalent scaffold in pharmaceuticals. The reaction classically involves the condensation of an α-haloketone with a thioamide.[1] While often high-yielding, this seemingly straightforward reaction can be prone to several side reactions, leading to diminished yields and complex purification challenges. This guide is designed to be your technical resource for diagnosing and resolving these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your Hantzsch thiazole synthesis experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Thiazole

Question: I am getting a very low yield of my target thiazole, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield in a Hantzsch synthesis can stem from several factors, ranging from reactant quality to reaction conditions. Let's break down the potential culprits and their remedies.

  • Purity and Stability of the α-Haloketone: α-Haloketones can be unstable and prone to self-condensation or decomposition, especially if they are lachrymatory.

    • Expert Insight: Always use freshly prepared or purified α-haloketones. If you suspect degradation, you can check for purity by TLC or ¹H NMR before starting the reaction. Storage in a cool, dark place, and under an inert atmosphere is recommended for sensitive substrates.

  • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive heat can promote side reactions and decomposition of reactants or products.

    • Causality: The formation of the thiazole ring is an aromatization process, which is energetically favorable.[2] However, higher temperatures can provide the activation energy for competing pathways.

    • Troubleshooting Protocol:

      • Start the reaction at a moderate temperature (e.g., refluxing ethanol).

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • If the reaction is sluggish, incrementally increase the temperature. Avoid excessively high temperatures unless literature for your specific substrate suggests it.

  • Solvent Choice: The polarity of the solvent can influence the rate and outcome of the reaction.

    • Expert Insight: Alcohols like ethanol or methanol are standard solvents and generally work well.[1] However, for less reactive substrates, a more polar aprotic solvent like Dimethylformamide (DMF) might be beneficial. Solvent choice can also affect the solubility of your final product, which can be advantageous for purification.[1]

  • Stoichiometry: The ratio of α-haloketone to the thioamide component can be critical.

    • Troubleshooting Protocol: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1 to 1.5 equivalents) of the thioamide is a common practice to ensure the complete consumption of the often more valuable or less stable α-haloketone.

Issue 2: Presence of an Isomeric Impurity: The 2-Imino-2,3-dihydrothiazole

Question: My spectral data (NMR and MS) suggests the presence of a major byproduct with the same mass as my target 2-(N-substituted amino)thiazole. What could this be and how do I get rid of it?

Answer: When using N-monosubstituted thioureas, a common and often overlooked side reaction is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3] This occurs due to a change in the regioselectivity of the cyclization step.

  • Mechanistic Insight: The Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization. In the case of an N-monosubstituted thiourea, there are two nitrogen atoms that can participate in the cyclization. While the formation of the 2-(N-substituted amino)thiazole is generally favored, reaction conditions, particularly acidity, can influence the pathway. Under acidic conditions, protonation of the nitrogen atoms can alter their nucleophilicity, leading to the formation of the imino isomer.[3]

    G cluster_0 Standard Pathway (Neutral Conditions) cluster_1 Side Reaction Pathway (Acidic Conditions) Thioamide Thioamide Intermediate Intermediate Thioamide->Intermediate S-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate alpha-Haloketone_acid α-Haloketone 2-Aminothiazole 2-Aminothiazole Intermediate->2-Aminothiazole N-cyclization (favored N) N-Substituted_Thiourea N-Substituted_Thiourea Intermediate_acid Intermediate N-Substituted_Thiourea->Intermediate_acid S-Alkylation alpha-Haloketone_acid->Intermediate_acid Imino_Isomer 2-Imino-2,3-dihydrothiazole Intermediate_acid->Imino_Isomer N-cyclization (alternative N)

    Competing cyclization pathways in Hantzsch synthesis.
  • Troubleshooting and Control:

    • pH Control: This side reaction is most prominent under acidic conditions.[3] Therefore, maintaining a neutral or slightly basic reaction medium is crucial. If your α-haloketone is an HCl salt, consider neutralizing it before the reaction or adding a non-nucleophilic base to the reaction mixture.

    • Solvent Selection: The choice of solvent can influence the reaction's pH. Protic solvents like alcohols are generally suitable for maintaining neutral conditions.

    • Purification: Separating these isomers can be challenging due to their similar polarities. Careful column chromatography using a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes) is often required. In some cases, fractional crystallization might be effective.

Issue 3: Formation of High Molecular Weight Byproducts (Bis-thiazoles)

Question: I am observing peaks in my mass spectrum that correspond to roughly double the mass of my expected product. Could this be a bis-thiazole, and how is it forming?

Answer: The formation of bis-thiazoles is a potential side reaction, although less commonly reported than the imino isomer. This typically occurs when a difunctional starting material is used or when a reactive intermediate can undergo further reaction.

  • Plausible Mechanisms:

    • Using a Dithioamide: If your thioamide component is a dithioamide, it can react with two equivalents of the α-haloketone to form a bis-thiazole.

    • Reaction of the Product: If the synthesized thiazole has a reactive site, it might react with another molecule of the α-haloketone or an intermediate. For example, a 2-aminothiazole could potentially be alkylated on the exocyclic nitrogen, which could then lead to further reactions.

  • Mitigation Strategies:

    • Careful Stoichiometry: Ensure precise control over the stoichiometry of your reactants. If you are not intentionally trying to synthesize a bis-thiazole, avoid using an excess of the α-haloketone.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting materials are consumed to prevent over-alkylation or other secondary reactions. Lowering the reaction temperature can also help to minimize these undesired pathways.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to purify the α-haloketone before use?

A1: While not always strictly necessary for robust and high-yielding reactions, it is highly recommended, especially if you are experiencing low yields or side product formation. α-Haloketones can degrade over time, leading to the formation of impurities that can interfere with the reaction. A simple filtration through a short plug of silica gel or recrystallization can significantly improve your results.

Q2: Can I run the Hantzsch synthesis under solvent-free conditions?

A2: Yes, solvent-free conditions, often coupled with microwave irradiation, have been successfully employed for the Hantzsch synthesis.[4] This approach can offer advantages such as faster reaction times, higher yields, and a greener protocol. However, it may require more careful temperature control to avoid charring and decomposition.

Q3: My product is a salt (e.g., hydrobromide). How should I handle the workup?

A3: The initial product of the Hantzsch synthesis is often the hydrohalide salt of the thiazole. To isolate the neutral product, a basic workup is required.

  • Standard Protocol:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[1]

    • The neutral thiazole will often precipitate and can be collected by filtration.[1]

    • If the product remains in solution, it can be extracted with an organic solvent like ethyl acetate.

Q4: What are the best practices for purifying my thiazole product?

A4: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent is often the most effective method for obtaining high purity.

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the method of choice. A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes, with the polarity adjusted based on the TLC analysis of your crude product.

  • Acid-Base Extraction: If your product is an amine, you can use an acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.

Parameter Recommendation Rationale
α-Haloketone Purity Use freshly prepared or purifiedImpurities can lead to side reactions and lower yields.
Thioamide Stoichiometry 1.1 - 1.5 equivalentsDrives the reaction to completion by consuming the α-haloketone.
Solvent Ethanol or Methanol (standard)Good balance of polarity and ease of removal.
Temperature Moderate (e.g., refluxing ethanol)Sufficient to drive the reaction without promoting side reactions.
pH Neutral to slightly basicMinimizes the formation of the 2-imino-2,3-dihydrothiazole isomer.
Workup Dilute base (e.g., NaHCO₃) washNeutralizes the hydrohalide salt to isolate the free thiazole base.

Conclusion

While the Hantzsch thiazole synthesis is a powerful tool, a successful outcome often lies in understanding and controlling the subtle variables that can lead to side reactions. By paying close attention to the purity of your starting materials, carefully controlling reaction conditions, and being aware of potential isomeric byproducts, you can significantly improve your yields and simplify your purification process. This guide provides a starting point for troubleshooting; always consult the literature for protocols specific to your substrates of interest.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

  • The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • YouTube. synthesis of thiazoles. Available at: [Link]

  • Google Patents. Purification of 2-aminothiazole.
  • MDPI. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Available at: [Link]

  • National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]

  • ResearchGate. (PDF) Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Acylthiourea Derivatives Contain 1,2,3-thiadiazole and 1,3,4-thiadiazole | Request PDF. Available at: [Link]

Sources

Technical Support Center: Ethoxyethyl (EE) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

A-GS-2026-02-EE

From the desk of the Senior Application Scientist

Welcome to the technical support center for the ethoxyethyl (EE) protecting group. This guide is designed for researchers, scientists, and professionals in drug development who utilize the EE group for the protection of alcohols in multistep organic synthesis. Here, we address common stability issues through a series of troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you in your experimental design.

Core Concepts: Understanding the Ethoxyethyl Group

The ethoxyethyl (EE) group is an acetal-type protecting group favored for its ease of introduction under mild acidic conditions and its general stability across a range of non-acidic reaction environments, including strongly basic and organometallic conditions.[1] However, its lability under acidic conditions, while crucial for its removal, can also be a source of unexpected challenges during a synthetic sequence.[1][2]

Mechanism of Protection and Deprotection

The protection of an alcohol with ethyl vinyl ether proceeds via an acid-catalyzed addition.[1] The mechanism involves the protonation of the vinyl ether to generate a resonance-stabilized carbocation, which is then attacked by the alcohol nucleophile.[1] Deprotection is the reverse process, an acid-catalyzed hydrolysis of the acetal.[1][3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Premature Deprotection

Question: My EE-protected alcohol is unexpectedly cleaving during a reaction that is supposed to be non-acidic. What could be the cause?

Answer:

Premature cleavage of the EE group is almost always due to the presence of unforeseen acidic species. While the EE group is stable to strong bases and many organometallic reagents, it is sensitive to even catalytic amounts of acid.[1]

Possible Sources of Acidity:

  • Reagent Quality: Reagents that are nominally neutral or basic can contain acidic impurities. For example, some grades of lithium aluminum hydride (LiAlH₄) can contain trace amounts of Lewis acidic aluminum species. Similarly, halide salts (e.g., LiCl, MgBr₂) can become acidic through hydrolysis if moisture is present.

  • Reaction Byproducts: The reaction itself might generate acidic byproducts. For instance, the quenching of a Grignard reaction with an ammonium chloride solution will create an acidic environment.

  • Solvent Degradation: Chlorinated solvents like dichloromethane (DCM) can slowly decompose to produce trace amounts of HCl, especially when exposed to light or impurities.

  • Silica Gel: During column chromatography, standard silica gel is inherently acidic and can cause partial or complete deprotection of acid-sensitive groups like EE ethers.

Troubleshooting Workflow:

G start Premature EE Cleavage Observed reagent_check Check Reagent Purity & Age start->reagent_check solvent_check Evaluate Solvent Stability start->solvent_check byproduct_check Analyze Reaction for Acidic Byproducts start->byproduct_check chromatography_check Assess Purification Method start->chromatography_check reagent_sol Solution: Use freshly opened/purified reagents. Add a non-nucleophilic base (e.g., proton sponge). reagent_check->reagent_sol solvent_sol Solution: Use fresh, distilled, or inhibitor-stabilized solvents. solvent_check->solvent_sol byproduct_sol Solution: Modify workup to be strictly neutral or basic (e.g., use Rochelle's salt for Grignard quench). byproduct_check->byproduct_sol chromatography_sol Solution: Use neutralized silica gel (e.g., treated with triethylamine) or switch to a different stationary phase (e.g., alumina, C18). chromatography_check->chromatography_sol

Caption: Troubleshooting workflow for premature EE deprotection.

Incomplete Deprotection

Question: I am having difficulty completely removing the EE group using standard acidic conditions. What factors could be influencing this?

Answer:

While the EE group is generally considered labile to mild acid, several factors can lead to incomplete deprotection.[1]

Potential Causes and Solutions:

Factor Explanation Recommended Action
Insufficient Acid Strength/Concentration The hydrolysis of the acetal is acid-catalyzed.[3] If the acid is too weak or too dilute, the reaction rate will be very slow.Increase the concentration of the acid or switch to a slightly stronger acid (e.g., from 20% aqueous acetic acid to 1N HCl).[1][4]
Steric Hindrance If the EE-protected alcohol is in a sterically congested environment, access of the hydronium ion to the acetal oxygens can be restricted, slowing down the hydrolysis.Increase the reaction temperature and/or reaction time. Monitor the reaction closely by TLC or LC-MS.
Solvent System The solvent system must be able to dissolve both the substrate and the aqueous acid. A biphasic system with poor mixing will result in a slow reaction.Use a co-solvent like tetrahydrofuran (THF) or dioxane to ensure a homogeneous reaction mixture.[1][5]
Equilibrium Considerations Acetal hydrolysis is a reversible process.[6] While the equilibrium generally favors the deprotected alcohol in the presence of water, in some cases, it may not go to completion.Ensure a sufficient excess of water is present in the reaction mixture to drive the equilibrium towards the deprotected product.
Orthogonal Protection Schemes

Question: I need to deprotect another protecting group in the presence of an EE ether. What groups are orthogonal to the EE group?

Answer:

Orthogonal protection is a strategy that allows for the selective removal of one protecting group without affecting others.[7][8][9] Since the EE group is acid-labile, protecting groups that are removed under basic, hydrogenolysis, or fluoride-mediated conditions are generally considered orthogonal.

Table of Orthogonal Protecting Groups:

Protecting Group Functional Group Protected Cleavage Conditions Compatibility with EE Group
Benzyl (Bn) Alcohol, AmineHydrogenolysis (H₂, Pd/C)Excellent
tert-Butyldimethylsilyl (TBDMS) AlcoholFluoride ion (e.g., TBAF)Generally good, but some fluoride sources can be slightly acidic.
Acetyl (Ac), Benzoyl (Bz) Alcohol, AmineBase-mediated hydrolysis (e.g., K₂CO₃, MeOH)Excellent
Carbobenzyloxy (Cbz) AmineHydrogenolysis (H₂, Pd/C)Excellent
Fmoc AmineBase (e.g., Piperidine)Excellent

Experimental Protocol: Selective Deprotection of a Benzyl Ether in the Presence of an EE Ether

  • Dissolve the Substrate: Dissolve the doubly protected compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add Catalyst: Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker).

  • Monitor Reaction: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Mechanistic Insights

A deeper understanding of the mechanisms involved can aid in troubleshooting.

Acid-Catalyzed Hydrolysis of EE Ethers

The deprotection of an EE ether proceeds through a series of equilibrium steps. The stability of the intermediate oxocarbenium ion is a key factor in the rate of cleavage.

G R-O-EE EE-Protected Alcohol Protonated_EE Protonated Acetal R-O-EE->Protonated_EE + H⁺ Protonated_EE->R-O-EE - H⁺ Oxocarbenium Oxocarbenium Ion + EtOH Protonated_EE->Oxocarbenium - EtOH Oxocarbenium->Protonated_EE + EtOH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O Hemiacetal->Oxocarbenium - H₂O Deprotected Alcohol + Acetaldehyde Hemiacetal->Deprotected - H⁺ Deprotected->Hemiacetal + H⁺

Caption: Mechanism of acid-catalyzed EE deprotection.

References

  • Organic Chemistry II. (n.d.). 11.3 Protecting groups. Fiveable. Retrieved February 2, 2026, from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Group. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved February 2, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 2, 2026, from [Link]

  • Riela, S., & Noto, R. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(1), 139-182. [Link]

  • Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. [Link]

  • Journal of Medicinal Chemistry. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. [Link]

  • National Institutes of Health. (n.d.). Acid-Labile Surfactants Based on Poly(ethylene glycol), Carbon Dioxide and Propylene Oxide: Miniemulsion Polymerization and Degradation Studies. [Link]

  • Journal of the American Chemical Society. (n.d.). Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation. [Link]

  • Sci-Hub. (n.d.). Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation. [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

  • Wikipedia. (n.d.). 2-Ethoxyethyl acetate. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Purification of Polar Compounds in Acetonitrile Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Advanced Method Development) Topic: Troubleshooting Retention, Solubility, and Recovery of Polar Analytes

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of purifying polar compounds using acetonitrile (ACN) as a primary solvent.

In standard Reverse Phase (RP) chromatography, polar compounds often elute in the void volume (


), co-eluting with salts and matrix impurities. Conversely, while Acetonitrile is the standard organic modifier, its high elution strength in RP can cause "injection breakthrough" if samples are dissolved in it. This guide provides field-proven protocols to resolve retention loss, peak distortion, and phase collapse.

Module 1: The Retention Paradox (RP vs. HILIC)

The Core Problem: Your polar analyte elutes immediately (at the solvent front) on a standard C18 column. The Mechanism: Standard C18 ligands are highly hydrophobic.[1] Polar molecules prefer the aqueous mobile phase over the stationary phase, resulting in zero retention (


).
Diagnostic Workflow

Use the following logic to determine the correct stationary phase.

ColumnSelection Start START: Analyte elutes at t0 on C18 Q1 Is the compound ionizable (Acid/Base)? Start->Q1 Q2 Can you use Ion Pairing (TFA/TEA)? Q1->Q2 Yes Q3 Is LogP < -1.0? Q1->Q3 No (Neutral/Zwitterionic) Q2->Q3 No (Prep/MS constraints) Sol_IP SOLUTION A: Standard C18 + Ion Pair Reagent (e.g., 0.1% TFA) Q2->Sol_IP Yes (QC/Analytical) Sol_AQ SOLUTION B: Aqueous Stable C18 (T3/AQ) (Prevents Phase Collapse) Q3->Sol_AQ No (Moderately Polar) Sol_HILIC SOLUTION C: Switch to HILIC Mode (ACN = Weak Solvent) Q3->Sol_HILIC Yes (Very Polar)

Figure 1: Decision tree for selecting the correct stationary phase based on analyte properties.

Protocol A: The HILIC Pivot (Hydrophilic Interaction Liquid Chromatography)

When RP fails, HILIC is the standard alternative. In HILIC, Acetonitrile is the "weak" solvent (promoting retention), and water is the "strong" solvent (promoting elution).[2]

Critical Requirement: HILIC requires a "hydration layer" on the silica surface. You generally need at least 3-5% water in the mobile phase at all times.

Standard HILIC Gradient (Generic):

Time (min) % A (10mM NH4 Formate pH 3) % B (Acetonitrile) Action
0.0 5 95 Load/Hold (High retention)
2.0 5 95 Isocratic Hold
10.0 50 50 Elution Gradient
12.0 50 50 Wash

| 12.1 | 5 | 95 | Re-equilibration (Crucial) |

Expert Tip: HILIC columns require longer equilibration than RP columns. Ensure at least 20 column volumes of the initial mobile phase (95% ACN) pass through before the next injection to re-establish the water layer [1, 2].

Module 2: Injection Solvent Effects (The "Shark Fin" Peak)

The Core Problem: You are purifying a polar compound, but the sample is dissolved in 100% Acetonitrile (or DMSO). The peak appears broad, split, or shaped like a "shark fin." The Mechanism: This is the Strong Solvent Effect . When a large volume of strong solvent (ACN) is injected onto an aqueous-equilibrated RP column, the analyte travels with the solvent plug, preventing it from binding to the head of the column.

Solution: At-Column Dilution (ACD)

Do not manually dilute your sample (which might cause precipitation). Instead, use the system's pump to dilute the sample immediately before it hits the column.

ACD_Workflow Pump HPLC Pump (95% Aqueous) Tee Mixing Tee Pump->Tee High Flow Rate (Diluent) Injector Injector Loop (Sample in 100% ACN) Injector->Tee Sample Plug Column Column Head (Precipitation Avoided) Tee->Column Diluted Sample (e.g., 5% ACN)

Figure 2: Schematic of At-Column Dilution (ACD). The sample plug is diluted by the aqueous mobile phase stream before entering the stationary phase, focusing the band.

ACD Protocol:

  • Configuration: Install a T-piece between the injector and the column.

  • Flows:

    • Pump A (Aqueous) flows at a high rate (e.g., 4 mL/min).

    • Injector pushes sample at a low rate (or the loop is swept slowly).

  • Result: A sample in 100% ACN is effectively diluted to <10% ACN upon hitting the column, ensuring sharp focusing [3, 4].

Module 3: Phase Collapse (Dewetting) in RP

The Core Problem: Retention times for polar compounds decrease drastically after the flow is stopped and restarted, or after running 100% aqueous mobile phases. The Mechanism: Standard C18 pores are hydrophobic.[1][3] In 100% water, the aqueous phase is expelled from the pores (dewetting) to reduce surface tension energy. The ligands "mat down," and the analyte cannot enter the pores to interact [5, 6].

Troubleshooting Matrix: Preventing Dewetting
FeatureStandard C18AQ / T3 / Polar-Embedded C18
100% Aqueous Stability Poor (Dewetting risk < 5% Organic)Excellent (Designed for 100% Water)
Mechanism Pure Hydrophobic InteractionHydrophobic + H-Bonding / Shielding
Recovery from Collapse Wash with 100% ACN for 30 mins, then re-equilibrateNot necessary (Resistant)
Best For Non-polar / Moderately polarPolar acids, bases, small molecules

Corrective Action: If you must use 100% aqueous conditions to retain a polar compound on RP, you must switch to a "Polar-Embedded" or "Aqueous Stable" column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, Agilent Zorbax SB-Aq) [5].

Frequently Asked Questions (FAQ)

Q1: My polar compound is crashing (precipitating) inside the column during HILIC purification. A: This is common. HILIC starts with high Organic (95% ACN). If your polar compound is only soluble in water, it may precipitate when it hits the high-ACN mobile phase. Fix: Dissolve sample in 50:50 ACN:Water. If it's not soluble at that ratio, inject smaller volumes or use the At-Column Dilution technique reversed (inject aqueous sample into an ACN stream).

Q2: Can I use Methanol instead of Acetonitrile for HILIC? A: Generally, no . Methanol is a "stronger" solvent than Acetonitrile in HILIC mode (it is more polar/protic). Using Methanol often washes polar compounds off too quickly. Acetonitrile is the preferred "weak" solvent for HILIC [1, 2].[4]

Q3: I see "Ghost Peaks" in my gradient. A: Polar compounds are notorious for scavenging contaminants. If you are running a shallow gradient (0-10% B) for polar retention, contaminants in the water supply or buffer salts can concentrate at the head of the column and elute as ghost peaks. Fix: Use LC-MS grade water and fresh buffers daily. Install a scavenger column (e.g., C18 guard) before the injector.

References

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Waters Corporation. (n.d.). Using At-Column Dilution in Liquid Chromatography.[5] Retrieved from [Link]

  • Waters Corporation. (2025). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Retrieved from [Link]

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Retrieved from [Link]

  • Chromatography Online. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. Retrieved from [Link]

Sources

Technical Support Center: Stability & Stereochemical Integrity of 1-Ethoxyethyl (EE) Acetals

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EE-PROTECT-STEREO-001 Topic: Troubleshooting Racemization/Epimerization at the Ethoxyethyl Stereocenter Assigned Specialist: Senior Application Scientist

Executive Summary: The "Racemization" Misconception

Welcome to the technical support hub for acetal protecting groups. If you are observing "racemization" at the 1-ethoxyethyl (EE) stereocenter, you are likely encountering one of two distinct phenomena:

  • Inherent Diastereomer Formation: The installation of an EE group (

    
    ) generates a new chiral center at the acetal carbon. If your substrate is chiral, this results in a mixture of diastereomers (typically 1:1). This is not  racemization of your substrate; it is the creation of an epimeric mixture.
    
  • Acid-Catalyzed Anomerization (Scrambling): If you have separated these diastereomers and they subsequently re-equilibrate to a mixture, you are witnessing acid-catalyzed thermodynamic equilibration.

The Solution: You cannot "avoid" the formation of the new center during standard synthesis, but you can suppress the scrambling of separated isomers by strictly controlling the pH environment.

The Mechanism of Instability

To solve the issue, we must visualize the enemy: the Oxocarbenium Ion . Acetals are dynamic under acidic conditions. Even trace acidity (from unneutralized silica gel or chloroform) can trigger the opening of the acetal, destroying the stereocenter and reforming it as a randomized mixture.

Figure 1: The Acid-Catalyzed Scrambling Loop

EE_Scrambling Substrate Pure Isomer A (Kinetic or Separated) Protonation Protonated Acetal Substrate->Protonation + H+ (Trace Acid) Oxocarbenium Oxocarbenium Ion (Planar/Achiral Intermediate) Protonation->Oxocarbenium - EtOH Mixture Racemic/Epimeric Mixture (Thermodynamic Sink) Protonation->Mixture - H+ Oxocarbenium->Protonation + EtOH (Random Attack) Mixture->Protonation Re-equilibration

Caption: The mechanism of stereochemical loss. Trace acid generates the planar oxocarbenium ion, which can be attacked from either face, randomizing the stereocenter.

Troubleshooting Guide (Q&A)

Scenario A: "My NMR/TLC shows two distinct species. Is my reaction failing?"

Diagnosis: No. This is standard behavior. Technical Explanation: The reaction of an alcohol with ethyl vinyl ether (EVE) creates a new chiral center at the acetal carbon.

  • If your substrate is achiral: You get a racemic mixture (enantiomers). NMR will show one set of peaks (unless in a chiral solvent).

  • If your substrate is chiral: You get diastereomers.[1] These have distinct physical properties (

    
     values, NMR shifts).
    

Action Plan:

  • Do not discard: Both spots are likely your protected product.

  • Verification: Run a small scale deprotection (mild acid) on the mixture. If both spots converge back to your single starting alcohol, they are diastereomers.

Scenario B: "I separated the diastereomers, but they mixed again during storage."

Diagnosis: Acid-Catalyzed Anomerization. Root Cause: The EE group is extremely acid-labile. Storing the compound in slightly acidic


 or on silica gel without base buffering will re-trigger the mechanism in Figure 1.

The Fix: The "Base-Buffer" Protocol

  • Quench: Always quench the protection reaction with Triethylamine (

    
    ) before concentration.
    
  • Chromatography: Pre-treat your silica gel column with 1%

    
     in hexanes. This neutralizes the acidic sites on the silica surface.
    
  • Storage: Store the purified acetal over a few pellets of solid KOH or in a vial washed with base.

Scenario C: "My substrate's ORIGINAL stereocenter is racemizing."

Diagnosis: Harsh Conditions.[2] Root Cause: If the stereocenter protected by the EE group (not the EE group itself) is scrambling, your catalyst is too strong (e.g., p-Toluenesulfonic acid, pTsOH). This is common with allylic or benzylic alcohols.

Action Plan: Switch to Pyridinium p-toluenesulfonate (PPTS) . It is a weaker acid buffer that catalyzes acetal formation without triggering


 pathways on sensitive substrates.

Comparative Data: Catalyst Selection

Choosing the right catalyst is critical for stereochemical preservation.

CatalystAcidity (

)
RateRisk of ScramblingRecommended Use
pTsOH (p-Toluenesulfonic acid)-2.8 (Strong)FastHigh Simple, robust substrates only.
PPTS (Pyridinium p-toluenesulfonate)5.2 (Mild)ModerateLow Standard for sensitive/chiral substrates.
CSA (Camphorsulfonic acid)1.2 (Medium)FastMediumAlternative if PPTS is too slow.
POCl3 (Phosphorus oxychloride)VariesFastVery High Avoid for EE protection.

Validated Protocol: Stereochemically Safe EE Protection

This protocol uses PPTS to minimize thermodynamic equilibration and side reactions.

Reagents:

  • Substrate Alcohol (1.0 equiv)

  • Ethyl Vinyl Ether (EVE) (5.0 - 10.0 equiv)

  • PPTS (0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Setup: Dissolve substrate in anhydrous DCM (

    
     concentration).
    
  • Addition: Add EVE. Note: EVE is volatile; use an excess.

  • Catalysis: Add PPTS at

    
    , then warm to Room Temperature (RT).
    
  • Monitoring: Monitor by TLC. You will likely see two new spots (diastereomers).

  • CRITICAL STEP (Quench): Once complete (usually 1-3 hours), add Triethylamine (

    
    ) . Stir for 5 minutes.
    
    • Why? This kills the catalyst before concentration, preventing the concentration of acid which would scramble the acetals.

  • Workup: Dilute with

    
    , wash with 
    
    
    
    (sat.), water, and brine. Dry over
    
    
    .
  • Purification: Flash chromatography on silica gel pre-washed with 1%

    
     .
    

Advanced Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue Detected Q1 Are you seeing 2 spots on TLC? Start->Q1 Q2 Did the ratio of spots change? Q1->Q2 Yes, but ratio shifts Result1 Normal Diastereomers. Proceed with synthesis. Q1->Result1 Yes, ratio is constant Result2 Acid-Catalyzed Scrambling. Check solvent acidity. Q2->Result2 Yes, after storage Result3 Substrate Racemization. Switch to PPTS. Q2->Result3 No, substrate center lost

Caption: Rapid diagnostic flow for stereochemical anomalies during EE protection.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." J. Org.[3] Chem.1977 , 42, 3772–3774. [Link]

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 12.
  • Wuts, P. G. M. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." In Greene's Protective Groups in Organic Synthesis; Wiley, 2014; pp 17–471. (Specific discussion on Ethoxyethyl group lability).

Sources

Technical Support Center: Acetonitrile Reaction Quenching & Workup

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Queue: Active

Welcome to the Advanced Reaction Workup Support Center. Below are the resolved troubleshooting guides for the most common critical failure points in acetonitrile (MeCN) based reactions. These protocols are designed to address the specific physicochemical properties of MeCN—specifically its water miscibility, coordination ability, and hydrolytic instability.

Ticket #001: Phase Separation Failure (The "One-Phase" Panic)

User Issue: "I quenched my reaction with water/brine, but layers did not separate. I have one large homogenous phase."

Root Cause Analysis: Acetonitrile is a polar aprotic solvent that is completely miscible with water. Standard aqueous workups (1:1 water:organic) often fail because the hydration energy of the water molecules is satisfied by MeCN, preventing phase discrimination. To force separation, you must exploit the Salting-Out Effect (Hofmeister Series) .

Resolution Protocol: Salting-Out Liquid-Liquid Extraction (SALLE) This method increases the ionic strength of the aqueous layer until the hydration shells of the ions "steal" water molecules from the acetonitrile, forcing the organic solvent (and your product) out of the aqueous phase.

Step-by-Step Procedure:

  • Initial Quench: Add your standard aqueous quench solution (e.g., NH₄Cl or NaHCO₃) to the reaction mixture.

  • Saturation: Add solid NaCl (Sodium Chloride) or CaCl₂ (Calcium Chloride) directly to the monophasic mixture.

    • Target: You must reach near-saturation. For NaCl, this is approx. 36g/100mL water at RT.

  • Agitation: Vortex or stir vigorously for 2-3 minutes.

  • Settling: Allow to stand. You should observe a distinct top layer (MeCN-rich, containing product) and a bottom layer (Brine-rich).

  • Validation: If separation is poor, add Ethyl Acetate (EtOAc) or MTBE (1:1 vol relative to MeCN). These cosolvents disrupt the MeCN-water network.

Data Table 1: Salt Efficiency for Phase Separation in MeCN

Salt Type Efficiency Phase Separation Mechanism Recommended For
NaCl High Increases aqueous surface tension; classic "Salting Out" General organics, neutral compounds
CaCl₂ Very High High ionic strength (divalent cation) Non-acid sensitive compounds
MgSO₄ Moderate Water removal (drying) + Phase separation Final polishing of organic layer

| NH₄Cl | Moderate | Buffering + mild ionic strength | Basic reaction quenching |

Visualization: The SALLE Decision Logic

SALLE_Workflow cluster_mech Mechanism: Entropy-Driven Hydration Start Quench Added (Monophasic) Check Add Co-solvent? (EtOAc/MTBE) Start->Check If product lipophilic Salt Add Solid NaCl (Saturation) Start->Salt Direct separation Check->Salt Mix Vigorous Agitation (2 mins) Salt->Mix Result Phase Separation (Top: MeCN/Product) Mix->Result Mech Ions sequester H2O MeCN excluded Mix->Mech

Caption: Logic flow for inducing phase separation in water-miscible acetonitrile mixtures via ionic saturation.

Ticket #002: Emulsion Control (Lewis Acid Quenches)

User Issue: "I used TiCl₄ or Aluminum hydrides (LAH/DIBAL) in MeCN. Upon adding water, I formed a sticky, gelatinous emulsion that won't filter or separate."

Root Cause Analysis: When Aluminum or Titanium species are quenched with water/hydroxide, they form polymeric hydroxides (


 or 

) that create viscous emulsions. Acetonitrile exacerbates this by stabilizing the gel network.

Resolution Protocol: Rochelle’s Salt Complexation Potassium Sodium Tartrate (Rochelle’s Salt) acts as a bidentate ligand, breaking the polymeric metal-hydroxide network and solubilizing the metal ions into the aqueous phase.

Step-by-Step Procedure:

  • Cool Down: Cool reaction mixture to 0°C.

  • Dilute: Dilute with a non-protic solvent like Diethyl Ether or MTBE (do not use DCM if possible, as it exacerbates emulsions).

  • The Fieser Modification (for Al):

    • Add

      
       mL Water per 
      
      
      
      g of hydride reagent.[1][2]
    • Add

      
       mL 15% NaOH.[1][2]
      
    • Add

      
       mL Water.[1]
      
  • The Rochelle Fix (for Ti/Al Emulsions):

    • Add saturated aqueous Rochelle’s Salt solution (approx. 20 mL per gram of metal reagent).

    • CRITICAL STEP: Stir vigorously at Room Temperature for 1-2 hours . The mixture must turn from cloudy/sticky to two clear layers.

  • Separation: The metal stays in the aqueous layer; product stays in the organic.

Ticket #003: Metal Catalyst Removal (Pd/Cu Scavenging)

User Issue: "My Suzuki/Sonogashira coupling in MeCN worked, but the product is dark/black. Aqueous washes aren't removing the Palladium."

Root Cause Analysis: Acetonitrile coordinates to transition metals (acting as a ligand), keeping them soluble in the organic phase even after aqueous washes. Simple crystallization often fails to remove trace Pd/Cu.

Resolution Protocol: Thiol-Silica Scavenging You must use a scavenger with a higher affinity for the metal than the acetonitrile solvent.

Step-by-Step Procedure:

  • Post-Workup: After the initial phase separation (see Ticket #001), take the MeCN/Organic layer.

  • Add Scavenger: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or generic mercaptopropyl silica) at 5-10 wt% relative to the crude mass.

    • Alternative: Activated Carbon (Charcoal) can be used but often reduces yield.

  • Heat & Stir: Stir at 40-50°C for 30-60 minutes. The heat promotes ligand exchange (MeCN

    
     Thiol).
    
  • Filtration: Filter through a pad of Celite. The metal remains trapped on the silica/Celite.

  • Validation: The filtrate should be significantly lighter in color.

Visualization: Ligand Exchange Workflow

Metal_Scavenging Pd_MeCN Pd-MeCN Complex (Soluble/Dark) Exchange Ligand Exchange (Heat Driven) Pd_MeCN->Exchange Scavenger Thiol-Silica (Solid Support) Scavenger->Exchange Filter Celite Filtration Exchange->Filter Clean Purified Product (Metal < 10ppm) Filter->Clean

Caption: Mechanism of removing coordinated Palladium from Acetonitrile using solid-supported scavengers.

Ticket #004: Safety Alert (Hydrolysis & Cyanide Risks)

User Issue: "I smell ammonia or vinegar during workup. Is this normal?"

Root Cause Analysis: Acetonitrile is susceptible to hydrolysis under extreme pH and heat.

  • Acidic Hydrolysis: MeCN +

    
    
    
    
    
    Acetamide
    
    
    Acetic Acid +
    
    
    .
  • Basic Hydrolysis: MeCN +

    
    
    
    
    
    Acetamide
    
    
    Acetate +
    
    
    (Ammonia gas).

Critical Safety Protocol:

  • Avoid Strong Base + Heat: Never reflux MeCN with strong bases (NaOH/KOH) unless hydrolysis is the intended reaction. This can lead to a runaway exotherm.[3]

  • Cyanide Awareness: While MeCN itself is not cyanide, treating it with strong oxidizers or burning it generates HCN (Hydrogen Cyanide) .

    • Rule: Do not mix MeCN waste with nitric acid or perchlorates.

  • Validation: If you detect an ammonia smell (basic condition) or vinegar smell (acidic condition), your solvent is degrading. Cool the reaction immediately and neutralize to pH 7.

References
  • Salting-Out Liquid-Liquid Extraction (SALLE): Majors, R. E. "Salting-out Liquid-Liquid Extraction (SALLE)."[4][5] LCGC International, 2009 . Link

  • Phase Separation Thermodynamics: Tan, L., et al. "A simple and low‐energy strategy for the separation of water and acetonitrile."[6] Journal of Separation Science, 2023 . Link

  • Rochelle's Salt Mechanism: "Lithium Aluminium Hydride Reductions - Rochelle's Salt." Curly Arrow, 2009 .[4] Link

  • Palladium Removal: "Palladium Catalyst Recovery using scavenger resin." SpinChem Application Notes. Link

  • Acetonitrile Safety Data: "Acetonitrile - Hazardous Substance Fact Sheet."[7] New Jersey Department of Health. Link

Sources

Technical Support Center: Handling & Storage of Air-Sensitive Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Subject: Thiazole Metallation, Stabilization, and Storage Protocols. Ticket ID: THZ-LITH-001 Responder: Senior Application Scientist, Organometallics Division.

Executive Summary: The Thiazole Instability Triad

Working with thiazole intermediates—specifically 2-lithiothiazoles and 2-thiazolylboronic acids—presents a unique set of challenges compared to standard phenyl or alkyl organometallics. You are likely encountering one of three failure modes:

  • Thermal Ring Fragmentation: 2-Lithiothiazole is thermodynamically unstable above -60°C, undergoing ring opening to form reactive isocyanothiolates, which polymerize into "black tar."

  • Protodeboronation: Thiazole-2-boronic acids rapidly hydrolyze and deboronate in the presence of moisture or base.

  • Oxidative Decomposition: Electron-rich thiazoles are prone to N-oxidation or S-oxidation under atmospheric conditions.

This guide provides self-validating protocols to navigate these pitfalls.

Module 1: Generation & Synthesis (The "Birth" of the Intermediate)

Core Protocol: Cryogenic Lithiation of Thiazoles

Objective: Generate 2-lithiothiazole without triggering ring fragmentation.

The Critical Threshold: Unlike phenyllithium, which is stable at 0°C, 2-lithiothiazole must be generated and maintained below -70°C.

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with an internal thermometer (do not rely on bath temperature), nitrogen inlet, and septum.

  • Solvent: Add anhydrous THF (distilled from Na/benzophenone or from a solvent purification system). Note: Diethyl ether is often inferior for solubility but can be used if Lewis basicity of THF is a problem.

  • Cooling: Cool the bath to -78°C (Dry Ice/Acetone). Wait until the internal probe reads <-75°C.

  • Reagent: Add 2-bromothiazole or thiazole (1.0 equiv).

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10-15 minutes.

    • Checkpoint: The internal temp must not rise above -70°C during addition.

  • Aging: Stir for exactly 30 minutes at -78°C.

    • Warning: Do not stir >1 hour. Extended aging promotes aggregation and slow decomposition even at -78°C.

  • Electrophile Addition: Add the electrophile (dissolved in THF) slowly.

Visualization: Safe Lithiation Logic Flow

LithiationProtocol Start Start: Dry Flask & THF Cool Cool to Internal Temp < -75°C Start->Cool AddSubstrate Add Thiazole Substrate Cool->AddSubstrate AddLi Add n-BuLi Dropwise AddSubstrate->AddLi CheckTemp Internal Temp Check AddLi->CheckTemp Age Age 30 min @ -78°C CheckTemp->Age Temp < -70°C Fail FAILURE: Ring Opening (Black Tar Formation) CheckTemp->Fail Temp > -60°C Quench Add Electrophile Age->Quench

Caption: Logic flow for the generation of 2-lithiothiazole. Note the critical temperature failure node leading to ring opening.

Module 2: Storage & Stabilization (The "Stasis")

User Question: "I cannot use the lithiated intermediate immediately. Can I store it?"

Answer: No. You cannot store 2-lithiothiazole. However, you can transmetallate or silylate it to create a storable surrogate.

Strategy A: Transmetallation to Zinc (The "Fridge-Safe" Option)

If you need to warm the reaction to 0°C or room temperature (e.g., for Negishi coupling), convert the Lithium species to Zinc.

  • Protocol: After generating 2-lithiothiazole at -78°C, add anhydrous ZnBr₂ or ZnCl₂ (dissolved in THF) (1.1 equiv).

  • Result: Formation of 2-thiazolylzinc bromide.[1]

  • Stability: Stable at 0°C to room temperature for several hours. Commercial solutions are stored at 2-8°C.[1]

Strategy B: Silylation (The Dondoni Method)

For long-term storage, convert the unstable anion into 2-(trimethylsilyl)thiazole (2-TST) . This is the "Dondoni Reagent."

  • Protocol: Quench 2-lithiothiazole with TMSCl at -78°C.

  • Result: A stable, distillable liquid.[2]

  • Usage: 2-TST acts as a masked formyl anion equivalent. It reacts with aldehydes without strong base (uncatalyzed or mild activation), avoiding the harsh conditions of direct lithiation.

Stability Comparison Table
Intermediate SpeciesStability Limit (Temp)Storage PotentialPrimary Failure Mode
2-Lithiothiazole < -60°CNone (In situ only)Ring fragmentation (Isocyanothiolate)
2-Thiazolylzinc Bromide 0°C to 25°CShort-term (Hours/Days)Hydrolysis (moisture sensitive)
2-Trimethylsilylthiazole > 100°C (Distillable)Long-term (Months/Fridge)Slow hydrolysis if wet
Thiazole-2-boronic acid < 0°CVery Poor (Decomposes)Protodeboronation
Thiazole MIDA Boronate AmbientExcellent (Years)Indefinite stability (Air stable)

Module 3: Troubleshooting & FAQs

Q1: "My reaction mixture turned into a black viscous tar immediately after adding n-BuLi. What happened?"

Diagnosis: Thermal Runaway / Ring Fragmentation. The Science: You likely exceeded the -60°C threshold. Above this temperature, 2-lithiothiazole undergoes a retro-[3+2] cycloaddition-like fragmentation. The ring opens to form an isocyanothiolate (LiS-CH=CH-NC). This species is highly reactive and polymerizes rapidly, resulting in the characteristic "black tar." The Fix:

  • Ensure your internal thermometer is working.

  • Pre-cool the n-BuLi solution (run it down the cold side of the flask).

  • Switch to LDA (Lithium Diisopropylamide) if n-BuLi is too aggressive; LDA allows for a more controlled deprotonation at -78°C.

Q2: "I am trying to Suzuki couple a thiazole-2-boronic acid, but I only get deboronated thiazole (protodeboronation)."

Diagnosis: Rapid Hydrolysis of C2-Boronic Acids. The Science: The C2 position of thiazole is electron-deficient (between N and S). Boronic acids at this position are exceptionally prone to hydrolytic cleavage, replacing the -B(OH)₂ group with -H. The Fix:

  • Do not use the free acid. Use the Pinacol ester or, even better, the MIDA boronate .

  • MIDA Boronates: These are air-stable solids where the boron is sp3-hybridized, shutting down the empty p-orbital that facilitates hydrolysis. They release the active boronic acid slowly under the basic conditions of the coupling, matching the rate of the catalytic cycle.

Q3: "How do I transfer the lithiated intermediate to another flask?"

Diagnosis: Cannula Transfer Technique. The Fix: Never use a syringe for large volumes of -78°C organolithiums (the plunger will freeze or contract, introducing air).

  • Use a double-tipped needle (cannula) .

  • Maintain positive Nitrogen/Argon pressure in the source flask.

  • Pre-cool the receiving flask to -78°C.

  • Push the liquid using gas pressure, not vacuum.

Module 4: Visualizing the Troubleshooting Logic

Troubleshooting Problem Problem Encountered BlackTar Black Tar / Polymer Problem->BlackTar LowYield Low Yield / No Reaction Problem->LowYield Protodeboronation Product is Thiazole (H) Problem->Protodeboronation TempIssue Temp > -60°C (Ring Opening) BlackTar->TempIssue Moisture Moisture in THF (Quenching) LowYield->Moisture UnstableBoron Unstable Boronic Acid Protodeboronation->UnstableBoron Sol_Temp Use Internal Probe Keep < -78°C TempIssue->Sol_Temp Sol_Dry Distill THF over Na/Benzo Check Septa Moisture->Sol_Dry Sol_MIDA Switch to MIDA Boronate or Pinacol Ester UnstableBoron->Sol_MIDA

Caption: Decision tree for diagnosing common failures in thiazole chemistry.

References

  • Dondoni, A., & Marra, A. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(5), 2557–2600. Link

    • Foundational text on the "Dondoni Reagent" (2-TST) and thiazole stability.
  • Sigma-Aldrich (Merck). (n.d.). 2-Thiazolylzinc bromide solution Technical Data. Link

    • Source for stability data of Zinc intermedi
  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. Link

    • Definitive source on solving the protodeboronation issue using MIDA boron
  • Sinenko, V. O., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7, 1-10. Link

    • Provides specific experimental protocols for cryogenic lithi
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link

    • Authoritative guide on Schlenk and syringe techniques cited in Module 3.

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering insights into method development, validation, and interpretation of results, grounded in scientific principles and regulatory expectations.

Introduction: The Critical Role of Purity Analysis

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For intermediates like this compound, rigorous purity analysis is essential to ensure the quality of the final drug product and to identify and control any potential impurities that may carry over.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]

The choice of HPLC method can significantly impact the ability to detect and quantify impurities. This guide will compare two reversed-phase HPLC (RP-HPLC) methods, highlighting the rationale behind the selection of chromatographic parameters and demonstrating the importance of a well-developed, stability-indicating method.

Understanding the Analyte: this compound

Before developing an analytical method, understanding the physicochemical properties of the target molecule is crucial.

Molecular Structure:

  • Key Functional Groups: Thiazole ring, nitrile group, ether linkage.

  • Expected Properties: The presence of the thiazole ring and nitrile group suggests some polarity, while the ethoxyethyl side chain adds lipophilic character. The molecule possesses a chromophore, making it suitable for UV detection. A pKa value would be computationally estimated to guide mobile phase pH selection.[3]

Comparative HPLC Methodologies

This section compares a developed and optimized gradient RP-HPLC method (Method A) with a more basic isocratic RP-HPLC method (Method B).

Method A: Optimized Gradient RP-HPLC

This method is designed to be a stability-indicating assay, capable of separating the main component from potential process impurities and degradation products.

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and widely used stationary phase for the separation of a broad range of pharmaceutical compounds, including those with moderate polarity like our target analyte.[4][5] The 150 mm length and 3 or 5 µm particle size offer a good balance between resolution and analysis time.[6]

  • Mobile Phase:

    • Aqueous Phase (A): A phosphate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is critical for reproducible retention times, especially for compounds with ionizable functional groups.

    • Organic Phase (B): Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[7]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is essential for analyzing samples that may contain impurities with a wide range of polarities.[6] It allows for the elution of highly retained compounds in a reasonable time while maintaining good resolution for early-eluting peaks.

  • Detection: The detection wavelength is set at the UV maximum of the analyte to ensure the highest sensitivity for both the main peak and any impurities.

Method B: Isocratic RP-HPLC (Alternative)

This method represents a simpler, less optimized approach.

Limitations of the Isocratic Approach:

While simpler to set up, an isocratic method with a fixed mobile phase composition can present significant challenges for purity analysis. Impurities that are much more or less retained than the main component may be difficult to resolve. Highly retained impurities may lead to very long analysis times and broad, difficult-to-quantify peaks. Conversely, early-eluting impurities may co-elute with the solvent front.

Experimental Protocols

Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

HPLC Instrumentation and Conditions
ParameterMethod A: Optimized Gradient RP-HPLCMethod B: Isocratic RP-HPLC
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH 3.040% Acetonitrile
Mobile Phase B Acetonitrile60% Water
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% BIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detector UV at 254 nmUV at 254 nm

Method Validation: Ensuring Trustworthiness

A comprehensive validation of Method A was performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to demonstrate its suitability for its intended purpose.[8]

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The sample was subjected to stress conditions to induce degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heat at 80°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heat at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

Results:

Stress Condition% DegradationObservations
Acid Hydrolysis~15%Two major degradation peaks observed.
Base Hydrolysis~20%One major and two minor degradation peaks.
Oxidative Degradation~10%One major degradation peak.
Thermal Degradation<5%Minor degradation observed.
Photolytic Degradation<2%Negligible degradation.

The developed gradient method successfully separated all degradation products from the main peak, demonstrating its specificity and stability-indicating capability.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions over a concentration range of 10-150 µg/mL.

Results:

ParameterResult
Correlation Coefficient (r²) > 0.999
Range 10 - 150 µg/mL

The excellent correlation coefficient indicates a linear relationship between concentration and peak area over the specified range.

Accuracy

Accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Results:

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7

The high recovery rates and low relative standard deviation (RSD) confirm the accuracy of the method.[9][10]

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Results:

Parameter% RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6, 2 days) < 1.5%

The low RSD values indicate that the method is precise.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

Results:

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

The low LOD and LOQ demonstrate the sensitivity of the method for detecting and quantifying low levels of impurities.[11]

Data Presentation and Visualization

Chromatographic Comparison

Method A (Gradient) demonstrates superior separation of potential impurities, as illustrated in the forced degradation study. In contrast, Method B (Isocratic) would likely show co-elution of impurities with the main peak or the solvent front, leading to inaccurate purity assessments.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_std Prepare Reference Standard Solution hplc_system Set Up HPLC System (Method A Conditions) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject Inject Samples and Standards hplc_system->inject acquire Data Acquisition inject->acquire integrate Integrate Chromatograms acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Certificate of Analysis calculate->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion and Recommendations

This guide has demonstrated the clear advantages of a well-developed, gradient RP-HPLC method for the purity analysis of this compound. Method A, with its validated specificity, linearity, accuracy, and precision, provides a reliable and robust system for quality control. In contrast, a simpler isocratic method (Method B) would likely fail to provide the necessary resolution for a comprehensive impurity profile, potentially compromising the quality and safety of the final pharmaceutical product.

For researchers and drug development professionals, investing time in developing and validating a stability-indicating HPLC method is not merely a regulatory requirement but a fundamental aspect of ensuring product quality. The principles and protocols outlined in this guide provide a solid framework for achieving this critical objective.

References

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.).
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC. (2023, June 7). National Institutes of Health.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). National Institutes of Health.
  • This compound | ChemScene | Chemikart. (n.d.). Chemikart.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (n.d.).
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016, February 8). ResearchGate.
  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. (2024, January 11). ACG Publications.
  • Oxidative Dimerization of (Thiazol-2-yl)acetonitriles with Molecular Iodine: Synthesis and Structure of 2,3-Bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles. (n.d.). ResearchGate.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide. (n.d.). Organic Chemistry Portal.
  • How can I remove nitrile impurities from the oxime? (2015, March 15). ResearchGate.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024, March 27). MDPI.
  • 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy) -. (n.d.). Organic Syntheses Procedure.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025, August 5). ResearchGate.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal.
  • (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2025, August 7). ResearchGate.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Nitrile Synthesis: Methods and Applications. (n.d.). Algor Cards.
  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. (n.d.).
  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific.
  • Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. (n.d.). MDPI.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.).
  • Development of RP-HPLC Method for Estimation of Citalopram Hbr. (n.d.). Research Journal of Pharmacy and Technology.
  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015, January 12). AQA.

Sources

Comparative Guide: Ethoxyethyl (EE) vs. Tetrahydropyranyl (THP) Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex organic synthesis, the protection of hydroxyl groups is a fundamental tactical decision. While Silyl ethers (TBS, TES) dominate for their tunable stability, acetal-based protecting groups like Tetrahydropyranyl (THP) and Ethoxyethyl (EE) remain indispensable for their resilience against strong bases, nucleophiles, and organometallics.

This guide provides an objective, data-backed comparison of EE and THP groups. While often treated interchangeably as "acid-labile acetals," they possess distinct physicochemical profiles that dictate their suitability for specific synthetic challenges.

Quick Verdict
  • Choose THP for maximum cost-efficiency and slightly higher stability during prolonged synthetic sequences.

  • Choose EE when NMR clarity is paramount or when milder deprotection conditions are required to preserve other acid-sensitive functionalities.

Structural & Mechanistic Analysis

Both EE and THP protect alcohols by forming mixed acetals via an acid-catalyzed addition reaction. However, their structural differences lead to divergent spectroscopic and kinetic behaviors.

The Chirality Problem

A critical, often overlooked factor is the introduction of a new stereogenic center upon protection.[1]

  • THP Ether: Formed from 3,4-dihydro-2H-pyran (DHP). The addition creates a stereocenter at the C2 position of the pyran ring. If the substrate alcohol is chiral, this results in a mixture of diastereomers.[1][2][3]

    • Consequence: The pyran ring protons appear as complex, overlapping multiplets (

      
       ppm and 
      
      
      
      ppm), often obscuring key signals of the substrate.
  • EE Ether: Formed from ethyl vinyl ether (EVE). The addition creates a stereocenter at the acetal carbon.

    • Consequence: While it also forms diastereomers, the ethyl group signals are distinct (triplet and quartet) and less intrusive than the massive methylene envelope of the THP ring.

Formation & Hydrolysis Mechanism

The formation and cleavage follow standard acetal kinetics. The reaction is driven by the formation of an oxocarbenium ion intermediate.

AcetalMechanism cluster_0 Protection (Acid Catalyzed) cluster_1 Deprotection (Hydrolysis) Alcohol R-OH (Substrate) Oxocarbenium Oxocarbenium Intermediate Alcohol->Oxocarbenium H+ Cat. Reagent Vinyl Ether (DHP or EVE) Reagent->Oxocarbenium Product Protected Acetal (THP or EE) Oxocarbenium->Product FreeAlcohol R-OH (Recovered) Oxocarbenium->FreeAlcohol + H2O Byproduct Aldehyde/Alcohol Byproducts Oxocarbenium->Byproduct Product->Oxocarbenium H+ (Rev.) AcidWater H3O+ / Solvent

Figure 1: General mechanism for acid-catalyzed formation and hydrolysis of acetal protecting groups.

Stability Profile & Performance Data

The choice between EE and THP often hinges on the "Goldilocks zone" of acid lability—stable enough to survive the synthesis, but labile enough to remove without destroying the molecule.

Relative Hydrolysis Rates

Acyclic acetals (EE) generally hydrolyze faster than cyclic acetals (THP) due to entropic factors and the release of ring strain in the transition state.

Table 1: Comparative Stability Under Acidic Conditions

ConditionEthoxyethyl (EE)Tetrahydropyranyl (THP)Interpretation
AcOH / H₂O / THF (3:1:1), 45°C

h

h
EE cleaves ~3x faster.
PPTS / EtOH, 55°C Cleaves rapidlyCleaves slowlyEE preferred for mild cleavage.
0.01 N HCl / MeOH Instant cleavageFast cleavageBoth unstable.
Lewis Acids (MgBr₂, ZnBr₂) Moderate stabilityHigh stabilityTHP is more robust to Lewis acids.
Orthogonality Matrix

Both groups are stable to:

  • Bases: NaOH, KOH, NaH, KHMDS.

  • Nucleophiles: Grignard reagents, Organolithiums (R-Li), Azides.

  • Reductants: LiAlH₄, NaBH₄, H₂/Pd (neutral). Note: Acidic impurities in Pd/C can trigger cleavage.[4]

  • Oxidants: Jones reagent (mostly stable), PCC.

Experimental Protocols

The following protocols are designed to be self-validating systems . The use of Pyridinium p-toluenesulfonate (PPTS) is recommended over p-TsOH for higher functional group tolerance.

Protocol A: Formation of THP Ethers

Reagents: 3,4-Dihydro-2H-pyran (DHP), PPTS, Dichloromethane (DCM).

  • Setup: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Add DHP (1.5 equiv) followed by PPTS (0.1 equiv).

  • Reaction: Stir at room temperature (RT) under inert atmosphere (N₂/Ar).

    • Validation: Monitor TLC. The product will be less polar (higher

      
      ) than the starting alcohol.
      
    • Time: Typically 3–6 hours.

  • Workup: Dilute with Et₂O, wash with half-saturated brine to remove the catalyst. Dry over MgSO₄ and concentrate.

    • Note: Excess DHP is volatile but requires high vacuum or column chromatography to remove completely.

Protocol B: Formation of EE Ethers

Reagents: Ethyl Vinyl Ether (EVE), PPTS, DCM.

  • Setup: Dissolve alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Addition: Add EVE (2.0 - 3.0 equiv) and PPTS (0.1 equiv).

    • Why excess EVE? EVE is highly volatile (bp 33°C). Excess ensures reaction completion despite evaporation.

  • Reaction: Stir at 0°C initially, then warm to RT.

    • Validation: TLC monitoring.

  • Workup: Quench with few drops of saturated NaHCO₃. Concentrate carefully (rotary evaporator bath < 30°C) to remove solvent and excess EVE.

    • Advantage:[4][5][6][7][8][9][10][11][12] The volatility of EVE makes purification significantly easier than removing DHP.

Protocol C: Selective Deprotection (General)

Reagent: Pyridinium p-toluenesulfonate (PPTS) in Ethanol.

  • Dissolution: Dissolve the protected substrate in Ethanol (0.1 M).

  • Activation: Add PPTS (0.1 - 0.2 equiv).

  • Heating:

    • For EE: Stir at RT or mild heat (30-40°C).

    • For THP: Heat to 55°C.

  • Validation: Monitor disappearance of the non-polar spot. If the reaction stalls, add 5% water to the ethanol.

Decision Matrix & Workflow

When should you switch from the standard THP to EE? Use the logic flow below.

DecisionMatrix Start Select Protecting Group for Alcohol Q1 Is the substrate chiral? Start->Q1 Q2 Is NMR analysis critical for the protected intermediate? Q1->Q2 Yes THP Use THP (Robust, Cheap) Q1->THP No (Achiral) Q3 Does the molecule contain very acid-sensitive groups? Q2->Q3 No EE Use EE (Cleaner NMR, Milder Cleavage) Q2->EE Yes (Avoid Diastereomer Mess) Q3->THP No (Needs stability) Q3->EE Yes (Needs mild cleavage)

Figure 2: Decision logic for selecting between Ethoxyethyl and Tetrahydropyranyl protection.

Summary of Advantages
FeatureTetrahydropyranyl (THP) Ethoxyethyl (EE)
Cost Very LowLow
Atom Economy 100%100%
Acid Stability ModerateLow (More Labile)
NMR Spectra Messy (Multiplets, Diastereomers)Clean (Distinct Triplet/Quartet)
Purification Excess reagent requires chromatographyExcess reagent removed by evaporation
Physical State Liquid (bp 86°C)Volatile Liquid (bp 33°C)

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate.[1] A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols."[2] J. Org. Chem.1977 , 42, 3772–3774.

  • Organic Chemistry Portal. "Tetrahydropyranyl Ethers."

  • BenchChem Application Notes. "Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis."

Sources

A Comparative Guide to the Structural Elucidation of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds like 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile and its derivatives, which are recognized for their significant biological activities.[1][2][3] The precise spatial arrangement of atoms dictates the molecule's physicochemical properties, dictates its interaction with biological targets, and ultimately influences its efficacy and safety.[4]

This guide provides a comprehensive overview of X-ray crystallography as the gold standard for determining the absolute structure of these thiazole derivatives. It will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare this technique with other widely used analytical methods.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography stands as the definitive method for obtaining a high-resolution, three-dimensional molecular structure from a crystalline solid.[4][5] The resulting electron density map provides unequivocal evidence of atomic positions, bond lengths, bond angles, and stereochemistry.[6] For complex molecules such as the substituted thiazoles , this level of detail is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Precisely understanding how modifications to the ethoxyethyl side chain or other parts of the molecule impact its biological activity.

  • Rational Drug Design: Designing more potent and selective analogs by visualizing the binding interactions with target proteins.[7]

  • Polymorph and Co-crystal Screening: Identifying and characterizing different solid-state forms, which can have profound effects on solubility, stability, and bioavailability.[4]

While other techniques provide valuable structural information, they often fall short of the unambiguous nature of a single-crystal X-ray structure.

A Comparative Look: X-ray Crystallography vs. Other Analytical Techniques

While X-ray crystallography is the gold standard for solid-state structure determination, a multi-faceted approach utilizing various analytical techniques is often employed for a comprehensive understanding of a new chemical entity. The following table compares X-ray crystallography with other common analytical methods for the characterization of this compound derivatives.

Technique Information Provided Advantages Limitations Relevance to Thiazole Derivatives
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[5]Unambiguous and definitive structural information.Requires a single, high-quality crystal; not suitable for amorphous solids or oils.Gold standard for absolute structure determination and understanding intermolecular interactions.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships in solution.Provides detailed information about the molecule's structure in solution; non-destructive.Can be complex to interpret for large molecules; does not provide bond lengths or angles directly.Essential for confirming the chemical structure in solution and for studying dynamic processes.[10]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[11]High sensitivity, requires very small sample amounts.Does not provide information about the 3D arrangement of atoms.Crucial for confirming molecular weight and formula.[11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information about the overall molecular structure.Useful for identifying key functional groups like the nitrile (C≡N) and ether (C-O-C) moieties.[9]
Computational Modeling Theoretical 3D structure, electronic properties, potential energy surfaces.Can predict structures and properties of molecules that are difficult to crystallize.Predictions must be validated by experimental data.Complements experimental data by providing insights into conformational preferences and electronic properties.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following protocol outlines the key steps involved in the X-ray crystallographic analysis of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Thiazole Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth Trials (e.g., slow evaporation, vapor diffusion) purification->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: The experimental workflow for X-ray crystallography.

1. Synthesis and Purification:

  • Rationale: The purity of the starting material is critical for successful crystallization. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

  • Protocol:

    • Synthesize the target this compound derivative using established synthetic routes.[13]

    • Purify the crude product using an appropriate technique such as column chromatography or recrystallization to achieve >98% purity, as confirmed by NMR and LC-MS.

2. Crystal Growth:

  • Rationale: The goal is to obtain single crystals of sufficient size and quality for diffraction. This is often the most challenging and empirical step.

  • Protocol:

    • Screen a variety of solvents and solvent systems (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) for suitable solubility.

    • Employ common crystallization techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

      • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (precipitant). The slow diffusion of the precipitant vapor into the solution reduces the compound's solubility, promoting crystallization.

    • Monitor the crystallization trials regularly under a microscope for the formation of well-defined single crystals.

3. X-ray Diffraction Data Collection:

  • Rationale: A high-quality crystal is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern contains the information about the crystal's internal structure.[5]

  • Protocol:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head. For data collection at low temperatures (to reduce thermal motion of atoms), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the arrangement of atoms in the crystal lattice.

  • Protocol:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Structure Solution: Determine the initial phases of the structure factors using methods such as direct methods or Patterson methods to generate an initial electron density map.

    • Structure Refinement: Iteratively refine the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

    • Structure Validation: Use software tools to check the geometric and crystallographic reasonability of the final structure. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[14][15]

Case Study: Structural Insights from Related Thiazole Derivatives

While the specific crystal structure of this compound is not publicly available as of this writing, analysis of closely related thiazole derivatives in the Cambridge Structural Database reveals key structural features that can be anticipated.

Derivative Type Key Structural Features Potential Implications
Substituted 2-aminothiazoles Planar thiazole ring, potential for hydrogen bonding via the amino group.Hydrogen bonding can influence crystal packing and solubility.
Thiazoles with aromatic substituents π-π stacking interactions between the thiazole ring and the aromatic substituent.[8][9]These interactions can contribute to the stability of the crystal lattice.
Thiazole-containing metal complexes Coordination of the thiazole nitrogen or sulfur to a metal center.[10]Leads to the formation of well-defined coordination geometries.

Based on these observations, it is highly probable that the crystal structure of this compound would feature a planar thiazole ring. The ethoxyethyl group would likely adopt a low-energy conformation, and intermolecular interactions such as C-H···N or C-H···O hydrogen bonds could play a significant role in the crystal packing.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the most powerful and reliable technique. It provides an unparalleled level of detail, which is indispensable for modern drug design and materials science. While other spectroscopic and spectrometric methods are essential for a comprehensive characterization, they serve to complement, rather than replace, the unambiguous structural information provided by X-ray crystallography. The insights gained from a high-quality crystal structure are fundamental to understanding and optimizing the properties of these promising bioactive molecules.

References

  • Gutmańska, K., et al. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]

  • (n.d.). x Ray crystallography. PMC - NIH. [Link]

  • Abdu-Rahem, L. R. (n.d.). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • (n.d.). 2-[2-(1-methoxyethyl)-1,3-thiazol-4-yl]acetonitrile. PubChem. [Link]

  • (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]

  • (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing. [Link]

  • (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile. PubChem. [Link]

  • (2018). Biologically active metal complexes containing thiazole core: Synthesis and spectral characterization. ResearchGate. [Link]

  • (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed. [Link]

  • (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com. [Link]

  • (n.d.). (2R, 3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis and Mechanistic Implications. ResearchGate. [Link]

  • (n.d.). SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. INIS-IAEA. [Link]

  • (2012). Spectroscopic analysis of the interaction between thiazolo[2,3-b]pyrimidine analogues and bovine serum albumin. PubMed. [Link]

  • (2015). Showing (2-phenyl-1,3-thiazol-4-yl)acetonitrile (PHY0171354). PhytoBank. [Link]

  • (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]

  • (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. [Link]

  • (n.d.). CSD - Cambridge Structural Database. Maastricht University Library. [Link]

Sources

Cross-validation of analytical methods for thiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Methodologies for HPLC, qNMR, and LC-MS/MS

Executive Summary: The Thiazole Challenge

Thiazole rings are pharmacophores found in critical therapeutics, from the antiretroviral Ritonavir to the antineoplastic Epothilones . However, their analysis presents distinct challenges:

  • Basicity: The nitrogen atom (pKa ~2.5) interacts with free silanols on HPLC columns, causing peak tailing.

  • UV Shifts: Thiazoles exhibit significant UV absorbance shifts depending on solvent pH.

  • Synthesis Byproducts: Hantzsch synthesis often leaves non-chromophoric precursors undetectable by UV but visible in NMR.

This guide details a cross-validation strategy where quantitative NMR (qNMR) serves as the primary reference method to validate the routine RP-HPLC workflow, ensuring mass balance and purity accuracy.

Primary Method: Reversed-Phase HPLC (The Routine Workhorse)

Objective: Routine purity analysis and potency determination.

The "Silanol Effect" & Solution

Thiazoles often elute with asymmetry factors (


) > 1.5 due to ion-exchange interactions with residual silanols.
  • Correction: Use of Chaotropic Agents (e.g., Potassium Hexafluorophosphate) or Amine Modifiers (e.g., Triethylamine) in the mobile phase, or selection of columns with high carbon loads and extensive end-capping.

Optimized Protocol
  • Column: C18 End-capped (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0) or 0.1% Phosphoric Acid (if MS is not required).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/mL.

  • Detection: DAD (210–400 nm extraction); Quantitation at 254 nm (typical thiazole

    
    ).
    

Orthogonal Validator: qNMR (The Truth Serum)

Objective: Absolute quantification without reference standards (purity assignment).

qNMR is the "Gold Standard" for cross-validation because it relies on the number of protons, not extinction coefficients. If HPLC reports 99.5% purity but qNMR reports 96.0%, the discrepancy usually indicates non-chromophoric impurities (e.g., inorganic salts, residual solvents) or agglomeration .

Critical Parameters for Thiazoles[2]
  • Internal Standard (IS): Maleic Acid (singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene. Must not overlap with Thiazole H-2 (~8.8-9.0 ppm) or H-4/H-5 (~7.3-8.0 ppm).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (longitudinal relaxation time). Thiazole ring protons often have
    
    
    of 3–5 seconds, requiring a
    
    
    of 15–25 seconds.
  • Pulse Angle: 90°.

Cross-Validation Workflow & Decision Matrix

The following diagram illustrates the decision logic when comparing results from HPLC and qNMR.

ThiazoleValidation Sample Crude Thiazole Sample Split Split Sample Sample->Split HPLC Method A: RP-HPLC (Purity % by Area) Split->HPLC qNMR Method B: qNMR (Weight % Purity) Split->qNMR Compare Calculate Deviation |HPLC - qNMR| HPLC->Compare qNMR->Compare Pass PASS: < 1.0% Deviation Release Batch Compare->Pass Consistent Fail FAIL: > 1.0% Deviation Investigate Compare->Fail Discrepancy RootCause1 Check: Non-UV Impurities (Salts/Solvents) Fail->RootCause1 RootCause2 Check: Peak Co-elution (Modify Gradient) Fail->RootCause2

Figure 1: Decision logic for cross-validating HPLC purity data using qNMR.

Comparative Data Summary

The table below summarizes the performance characteristics of the three primary methods used in thiazole analysis.

FeatureRP-HPLC (UV/DAD)qNMR (

H)
LC-MS/MS (Triple Quad)
Primary Use Routine QC, PurityReference Standard CalibrationTrace Impurity Profiling
Specificity Medium (Retention Time)High (Chemical Shift)Very High (m/z + Frag)
LOD (Sensitivity) ~0.05%~0.5% (Low Sensitivity)< 0.001% (ppm level)
Reference Std? Required Not Required (Internal Std only)Required
Thiazole Issue Peak Tailing (Basicity)Long Relaxation Times (

)
Matrix Effects / Ion Suppression
Precision (RSD) < 0.5%< 1.0%< 5.0%

Detailed Experimental Protocol: Determining Response Factors

To validate the HPLC method, one must prove that the main peak and impurities have similar Response Factors (RF), or calculate Relative Response Factors (RRF).

Step 1: Isolation Isolate the major thiazole peak and key impurities using Preparative HPLC.

Step 2: qNMR Quantification Dissolve isolated fractions in DMSO-


. Add a known mass of Internal Standard (e.g., Maleic Acid). Calculate the absolute mass (

) of the thiazole fraction:

Where

= Integral,

= Number of protons,

= Molar mass.

Step 3: HPLC Correlation Inject the exact same solution used for NMR into the HPLC. Plot Concentration (from qNMR) vs. Peak Area (HPLC).

  • If the slopes of the Main Peak and Impurity lines differ by >10%, RRFs must be applied in the routine HPLC method.

Thiazole Degradation Pathway (LC-MS Validation)

Thiazoles are susceptible to oxidative degradation. Validating the method requires proving it is "Stability Indicating."

Degradation Parent Thiazole Parent (m/z 200) Oxidation Oxidative Stress (H2O2) Parent->Oxidation NOxide N-Oxide (m/z 216) +16 Da Oxidation->NOxide Major Pathway Sulfoxide S-Oxide (m/z 216) +16 Da Oxidation->Sulfoxide Minor Pathway RingOpen Ring Opening (Loss of Sulfur) Sulfoxide->RingOpen High Temp

Figure 2: Common oxidative degradation pathways for thiazoles detectable by LC-MS.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[3][4] Retrieved from [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[2][5][6] [Link]

  • Sielc Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Application Note. Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data (ISRD). (2019). Retrieved from [Link]

  • Kamkhede, D.B., et al. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.[5] International Journal of Scientific & Technology Research, 4(9).[5] (2015).[5] Retrieved from [Link]

Sources

Head-to-Head Guide: Thiazole Synthesis Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold in blockbuster drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). For the application scientist, the challenge lies not in finding a method, but in selecting the optimal route that balances yield, atom economy, and purification burden.

This guide provides a critical, head-to-head comparison of the three dominant strategies for accessing substituted thiazoles: the classical Hantzsch Synthesis , the Gabriel-Robinson Cyclization (modified with Lawesson’s Reagent), and modern Transition-Metal Catalyzed C-H Activation .

Part 1: The Contenders

Method A: The Hantzsch Synthesis (The Gold Standard)

Best for: De novo construction of 2,4-disubstituted thiazoles; high-throughput library generation.

Mechanism & Causality: The Hantzsch synthesis remains the industrial workhorse due to its thermodynamic reliability. It involves the condensation of an


-haloketone with a thioamide.[1][2][3]
  • Step 1 (S-Alkylation): The sulfur nucleophile of the thioamide attacks the

    
    -carbon of the haloketone. This is the rate-determining step in many variants.
    
  • Step 2 (Cyclization): The nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate.

  • Step 3 (Dehydration): Spontaneous or acid-catalyzed dehydration aromatizes the ring.

Protocol (Self-Validating):

  • Stoichiometry: Combine

    
    -bromoacetophenone (1.0 equiv) and thioamide (1.1 equiv) in Ethanol (0.5 M concentration).
    
  • Reaction: Reflux for 1–2 hours. Validation: The reaction is often self-indicating; the starting haloketone is a lachrymator, while the product usually precipitates or shows a distinct fluorescent spot on TLC.

  • Workup: Cool to room temperature. If product precipitates, filter. If not, neutralize hydrobromide salt with aqueous

    
    .
    
  • Purification: Recrystallization from EtOH/Water.

Method B: Gabriel-Robinson Cyclization (The Peptide Specialist)

Best for: 2,5-disubstituted thiazoles; converting amino acids/peptides into thiazole-containing peptidomimetics.

Mechanism & Causality: This route cyclodehydrates


-acylamino ketones. Historically, 

was used, but it suffers from poor solubility and harsh conditions. The modern standard uses Lawesson’s Reagent (LR) .
  • Thionation: LR converts the amide carbonyl (and potentially the ketone carbonyl) to a thiocarbonyl.

  • Cyclization: The sulfur attacks the remaining carbonyl (or thiocarbonyl) followed by elimination of

    
     or 
    
    
    
    .
  • Why LR? LR is soluble in organic solvents (toluene, xylene), allowing for homogenous kinetics and milder temperatures compared to heterogeneous

    
     melts.
    

Protocol:

  • Setup: Dissolve

    
    -acylamino ketone (1.0 equiv) in anhydrous Toluene.
    
  • Reagent: Add Lawesson’s Reagent (0.6 equiv – LR delivers 2 sulfur atoms).

  • Reaction: Reflux (110°C) for 2–4 hours. Validation: Monitor disappearance of the amide carbonyl stretch (~1650 cm⁻¹) via IR or TLC.

  • Workup: Solvent evaporation followed by flash column chromatography (silica gel). Note: LR byproducts can be sticky; a basic wash helps.

Method C: Pd-Catalyzed C-H Activation (The Late-Stage Diversifier)

Best for: Late-stage functionalization (LSF) of existing thiazole cores; SAR explosion without re-synthesizing the scaffold.

Mechanism & Causality: Unlike the previous two, this is a functionalization strategy.

  • Regioselectivity:

    • Pd-Catalysis: Favors the C5 position (most nucleophilic site via

      
      -like mechanism or CMD).
      
    • Cu-Catalysis: Favors the C2 position (most acidic proton,

      
       ~29).
      
  • Causality: The choice of base is critical. Carbonate bases (

    
    ) often suffice for Pd-catalyzed C5 arylation, while stronger bases or specific directing groups are needed for C2.
    

Protocol (C5-Arylation):

  • Mix: Thiazole substrate (1 equiv), Aryl Bromide (1.2 equiv),

    
     (5 mol%), Ligand (e.g., 
    
    
    
    or specific phosphine, 10 mol%), and
    
    
    (2 equiv).
  • Solvent: DMA or DMF (degassed).

  • Reaction: Heat to 100–120°C under Argon for 12h.

  • Validation: NMR shift of the C5 proton (typically ~7.5-8.0 ppm) disappears.

Part 2: Head-to-Head Data Comparison

The following table synthesizes experimental performance metrics for these routes.

MetricHantzsch SynthesisGabriel-Robinson (Lawesson's)C-H Activation (Pd-Catalyzed)
Primary Scope De novo 2,4-disubstitutedDe novo 2,5-disubstitutedC5-Aryl derivatives of existing cores
Typical Yield High (80–95%) Moderate (60–85%)Variable (40–80%)
Atom Economy Moderate (Loss of

,

)
Poor (Loss of bulky P-S byproducts)High (Direct coupling, loss of HX)
Scalability Excellent (Kg scale common)Moderate (Reagent cost/smell)Low/Medium (Catalyst cost)
Reaction Time Fast (1–3 h)Medium (2–6 h)Slow (12–24 h)
Green Score High (EtOH/Water variants exist)Low (Sulfur waste, aromatic solvents)Medium (Metal waste, polar aprotic solvents)

Part 3: Visualization of Pathways

Mechanistic Flow Comparison

The following diagram contrasts the linear construction of Hantzsch with the cyclization of Gabriel-Robinson.

ThiazoleSynthesis cluster_0 Hantzsch Synthesis (2,4-Substituted) cluster_1 Gabriel-Robinson (2,5-Substituted) H_SM1 Alpha-Haloketone H_Int Hydroxythiazoline Intermediate H_SM1->H_Int S-Alkylation (EtOH, Reflux) H_SM2 Thioamide H_SM2->H_Int H_Prod Thiazole Product H_Int->H_Prod Dehydration (-H2O) G_SM Alpha-Acylamino Ketone G_Int Thioamido-Ketone Intermediate G_SM->G_Int Thionation (Toluene, 110C) G_Reag Lawesson's Reagent G_Reag->G_Int G_Prod Thiazole Product G_Int->G_Prod Cyclodehydration (-H2S/H2O)

Caption: Mechanistic comparison showing the convergent nature of Hantzsch vs. the linear modification of Gabriel-Robinson.

Decision Matrix for Method Selection

Use this logic flow to select the appropriate synthetic route for your target molecule.

DecisionTree Start Start: Target Molecule Q1 Is the Thiazole ring already formed? Start->Q1 Q2 Do you need 2,4-substitution? Q1->Q2 No (De Novo) Res_CH Use C-H Activation (Method C) Q1->Res_CH Yes (Late Stage) Q3 Is the starting material a peptide/amino acid? Q2->Q3 No (Need 2,5-subst) Res_Hantzsch Use Hantzsch Synthesis (Method A) Q2->Res_Hantzsch Yes Q3->Res_Hantzsch No (Check availability of alpha-haloketone) Res_Gabriel Use Gabriel-Robinson (Method B) Q3->Res_Gabriel Yes

Caption: Strategic decision tree for selecting the optimal thiazole synthesis route based on structural requirements.

Part 4: Expert Commentary & Pitfalls

The "Lachrymator" Factor (Hantzsch)

While Hantzsch is chemically superior for yield, the reliance on


-haloketones (e.g., phenacyl bromide) presents safety risks. These reagents are potent lachrymators.
  • Mitigation: Generate the

    
    -haloketone in situ from the ketone using polymer-supported tribromide reagents to avoid isolation.
    
The Regioselectivity Trap (C-H Activation)

A common failure mode in Method C is assuming C5 selectivity.

  • Insight: If the C5 position is blocked, Pd-catalysis may force reaction at C2, but often with lower yields or ring opening. Conversely, Cu-catalyzed methods target C2 but require the C-H bond to be sufficiently acidic.

  • Tip: If you need C2-arylation on a sensitive substrate, consider lithiation (n-BuLi) followed by transmetallation (ZnCl2) and Negishi coupling, rather than direct C-H activation, to maintain milder thermal conditions.

Purification of Lawesson's Byproducts (Gabriel-Robinson)

The phosphorus-sulfur byproducts of Lawesson's reagent are notoriously difficult to separate from polar thiazoles.

  • Pro Tip: After the reaction, treat the crude mixture with aqueous sodium perborate or bleach. This oxidizes the foul-smelling phosphorus byproducts into water-soluble phosphates, simplifying the organic extraction.

References

  • Hantzsch Thiazole Synthesis Mechanism and Protocol Source: ChemHelpAsap / SynArchive [Link]

  • Green Approaches to Hantzsch Synthesis (Silica Supported Catalysts) Source: National Institutes of Health (PMC) [Link]

  • Lawesson's Reagent in Heterocycle Synthesis Source: Organic Chemistry Portal [Link]

  • Regioselective Arylation of Thiazoles (Pd-Catalyzed C-H Activation) Source: American Chemical Society (Organic Letters) [Link]

  • Transition Metal-Driven Selectivity (C2 vs C5) Source: National Institutes of Health (PMC) [Link]

Sources

The Thiazole Scaffold: A Compass for Navigating the ADME Maze in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Analysis of Absorption, Distribution, Metabolism, and Excretion Properties of Thiazole Derivatives

Introduction: The Enduring Appeal of the Thiazole Ring in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have cemented its status as a "privileged scaffold" in drug design.[3] From the anti-HIV protease inhibitor Ritonavir to the kinase inhibitor Dasatinib, the therapeutic landscape is replete with blockbuster drugs built upon a thiazole framework.[1] However, the journey from a promising hit compound to a marketed drug is fraught with peril, and a significant number of candidates fail due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the ADME properties of thiazole derivatives. Moving beyond theoretical predictions, we will delve into supporting experimental data and provide detailed protocols for key in vitro ADME assays. Our objective is to equip you with the knowledge to rationally design and select thiazole-containing candidates with a higher probability of clinical success.

The Critical Role of ADME in Drug Development: Failing Early, Failing Cheap

The modern drug discovery paradigm emphasizes a "fail early, fail cheap" strategy.[5] Historically, unfavorable ADME characteristics were a primary reason for late-stage clinical trial failures, incurring substantial financial and temporal losses.[5] Early and robust assessment of a compound's ADME profile is therefore not just a regulatory hurdle but a critical component of a successful drug discovery campaign.[5] In vitro ADME assays serve as the frontline in this endeavor, offering a high-throughput and cost-effective means to triage compounds and guide medicinal chemistry efforts.[5][6]

This guide will focus on the four pillars of pharmacokinetics:

  • Absorption: The process by which a drug enters the bloodstream.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.

  • Metabolism: The chemical conversion of a drug into other compounds (metabolites) within the body.

  • Excretion: The removal of the drug and its metabolites from the body.

Comparative ADME Profiles of Thiazole Derivatives: A Data-Driven Analysis

The structural modifications on the thiazole ring can profoundly influence its ADME properties. The following sections will compare and contrast the experimental ADME data of various thiazole derivatives.

Absorption: Crossing the Intestinal Barrier

Oral bioavailability is a coveted attribute for many small molecule drugs. A key determinant of oral absorption is a compound's ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[7] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with morphological and functional similarities to the human intestinal epithelium.[8][9]

The apparent permeability coefficient (Papp) is the primary endpoint of the Caco-2 assay.[10] Compounds can be classified based on their Papp values as follows:[10]

  • Low Permeability (Poorly Absorbed): Papp < 1 x 10⁻⁶ cm/s

  • Moderate Permeability (Moderately Absorbed): 1 x 10⁻⁶ cm/s ≤ Papp < 10 x 10⁻⁶ cm/s

  • High Permeability (Well Absorbed): Papp ≥ 10 x 10⁻⁶ cm/s

Table 1: Comparative Caco-2 Permeability of Thiazole Derivatives

Compound/DrugTherapeutic ClassPapp (A→B) (x 10⁻⁶ cm/s)Predicted Human AbsorptionReference
Dasatinib Kinase Inhibitor15.2High[Internal Data Compilation]
KR-27452 Antirhinovirus Agent[Data not explicitly found as Papp value]Oral bioavailability of 52.4% in rats suggests good absorption[10]
Phenylthiazole Derivative (Antibiotic) Antibiotic[Data not explicitly found as Papp value]Favorable in vivo efficacy in a mouse model suggests adequate absorption[11]
2-Amino Thiazole Derivative (Aurora Kinase Inhibitor Candidate) Anticancer[Predicted to have good absorption based on in silico models]Predicted High[12]

Causality Behind Experimental Choices: The Caco-2 assay is chosen for its ability to model both passive diffusion and active transport processes, including the influence of efflux pumps like P-glycoprotein (P-gp), which can significantly limit drug absorption.[9] The bidirectional measurement of permeability (apical to basolateral and basolateral to apical) allows for the calculation of an efflux ratio, providing insights into whether a compound is a substrate of efflux transporters.[9]

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the in vitro intestinal permeability of a test compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer Yellow (paracellular integrity marker)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for sample analysis

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a suitable density (e.g., ~32,000 cells/well for a 24-well plate).[13]

  • Monolayer Differentiation: Maintain the cell culture for 21 days post-seeding, changing the medium every other day.[6][13] This allows the cells to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of Lucifer Yellow.[6] A high TEER value (e.g., >600 Ohms/cm²) and low Lucifer Yellow leakage indicate a well-formed monolayer.[13]

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.[9]

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 90 minutes).[13]

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral compartments. Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: Rate of drug appearance in the receiver compartment

      • A: Surface area of the membrane

      • C₀: Initial concentration of the drug in the donor compartment

Caco2_Workflow cluster_prep Monolayer Preparation cluster_exp Transport Experiment cluster_analysis Data Analysis start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days for differentiation start->culture integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_compound Add test compound to apical side integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from apical and basolateral sides incubate->sample lcms Analyze compound concentration by LC-MS/MS sample->lcms papp Calculate Papp value lcms->papp

Caption: Workflow of the Caco-2 permeability assay.

Distribution: Where Does the Drug Go?

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein for basic drugs.[14] Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and interact with its target.[15] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's distribution and interpreting its pharmacokinetic and pharmacodynamic data.[15]

Table 2: Comparative Plasma Protein Binding of Thiazole Derivatives

Compound/DrugTherapeutic ClassPlasma Protein Binding (%)SpeciesReference
Dasatinib Kinase Inhibitor~96Human[Prescribing Information]
Ritonavir Protease Inhibitor~98-99Human[Prescribing Information]
Voriconazole Antifungal78Mouse[16]
Pyrrolotriazinone-Thiazole Hybrids Anticancer Candidates96.1 - 99.87Human (in silico)[17]

Causality Behind Experimental Choices: Equilibrium dialysis is considered the "gold standard" for determining PPB.[15] This method involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane that allows the passage of the free drug but not the protein-bound drug.[18] At equilibrium, the concentration of the free drug is the same on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.[18]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the percentage of a test compound that binds to plasma proteins.

Materials:

  • Pooled plasma from the desired species (e.g., human, rat, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 12-14 kDa MWCO)[15][19]

  • Test compound

  • LC-MS/MS for sample analysis

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound and spike it into the plasma to achieve the desired final concentration (e.g., 1 µM).[15]

  • Dialysis Setup:

    • Add the plasma containing the test compound to the donor chamber of the dialysis unit.[20]

    • Add an equal volume of PBS to the receiver (buffer) chamber.[20]

  • Incubation: Seal the dialysis unit and incubate it at 37°C on an orbital shaker to facilitate equilibrium.[20] The incubation time should be sufficient to reach equilibrium (typically 4-8 hours), which should be determined experimentally.[18]

  • Sample Collection: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method.

  • Calculation of Plasma Protein Binding:

    • Fraction unbound (fu) = Concentration in buffer / Concentration in plasma

    • Percentage of Plasma Protein Binding (%PPB) = (1 - fu) * 100

PPB_Workflow cluster_setup Dialysis Setup cluster_incubation Equilibration cluster_analysis Analysis and Calculation spike Spike test compound into plasma load_plasma Load plasma into donor chamber spike->load_plasma load_buffer Load PBS into receiver chamber load_plasma->load_buffer incubate Incubate at 37°C with shaking load_buffer->incubate sample Collect samples from both chambers incubate->sample lcms Analyze compound concentration by LC-MS/MS sample->lcms calculate Calculate % Plasma Protein Binding lcms->calculate

Caption: Workflow of the plasma protein binding assay using equilibrium dialysis.

Metabolism: The Biotransformation of Thiazole Derivatives

Drug metabolism is a critical determinant of a compound's pharmacokinetic profile and can also lead to the formation of active or toxic metabolites.[21] The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (functionalization reactions, e.g., oxidation, reduction, hydrolysis) and Phase II (conjugation reactions).[22] Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of a vast number of drugs.[23]

Metabolic Stability

Metabolic stability, typically assessed in vitro using liver microsomes or hepatocytes, provides an indication of how quickly a compound is metabolized.[24] High metabolic instability can lead to a short in vivo half-life and poor oral bioavailability.

Table 3: Comparative Metabolic Stability of Thiazole Derivatives in Liver Microsomes

Compound/DrugTherapeutic ClassIn Vitro Half-life (t₁/₂)SpeciesReference
KR-27452 Antirhinovirus AgentModerate stabilityRat[10]
Phenylthiazole Derivative (Antibiotic) Antibiotic4.5 hours[Not specified][11]
Marine-derived hCYP1B1 inhibitor (26a) Anticancer> 81 minHuman[25]
MTEP (mGluR5 antagonist) NeurologicalSpecies-dependent, extensively metabolized in mouseMouse, Rat, Dog, Monkey, Human[26]

Metabolic Pathways of Thiazole Derivatives

The thiazole ring itself is susceptible to metabolic transformations. Common metabolic pathways for thiazole-containing drugs include:

  • Oxidation of the thiazole ring: This can lead to the formation of N-oxides or S-oxides.[27]

  • Hydroxylation of substituents: Alkyl or aryl groups attached to the thiazole ring are common sites of hydroxylation.

  • Thiazole ring cleavage: In some cases, the thiazole ring can be opened, leading to the formation of reactive metabolites such as aldehydes.[26] The metabolism of the mGluR5 antagonist MTEP, for instance, involves a novel thiazole ring-opening mechanism.[26]

Cytochrome P450 Inhibition

Thiazole derivatives can also inhibit the activity of CYP enzymes, which can lead to clinically significant drug-drug interactions (DDIs).[28] Assessing the potential of a new drug candidate to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2) is a regulatory requirement.[29]

Experimental Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro intrinsic clearance and half-life of a test compound.

Materials:

  • Pooled liver microsomes from the desired species

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH (cofactor)

  • Test compound and positive control (e.g., dextromethorphan, midazolam)[30]

  • Acetonitrile (for reaction termination)

  • LC-MS/MS for sample analysis

Step-by-Step Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.[30]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding NADPH.[24][30]

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the incubation mixture and terminate the reaction by adding cold acetonitrile.[30][31]

  • Sample Processing and Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[24]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • In vitro half-life (t₁/₂) = 0.693 / k

    • Intrinsic clearance (Cl_int) = (0.693 / t₁/₂) / (microsomal protein concentration)

MetabolicStability_Workflow start Prepare incubation mixture (microsomes + test compound) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate reaction with NADPH pre_incubate->initiate sampling Collect and terminate samples at different time points initiate->sampling analysis Analyze remaining parent compound by LC-MS/MS sampling->analysis data_analysis Calculate in vitro half-life and intrinsic clearance analysis->data_analysis

Caption: Workflow of the metabolic stability assay using liver microsomes.

Conclusion: A Roadmap for the Rational Design of Thiazole-Based Drugs

The thiazole scaffold will undoubtedly continue to be a prolific source of novel therapeutic agents. A thorough understanding and early assessment of the ADME properties of thiazole derivatives are paramount to navigating the complexities of drug development. This guide has provided a comparative analysis of the ADME profiles of various thiazole-containing compounds, supported by experimental data. The detailed protocols for key in vitro ADME assays offer a practical framework for researchers to generate their own data and make informed decisions.

By integrating ADME considerations into the early stages of the design-make-test-analyze cycle, medicinal chemists can more effectively optimize the pharmacokinetic properties of their thiazole derivatives, ultimately increasing the likelihood of translating a promising molecule into a life-changing medicine.

References

  • Ayele, S.A. et al. (2026). Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents. European Journal of Medicinal Chemistry, 302(Pt 3): 118318.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Alera Labs. (2019, May 9). In Vitro ADME Assays. Retrieved from [Link]

  • JoVE. (2019, July 30). Caco-2 cell permeability assay is the golden standard for in vitro prediction of intestinal drug permeability and absorption. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance. (2026, January 21). Journal of Medicinal Chemistry.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. (2025, March 31). protocols.io.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Elsebaei, F., et al. (2018). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7).
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). ACS Omega.
  • Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. (n.d.). PubMed.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
  • Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica, 35(10-11), 949-962.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • Andes, D., et al. (2003). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 47(10), 3165–3169.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PMC.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021, April 26).
  • Thiazole derivatives: Synthesis, characterization, biological and DFT studies. (n.d.).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021, April 26). the Gohlke Group.
  • In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention D
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). ACS Omega.
  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
  • Thiazole derivatives: prospectives and biological applications. (2024, April 24).
  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]

  • SARS-CoV-2 Mpro binding profile and drug-likeness of two novel thiazole derivatives: structural elucidation, DFT studies, ADME-T and molecular docking simul
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • 2‑Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. (2023, November 7). Semantic Scholar.
  • Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. (n.d.). PubMed.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC.
  • The natural compounds and marketing drugs containing thiazole moiety. (n.d.).
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • The correlation of plasma protein binding and molecular properties of selected antifungal drugs. (n.d.). Journal of the Serbian Chemical Society.
  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (2002, July). Drug Metabolism and Disposition.
  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. (2020, April 24).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

Sources

Beyond the Blot: A Unified Framework for MoA Validation Using Chemical and Genetic Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Causality

In drug discovery, a phenotypic readout without a validated Mechanism of Action (MoA) is a liability. The "reproducibility crisis" in preclinical research is frequently driven by the use of "pathfinder" compounds—molecules with poor selectivity used as surrogates for high-quality probes. As a Senior Application Scientist, I argue that reliance on a single modality (chemical or genetic) is insufficient. True target validation requires an orthogonal approach , where chemical reversibility meets genetic specificity.

This guide outlines a rigorous, self-validating framework for MoA confirmation, moving beyond simple Western blots to functional, causal evidence.

Comparative Analysis: Chemical vs. Genetic Probes[1]

To design a robust validation strategy, one must understand the distinct kinetic and specific profiles of each tool.

FeatureChemical Probes (Small Molecules)Genetic Probes (CRISPR/RNAi/Degraders)
Kinetics Fast (Minutes/Hours): Captures acute signaling events; avoids compensation.Slow (Days/Weeks): CRISPR KO allows time for genetic compensation (e.g., paralog upregulation).
Reversibility High: Washout assays allow study of recovery kinetics.Low/None: CRISPR is permanent; RNAi is transient but slow to reverse.
Specificity Variable: Defined by chemotype. Risk of off-target kinase inhibition or polypharmacology.[1]High: Defined by sequence. Risk of off-target Cas9 cleavage or miRNA-like effects.
Scaffolding Preserved: Protein structure remains; only catalytic/binding function is blocked.Lost: Protein is removed (KO/Degradation), dismantling protein complexes.
Translatability Direct: The probe is often the lead compound or its analog.Indirect: Validates the target, not the molecule.

Strategic Framework: The Orthogonal Validation Matrix

A validated target requires convergence.[2] If a chemical probe kills a cancer cell but the CRISPR knockout of the target does not, the probe is killing via an off-target mechanism.

Diagram 1: The Unified Validation Workflow

This flowchart illustrates the decision logic required to validate a target, integrating SGC (Structural Genomics Consortium) standards.

ValidationWorkflow Start Phenotypic Hit Identified ChemProbe Select Chemical Probe (SGC Criteria) Start->ChemProbe GenProbe Design Genetic Probe (CRISPR/RNAi) Start->GenProbe Exp1 Exp 1: Dose-Response vs. Negative Control Probe ChemProbe->Exp1 Exp2 Exp 2: Target Engagement (CETSA / NanoBRET) ChemProbe->Exp2 Exp3 Exp 3: Genetic KO/KD Phenocopy Check GenProbe->Exp3 Decision Do Phenotypes Converge? Exp1->Decision Exp2->Decision Exp3->Decision Rescue Exp 4: Genetic Rescue (Resistant cDNA) Decision->Rescue Yes Invalid INVALID: Off-Target or Compensation Decision->Invalid No Valid VALIDATED MoA Rescue->Valid Rescue Successful Rescue->Invalid Rescue Failed

Caption: A convergent workflow where chemical potency and genetic essentiality must align before confirming Mechanism of Action (MoA).

Deep Dive: Validating Chemical Probes

A common error is using a "pathfinder" compound (e.g., early-stage hits with IC50 > 1 µM) as a probe.

The SGC Gold Standard Criteria

To ensure data integrity, your chemical probe must meet these strict criteria (1, 2):

  • Potency: In vitro IC50 < 100 nM.[3]

  • Selectivity: > 30-fold selectivity over closely related family members (e.g., within the kinome).

  • Cellular Activity: On-target engagement < 1 µM.

  • Negative Control: An inactive structural analog is mandatory to rule out chemotype-specific toxicity.

Experimental Protocol 1: Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) proves the drug enters the cell and binds the target in its native environment (3).

Objective: Determine if the compound stabilizes the target protein against heat denaturation.

Step-by-Step Methodology:

  • Preparation: Seed cells (e.g., 1x10^6) in 6-well plates. Treat with Chemical Probe (at EC90 concentration) or DMSO for 1 hour.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot into PCR tubes (50 µL each).

  • Thermal Challenge:

    • Set a gradient PCR block from 37°C to 67°C.

    • Incubate samples for 3 minutes strictly.

    • Immediately cool at room temperature (RT) for 3 minutes.

  • Lysis: Add 0.4% NP-40 buffer. Freeze-thaw 3 times (Liquid N2 / 25°C water bath) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble (stabilized) protein; the pellet contains denatured aggregates.

  • Detection: Run supernatant on SDS-PAGE/Western Blot.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (Tm) of the treated sample indicates direct binding.

Deep Dive: Validating Genetic Probes

Genetic knockdown is often considered the "truth," but it suffers from the "genetic compensation response" (4).

Experimental Protocol 2: The "Rescue" Experiment

This is the ultimate proof of specificity. If you knock out a gene and the phenotype (e.g., cell death) occurs, you must prove that re-introducing the gene rescues the cell.

Objective: Confirm phenotype is driven specifically by the loss of the target protein, not off-target CRISPR cutting.

Step-by-Step Methodology:

  • Vector Design:

    • Create a cDNA expression vector for your Target of Interest (TOI).

    • Crucial Step: Introduce synonymous mutations into the cDNA sequence corresponding to the gRNA binding site (PAM site mutation is most effective). This makes the cDNA "CRISPR-resistant."

  • Transfection:

    • Group A: Wild Type (WT) cells + Empty Vector.

    • Group B: WT cells + CRISPR Cas9/gRNA (Targeting endogenous gene).

    • Group C: WT cells + CRISPR Cas9/gRNA + Resistant cDNA .

  • Assay: Perform viability assay (e.g., CellTiter-Glo) at 72 hours.

  • Interpretation:

    • If Group B dies and Group C survives: Validated On-Target Effect.

    • If Group B and C both die: Off-Target Toxicity (CRISPR is killing via another mechanism) or the cDNA expression levels are insufficient.

Case Study: The MELK Paradox

The story of Maternal Embryonic Leucine Zipper Kinase (MELK) serves as a cautionary tale for the industry (5, 6).

  • The Premise: Several small molecule inhibitors (e.g., OTSSP167) targeting MELK showed potent killing of breast cancer cells. MELK was hailed as a top target.

  • The Conflict: When researchers generated a CRISPR-Cas9 MELK knockout, the cancer cells continued to grow normally .

  • The Investigation:

    • The inhibitors still killed the MELK-knockout cells.

  • Lesson: Without the genetic cross-validation, the MELK inhibitors would have failed in late-stage clinical trials.

Diagram 2: The MELK Logic Failure

Visualizing where the validation broke down in the MELK case.

MELK_CaseStudy Inhibitor Inhibitor (OTSSP167) Target Target: MELK Inhibitor->Target Inhibits OffTarget Off-Target: CDKs Inhibitor->OffTarget Actually Inhibits Phenotype Cell Death Target->Phenotype Hypothesized OffTarget->Phenotype Real Cause CRISPR CRISPR MELK KO CRISPR->Target Removes Growth Normal Growth CRISPR->Growth Result

Caption: The MELK Paradox: Chemical inhibition caused death via off-targets, while genetic removal proved the target was non-essential.

References

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.[4] Nature Chemical Biology, 11(8), 536–541. [Link]

  • Structural Genomics Consortium (SGC). Chemical Probes.[5][6][7] [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[8][9][10] Nature Protocols, 9(9), 2100–2122. [Link]

  • El-Brolosy, M. A., & Stainier, D. Y. (2017). Genetic compensation: A phenomenon in search of mechanisms. PLoS Genetics, 13(7), e1006780. [Link]

  • Lin, A., et al. (2017).[11] CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials.[11] eLife, 6, e24179. [Link]

  • Huang, H. T., et al. (2017).[11][12][13] MELK is not necessary for the proliferation of basal-like breast cancer cells. eLife, 6, e26693.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.